molecular formula C12H17ClN2O B097867 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline CAS No. 17996-49-5

4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Cat. No.: B097867
CAS No.: 17996-49-5
M. Wt: 240.73 g/mol
InChI Key: AGJRWWYVQQFNKV-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline (CAS 17996-49-5) is a high-purity chemical compound offered with a specification of 95% or greater . This oxazolidinone derivative features a reactive chloromethyl group, making it a valuable synthetic intermediate for researchers developing new chemical entities. Oxazolidinones are a significant class of synthetic antibacterial agents known for their unique mechanism of action, which involves selective inhibition of bacterial protein synthesis . They achieve this by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the functional 70S initiation complex, a critical step in bacterial translation . This distinct mechanism makes compounds within this class, and their potential derivatives, particularly active against challenging multi-drug-resistant gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) . As such, this compound serves as a key building block in medicinal chemistry programs aimed at discovering novel antibiotics to address the growing global health concern of bacterial resistance. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2O/c1-15(2)10-5-3-9(4-6-10)12-14-8-11(7-13)16-12/h3-6,11-12,14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJRWWYVQQFNKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2NCC(O2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90344228
Record name 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17996-49-5
Record name 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90344228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline: A Versatile Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive technical overview of the synthesis and characterization of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline. This molecule, featuring a reactive chloromethyl group and a pharmacologically relevant N,N-dimethylaniline moiety, serves as a valuable intermediate in the synthesis of more complex molecular architectures. The synthesis is predicated on the well-established formation of 1,3-oxazolidines via the acid-catalyzed condensation of a β-amino alcohol with an aromatic aldehyde.[1] We will detail a robust protocol for its synthesis from 4-(dimethylamino)benzaldehyde and 1-amino-3-chloro-2-propanol, outline a full suite of characterization techniques to ensure structural integrity and purity, and discuss the mechanistic rationale behind the procedural steps.

Introduction and Rationale

The 1,3-oxazolidine ring is a privileged scaffold in medicinal chemistry. It is a key structural component in various therapeutic agents, including the linezolid class of antibiotics, where it plays a critical role in binding to the bacterial ribosome.[2] The title compound, this compound, is a strategically designed intermediate.

  • The 2-Aryl Substituent: The 4-(N,N-dimethylamino)phenyl group at the C2 position is a common feature in molecules designed to interact with biological systems, including dyes and pharmaceutical precursors.[3]

  • The 5-(Chloromethyl) Group: The chloromethyl group at the C5 position acts as a versatile electrophilic handle. It is primed for nucleophilic substitution, allowing for the straightforward introduction of a wide array of functional groups (e.g., azides, amines, thiols, cyanides), thereby enabling rapid library generation for structure-activity relationship (SAR) studies.

This guide provides the foundational chemistry required to reliably synthesize and validate this intermediate for application in advanced drug discovery programs.

Synthesis Methodology

The synthesis proceeds via the cyclocondensation of 4-(dimethylamino)benzaldehyde with 1-amino-3-chloro-2-propanol. This reaction is an equilibrium process, and to drive it towards the product, the water formed as a byproduct must be removed.[4] The use of a Dean-Stark apparatus is the standard and most effective method for this purpose.

Overall Reaction Scheme

Caption: Reaction scheme for the synthesis of the title compound.

Experimental Protocol

Materials:

  • 4-(Dimethylamino)benzaldehyde (≥99%)[5]

  • 1-Amino-3-chloro-2-propanol hydrochloride (≥98%)

  • Sodium hydroxide (NaOH)

  • Toluene, anhydrous

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for chromatography)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus and condenser

  • Magnetic stirrer and heat source

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Free-Basing the Amino Alcohol: In a separatory funnel, dissolve 1.1 equivalents of 1-amino-3-chloro-2-propanol hydrochloride in a minimal amount of water. Add a 2M solution of NaOH dropwise until the pH is >12. Extract the resulting free amine into ethyl acetate (3x volumes). Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Expertise Note: It is critical to use the free amine rather than the hydrochloride salt, as the salt is not nucleophilic and the HCl would interfere with the acid catalyst.

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(dimethylamino)benzaldehyde (1.0 eq.). Dissolve it in 150 mL of toluene.

  • Addition of Reagents: Add the freshly prepared 1-amino-3-chloro-2-propanol (1.05 eq.) to the flask, followed by a catalytic amount of p-TsOH (0.02 eq.). Expertise Note: A slight excess of the amine can help drive the reaction to completion. p-TsOH is a suitable catalyst as it is effective and easily removed during workup.

  • Azeotropic Water Removal: Attach the Dean-Stark apparatus and condenser to the flask. Heat the mixture to reflux. Toluene and water will form an azeotrope, and water will be collected in the side arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 3-5 hours).

  • Reaction Quench and Workup: Cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2x 50 mL) and brine (1x 50 mL). Trustworthiness Note: The bicarbonate wash is essential to neutralize the p-TsOH catalyst, preventing potential product degradation during concentration.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.

  • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient (e.g., starting from 95:5 and gradually increasing the polarity). Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the title compound.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis and purification process.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The formation of the oxazolidine ring results in two new chiral centers (at C2 and C5), meaning the product will be a mixture of diastereomers. This will be observable in the NMR spectra, often as doubled or complex signals for the oxazolidine ring protons.

Predicted Spectroscopic Data

The following table summarizes the expected data based on the analysis of the molecule's functional groups and related structures.[6][7][8]

Technique Expected Observations Interpretation
¹H NMR δ ~7.3-7.4 (d, 2H), δ ~6.7 (d, 2H)Aromatic protons of the disubstituted benzene ring.
δ ~5.5-5.8 (s or m, 1H)Proton at C2 (methine proton between O and N). May be complex due to diastereomers.
δ ~3.5-4.5 (m, 5H)Protons at C4 (CH₂-N), C5 (CH-CH₂Cl), and the chloromethyl group (CH₂Cl). Signals will be complex and overlapping.
δ ~2.9-3.0 (s, 6H)Protons of the two methyl groups of the N,N-dimethylamino moiety.
¹³C NMR δ ~151Quaternary aromatic carbon attached to the dimethylamino group.
δ ~128, ~112Aromatic carbons.
δ ~93-96C2 carbon of the oxazolidine ring (acetal carbon).
δ ~70-75C5 carbon of the oxazolidine ring.
δ ~50-55C4 carbon of the oxazolidine ring.
δ ~45-48Chloromethyl carbon (CH₂Cl).
δ ~40N-methyl carbons.
FT-IR (cm⁻¹) 2950-2800C-H stretching (aliphatic and aromatic).
~1610, ~1520C=C aromatic ring stretching.
1250-1050C-O and C-N stretching, characteristic of the oxazolidine ring.
750-650C-Cl stretching.
Mass Spec (EI) M⁺ peak at m/z ~254/256Molecular ion peak showing the characteristic 3:1 isotopic pattern for one chlorine atom.

Safety and Handling

  • Reactants: 4-(Dimethylamino)benzaldehyde can cause skin irritation. 1-Amino-3-chloro-2-propanol is corrosive and should be handled with care. Toluene is flammable and toxic.

  • Product: The final product contains a chloromethyl group, which makes it a potential alkylating agent. As such, it should be treated as toxic and potentially mutagenic.

  • Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.

Conclusion

This guide outlines a reliable and reproducible method for the synthesis of this compound. The protocol is based on fundamental and well-documented principles of organic chemistry.[1][9] The detailed characterization plan provides a robust framework for validating the purity and structural identity of this valuable synthetic intermediate. By leveraging this compound's reactive chloromethyl handle, research and development teams can efficiently access a diverse range of novel chemical entities for screening in drug discovery pipelines.

References

A complete list of sources cited within this document is provided below for verification and further reading.

  • A novel synthesis of 2-substituted oxazolines
  • ChemInform Abstract: An Excellent Procedure for the Synthesis of Oxazolidin-2-ones. Wiley Online Library.
  • A novel synthesis of 2-substituted oxazolines from aldehydes using NaBrO3/NaHSO3. Semantic Scholar.
  • An Efficient Reaction Process for the Synthesis of Oxazinanes, and Oxazolidines in the Presence of Air. Scirp.org.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH.
  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid).
  • N,N-Dimethylaniline(121-69-7) 1H NMR spectrum. ChemicalBook.
  • Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3- [4-(3-oxomorpholin-4-yl)phenyl]. MMS.
  • Three-component reaction of aromatic aldehydes with amine and diethylphosphite.
  • n,n-Dimethylaniline - Optional[13C NMR] - Chemical Shifts - SpectraBase. Wiley.
  • Reaction of aromatic aldehydes with aromatic amines.
  • Product containing epichlorohydrin, its preparation and its use in various applications.
  • Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones.
  • 4-(Dimethylamino)Benzaldehyde. PubChem.
  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed.
  • 1 H NMR of N,N-dimethylaniline at 293.15 K in CDCl3 (400 MHz).
  • 4-(Dimethylamino)benzaldehyde ACS reagent, 99. Sigma-Aldrich.
  • 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine. Benchchem.
  • Synthesis and characterization of 3-amino-1, 2-propanediol.
  • Microbicidal compositions of dimethylamine-epichlorohydrin amines.
  • Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione.
  • Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions.
  • 12.7: Reactions of Aldehydes and Ketones with Amines. Chemistry LibreTexts.
  • Reaction of Aromatic Amines with Epihalohydrins. UNI ScholarWorks.
  • A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. PMC.
  • 3-CHLORO-1,2-PROPANEDIOL. Inchem.org.
  • Molecular Structure and Vibrational Analysis of N, N-Dimethylaniline Based on DFT Calcul
  • Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl). NIH.
  • 5-(chloromethyl)-2-(4-methylphenyl)-1,3-oxazolidine. SCBT.

Sources

Physical and chemical properties of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and analytical properties of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline (CAS No: 17996-49-5). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide delves into the structural features, synthesis, reactivity, and analytical characterization of this compound, offering insights into its potential as a versatile intermediate in the synthesis of novel therapeutic agents. The information presented herein is supported by established scientific literature and validated analytical protocols.

Introduction

This compound is a heterocyclic compound featuring a substituted oxazolidine ring linked to an N,N-dimethylaniline moiety. The presence of both the oxazolidine core, a privileged scaffold in medicinal chemistry, and the reactive chloromethyl group makes this molecule a valuable building block for the synthesis of a diverse range of biologically active compounds. The N,N-dimethylaniline portion can influence the electronic properties and pharmacokinetic profile of derivatives, making it a point of interest for structure-activity relationship (SAR) studies. This guide aims to provide a detailed understanding of the fundamental properties and potential applications of this compound.

Molecular Structure and Physicochemical Properties

The structural and physical properties of this compound are fundamental to its reactivity and handling.

Table 1: Physicochemical Properties

PropertyValueSource
IUPAC Name This compound-
CAS Number 17996-49-5[1]
Molecular Formula C₁₂H₁₇ClN₂O[1]
Molecular Weight 240.73 g/mol [1]
SMILES CN(C)C1=CC=C(C=C1)C2NCC(O2)CCl[1]

Synthesis and Reaction Pathways

The synthesis of 2,5-disubstituted 1,3-oxazolidines typically involves the condensation of a β-amino alcohol with an aldehyde. For the target molecule, a plausible synthetic route would involve the reaction of 4-(dimethylamino)benzaldehyde with 1-amino-3-chloro-2-propanol.

G cluster_reactants Reactants cluster_product Product 4-dimethylaminobenzaldehyde 4-(Dimethylamino)benzaldehyde target_compound 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]- N,N-dimethylaniline 4-dimethylaminobenzaldehyde->target_compound Condensation 1-amino-3-chloro-2-propanol 1-Amino-3-chloro-2-propanol 1-amino-3-chloro-2-propanol->target_compound

Figure 1: General synthetic scheme for the formation of the target compound.

3.1. General Synthetic Protocol: Condensation Reaction

The following is a generalized, exemplary protocol for the synthesis of 2,5-disubstituted 1,3-oxazolidines, which can be adapted for the synthesis of the target compound.

  • Reactant Preparation: In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde (1 equivalent) in a suitable aprotic solvent such as toluene or dichloromethane.

  • Addition of Amino Alcohol: Add 1-amino-3-chloro-2-propanol (1 to 1.2 equivalents) to the solution.

  • Catalyst (Optional): An acid catalyst, such as p-toluenesulfonic acid, may be added to facilitate the reaction.

  • Water Removal: The reaction is typically driven to completion by the removal of water, which can be achieved by azeotropic distillation using a Dean-Stark apparatus if a high-boiling solvent like toluene is used, or by the addition of a dehydrating agent like anhydrous magnesium sulfate for solvents like dichloromethane.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

3.2. Reactivity of the Chloromethyl Group

The chloromethyl group at the 5-position of the oxazolidine ring is a key functional handle for further synthetic transformations. It is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups.

G target_compound 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]- N,N-dimethylaniline product 5-Substituted Product target_compound->product SN2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product

Figure 2: Nucleophilic substitution at the chloromethyl position.

This reactivity opens up possibilities for creating libraries of compounds for drug discovery by reacting the parent molecule with various nucleophiles such as amines, thiols, azides, and cyanides. This is a common strategy in medicinal chemistry to explore the chemical space around a lead compound.

Analytical Characterization

A comprehensive analytical characterization is crucial for confirming the identity and purity of this compound.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the N,N-dimethylaniline ring, the protons of the oxazolidine ring, the chloromethyl group, and the N-methyl groups. The chemical shifts and coupling patterns of the oxazolidine ring protons can provide information about the stereochemistry of the molecule.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the carbons of the oxazolidine ring, the chloromethyl carbon, and the N-methyl carbons. The chemical shifts of the oxazolidine ring carbons are typically found in the range of 40-80 ppm for the carbons adjacent to nitrogen and oxygen, and around 90-100 ppm for the C2 carbon.

4.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

  • Electrospray Ionization (ESI-MS): This technique is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z corresponding to the molecular weight of the compound plus a proton.

  • Fragmentation Pattern: The fragmentation in tandem MS (MS/MS) experiments can provide valuable structural information. Common fragmentation pathways for oxazolidine derivatives may involve the cleavage of the oxazolidine ring and the loss of the chloromethyl group.

4.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for assessing the purity of the compound and for quantitative analysis. A reverse-phase HPLC method would typically be employed.

Exemplary HPLC Method Development Protocol:

  • Column Selection: A C18 stationary phase is a common starting point for non-polar to moderately polar compounds.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective.

  • Detection: UV detection at a wavelength where the N,N-dimethylaniline chromophore absorbs strongly (around 254 nm) is suitable.

  • Method Validation: The developed method should be validated for linearity, accuracy, precision, and robustness according to established guidelines.

Potential Applications in Drug Development

The oxazolidinone ring is a well-established pharmacophore in medicinal chemistry, most notably in the class of antibiotics known as oxazolidinones, which includes linezolid. These antibiotics inhibit bacterial protein synthesis. While the target molecule is an oxazolidine, not an oxazolidinone (lacking the carbonyl group at the 2-position), its structural similarity suggests potential for biological activity.

The presence of the N,N-dimethylaniline group can modulate the compound's electronic and lipophilic properties, which are critical for drug-receptor interactions and pharmacokinetic profiles. Furthermore, the reactive chloromethyl group allows for the facile synthesis of a library of derivatives, which can be screened for various biological activities, including antibacterial, antifungal, and anticancer properties. Nitrogen-containing heterocycles are prevalent in a vast array of pharmaceuticals, highlighting the potential of this scaffold in drug discovery.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, it is prudent to handle this compound with care, following standard laboratory safety procedures. Based on its structural components:

  • N,N-dimethylaniline derivatives can be toxic and may be harmful if inhaled, ingested, or absorbed through the skin.

  • Chloromethyl groups are alkylating agents and should be handled with caution as they can be irritants and potentially mutagenic.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its synthesis is achievable through established organic chemistry methods, and its reactive chloromethyl group provides a convenient handle for the generation of diverse chemical libraries. A thorough analytical characterization using modern spectroscopic and chromatographic techniques is essential to ensure its identity and purity for any downstream applications. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • Biosynth. N-{4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]phenyl}-N,N-dimethylamine. (accessed January 12, 2026).

Sources

4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline CAS number and safety data

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline: Properties, Safety, and Handling

Introduction

This compound is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry. Its structure incorporates a reactive chloromethyl group appended to an oxazolidine ring, which is itself attached to an N,N-dimethylaniline moiety. This combination of functional groups makes it a versatile building block for the synthesis of more complex molecular architectures.

The oxazolidine core is a privileged scaffold in medicinal chemistry. Oxazolidinone derivatives, for instance, are a critical class of synthetic antibacterial agents, with Linezolid being a prominent example approved for clinical use against multi-drug resistant Gram-positive pathogens.[1][2][3] The N,N-dimethylaniline portion of the molecule is also a common structural motif in dyes and pharmaceutical intermediates.[4] The presence of the electrophilic chloromethyl group provides a convenient handle for introducing nucleophiles, enabling its use in the construction of diverse chemical libraries for drug discovery programs, such as the development of Factor Xa inhibitors.[5][6]

This guide provides a detailed overview of the known properties, a comprehensive analysis of the potential hazards, and expert recommendations for the safe handling and application of this compound in a research setting.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name N-{4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]phenyl}-N,N-dimethylamine[7]
CAS Number 17996-49-5[7]
Molecular Formula C₁₂H₁₇ClN₂O[7]
Molecular Weight 240.73 g/mol [7]
Canonical SMILES CN(C)C1=CC=C(C=C1)C2NCC(O2)CCl[7]

Comprehensive Safety and Hazard Analysis

The N,N-dimethylaniline moiety is known to be toxic by oral, dermal, and inhalation routes and is a suspected carcinogen.[4][8][9] The primary toxicity mechanism involves the formation of methemoglobin, which impairs oxygen transport in the blood.[10][11] The chloromethyl group is a reactive alkylating agent, which can lead to irritation, sensitization, and potential genotoxicity. Oxazolidine derivatives themselves can exhibit moderate acute toxicity.[12]

Based on this composite analysis, the compound should be treated as highly hazardous.

Predicted Hazard Classification (GHS)
Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[8]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.[8]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.[8]
CarcinogenicityCategory 2H351: Suspected of causing cancer.[4][8]
Hazardous to the Aquatic Environment, ChronicCategory 2H411: Toxic to aquatic life with long lasting effects.[8]
Skin Corrosion/IrritationCategory 2 (Predicted)H315: Causes skin irritation.
Eye Damage/IrritationCategory 2A (Predicted)H319: Causes serious eye irritation.
Skin SensitizationCategory 1 (Predicted)H317: May cause an allergic skin reaction.
  • Signal Word: Danger

  • Hazard Pictograms:

    • 
      (GHS06)
      
    • 
      (GHS08)
      
    • 
      (GHS09)
      
Handling, Storage, and Personal Protective Equipment (PPE)

Given the predicted high toxicity, all work with this compound must be conducted with stringent safety controls.

  • Engineering Controls: All weighing and manipulations of the solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation exposure.[13] The work area should have readily accessible safety shower and eyewash stations.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Given the high dermal toxicity of the N,N-dimethylaniline moiety, double-gloving is strongly recommended.[9][11]

    • Eye Protection: Chemical safety goggles are mandatory. A full-face shield should be worn when handling larger quantities or if there is a splash risk.[9][11]

    • Skin and Body Protection: A lab coat is required. For any procedure with a significant risk of splashing, a chemically resistant apron should be worn over the lab coat.[9][11]

  • Storage: Store in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area designated for toxic chemicals.[8][13] It should be stored away from incompatible materials such as strong oxidizing agents and acids.[13]

First Aid Measures

Immediate medical attention is required for any exposure.[8][14]

  • Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[14]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[8][14]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Experimental Protocol: Nucleophilic Substitution with Sodium Azide

This protocol details a representative synthetic application of the title compound: the conversion of the chloromethyl group to an azidomethyl group. This transformation is a key step in preparing intermediates for "click chemistry" or for reduction to a primary amine.

Objective: To synthesize 4-[5-(azidomethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline.

Rationale: The chloromethyl group is an excellent electrophile for an Sₙ2 reaction. Sodium azide (NaN₃) is a potent nucleophile that will readily displace the chloride, forming a new carbon-nitrogen bond. Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the sodium cation while leaving the azide anion highly reactive, thus accelerating the Sₙ2 reaction.

Materials and Equipment
  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (1.5 eq) - EXTREMELY TOXIC

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, heating mantle with temperature controller, condenser, nitrogen inlet/outlet, separatory funnel, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup (Under Inert Atmosphere):

    • Causality: The reaction is set up under a nitrogen atmosphere to prevent any potential side reactions with atmospheric moisture.

    • Place a magnetic stir bar in a dry round-bottom flask. Assemble the flask with a condenser and a nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen to ensure all moisture is removed.

  • Reagent Addition (Strict Safety Precautions):

    • Causality: Sodium azide is highly toxic and can form explosive heavy metal azides. All manipulations must be done in a fume hood, avoiding contact with metals like copper or lead.

    • In the fume hood, weigh this compound (1.0 eq) and add it to the reaction flask.

    • Weigh sodium azide (1.5 eq) and add it to the flask.

    • Add anhydrous DMF via syringe to the flask to achieve a concentration of approximately 0.2 M.

  • Reaction Execution:

    • Causality: Heating the reaction to 60 °C provides the necessary activation energy for the substitution reaction to proceed at a reasonable rate without causing significant decomposition.

    • Stir the mixture at room temperature for 10 minutes.

    • Heat the reaction mixture to 60 °C using a heating mantle.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Work-up and Extraction:

    • Causality: The work-up procedure is designed to quench the reaction, remove the DMF solvent (which is water-soluble), and extract the organic product into an immiscible organic solvent (ethyl acetate).

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and then brine. The bicarbonate wash neutralizes any acidic impurities, and the brine wash helps to remove residual water.

  • Drying and Concentration:

    • Causality: Anhydrous magnesium sulfate is used to remove trace amounts of water from the organic solution before solvent evaporation, which could otherwise interfere with characterization or subsequent reactions.

    • Dry the combined organic layer over anhydrous MgSO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Causality: Flash column chromatography is a standard technique to separate the desired product from unreacted starting materials, byproducts, and residual impurities based on differential adsorption to the stationary phase.

    • Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Visualization of Safe Handling Workflow

The following diagram outlines the critical decision-making and workflow process for safely handling and quenching a reaction involving this hazardous compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Work-up & Quenching cluster_disposal Waste Management PPE Don Full PPE (Double Gloves, Goggles, Lab Coat, Face Shield) Hood Verify Fume Hood Functionality PPE->Hood Setup Set up Reaction in Hood (Inert Atmosphere) Hood->Setup Reagents Weigh & Add Reagents (Compound, NaN3, Solvent) Setup->Reagents Heat Heat Reaction to 60°C Reagents->Heat Monitor Monitor by TLC Heat->Monitor Cool Cool Reaction to RT Monitor->Cool Quench Slowly Pour into Water Cool->Quench Extract Extract with Ethyl Acetate Quench->Extract Aqueous_Waste Aqueous Waste (Contains NaN3, DMF) -> Hazardous Waste Bottle Quench->Aqueous_Waste Wash Wash Organic Layers (NaHCO3, Brine) Extract->Wash Organic_Waste Organic Waste (Solvents, Residues) -> Halogenated/Non-Halogenated Waste Bottle Wash->Organic_Waste

Caption: Workflow for the safe handling and work-up of reactions involving this compound.

Conclusion

This compound is a valuable synthetic intermediate with significant potential in the development of novel chemical entities. However, its composite structure suggests a high degree of toxicity, demanding rigorous adherence to safety protocols. By understanding the hazards associated with its constituent moieties—N,N-dimethylaniline and the reactive chloromethyl oxazolidine group—and implementing the stringent handling, PPE, and procedural controls outlined in this guide, researchers can safely harness the synthetic utility of this compound.

References

  • Biosynth. N-{4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]phenyl}-N,N-dimethylamine.

  • Patel, M. et al. (2010). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Rasayan J. Chem.

  • Fisher Scientific. (2025). N,N-Dimethylaniline Safety Data Sheet.

  • Roehrig, S. et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.

  • Centers for Disease Control and Prevention (CDC). (1994). N,N-Dimethylaniline - IDLH.

  • Sigma-Aldrich. (2025). N,N-Dimethylaniline Safety Data Sheet.

  • DC Fine Chemicals. (2024). N,N-Dimethylaniline Safety Data Sheet.

  • PubChem. 4-Chloro-N,N-dimethylaniline.

  • Sigma-Aldrich. 4-(PARA-CHLOROPHENYLAZO)-N,N-DIMETHYLANILINE.

  • U.S. Environmental Protection Agency (EPA). (2000). N,N-Dimethylaniline Hazard Summary.

  • ScienceLab.com. (2005). N,N-Dimethylaniline MSDS.

  • National Toxicology Program. N,N-Dimethylaniline: Carcinogenic Potency Database.

  • Thermo Fisher Scientific. (2018). N,N-Dimethylaniline Safety Data Sheet.

  • Santos Ltd. (2016). Qualitative Tier 2 Assessment for Oxazolidine.

  • ResearchGate. Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones.

  • Sigma-Aldrich. 4,4-Dimethyl-1,3-oxazolidin-2-one.

  • International Labour Organization. (2021). ICSC 0877 - N,N-DIMETHYLANILINE.

  • Achem. 4-Hydrazinyl-N,N-dimethylaniline dihydrochloride.

  • Deshmukh, A. et al. (2018). Current Updates on Oxazolidinone and Its Significance. Journal of Chemistry.

  • ChEMBL. Discovery of the novel antithrombotic agent...

  • Gontijo, R. et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry.

  • ResearchGate. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate...

  • PubMed. Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors.

  • ResearchGate. The Role of Oxazolidine Derivatives in the Treatment of Infectious and Chronic Diseases.

  • ResearchGate. Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities.

  • BenchChem. 5-(Chloromethyl)-2-phenyl-1,3-oxazolidine.

Sources

Spectroscopic Profiling of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline: A Predictive and Methodological Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the predicted spectroscopic data (NMR, IR, MS) for the compound 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline. In the absence of direct experimental data in publicly available literature, this document serves as a predictive and methodological resource for researchers, scientists, and professionals in drug development. The predicted spectra are based on established principles of spectroscopic analysis of the constituent functional groups. Furthermore, this guide details the requisite experimental protocols for acquiring and validating this data, ensuring scientific integrity and reproducibility.

Molecular Structure and Functional Group Analysis

The target molecule, this compound, possesses a unique combination of a substituted aniline moiety and a chloromethylated oxazolidine ring. A thorough understanding of its structure is paramount for the prediction and interpretation of its spectroscopic data.

Key Structural Features:

  • N,N-dimethylaniline moiety: A benzene ring substituted with a dimethylamino group and the oxazolidine ring at the para position. This part of the molecule will exhibit characteristic aromatic signals.

  • 1,3-oxazolidine ring: A five-membered heterocyclic ring containing both nitrogen and oxygen. The stereochemistry at the C2 and C5 positions will influence the NMR spectrum.

  • Chloromethyl group: A -CH2Cl group attached to the C5 position of the oxazolidine ring, which will have a distinct spectroscopic signature.

The interplay of these functional groups will define the molecule's spectroscopic fingerprint.

Predicted ¹H and ¹³C NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts for this compound are presented below. These predictions are based on the analysis of similar chemical environments in related structures.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic, oxazolidine, and N,N-dimethyl protons.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
7.20 - 7.40Doublet2HAr-H (ortho to oxazolidine)The electron-withdrawing nature of the oxazolidine ring will deshield these protons.
6.60 - 6.80Doublet2HAr-H (ortho to N(CH₃)₂)The electron-donating dimethylamino group will shield these protons, shifting them upfield.
5.50 - 5.70Triplet1HO-CH-N (C2-H)This proton is on a carbon attached to two heteroatoms, leading to a downfield shift.
4.50 - 4.70Multiplet1HO-CH (C5-H)This proton is adjacent to the chloromethyl group and the ring oxygen.
3.60 - 3.80Multiplet2HCH₂ClThe electronegative chlorine atom will cause a significant downfield shift.
3.40 - 3.60Multiplet2HN-CH₂ (C4-H)Protons on the carbon adjacent to the ring nitrogen.
2.90 - 3.10Singlet6HN(CH₃)₂The two methyl groups are equivalent and will appear as a sharp singlet.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms.

Predicted Chemical Shift (δ, ppm) Assignment Rationale
150 - 152Ar-C (para to oxazolidine)Carbon attached to the electron-donating N(CH₃)₂ group.
128 - 130Ar-C (ortho to oxazolidine)Aromatic carbons adjacent to the oxazolidine substituent.
125 - 127Ar-C (ipso to oxazolidine)Quaternary carbon attached to the oxazolidine ring.
112 - 114Ar-C (ortho to N(CH₃)₂)Aromatic carbons shielded by the N(CH₃)₂ group.
90 - 95O-CH-N (C2)Carbon attached to two heteroatoms.
75 - 80O-CH (C5)Carbon in the oxazolidine ring attached to the oxygen and the chloromethyl group.
50 - 55N-CH₂ (C4)Carbon in the oxazolidine ring adjacent to the nitrogen.
45 - 50CH₂ClCarbon attached to the electronegative chlorine atom.
40 - 42N(CH₃)₂Equivalent methyl carbons of the dimethylamino group.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra, the following protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation
  • Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for similar compounds.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

Instrument Setup and Data Acquisition

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Sample (5-10 mg in 0.6 mL CDCl3 + TMS) Filter Filter into NMR Tube Prep->Filter Insert Insert Sample into Spectrometer Filter->Insert Lock Lock on Deuterium Signal Insert->Lock Shim Shim Magnetic Field Lock->Shim Tune Tune and Match Probe Shim->Tune Acquire Acquire Spectra (1H, 13C, etc.) Tune->Acquire Process Fourier Transform Acquire->Process Phase Phase Correction Process->Phase Baseline Baseline Correction Phase->Baseline Reference Reference to TMS Baseline->Reference Integrate Integrate Peaks (1H) Reference->Integrate

Caption: Workflow for NMR data acquisition and processing.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Tuning and Matching: Tune and match the probe for the desired nucleus (¹H and ¹³C).

  • Acquisition Parameters (¹H):

    • Pulse Sequence: Standard single-pulse sequence.

    • Number of Scans: 16-64 scans.

    • Relaxation Delay: 1-2 seconds.

  • Acquisition Parameters (¹³C):

    • Pulse Sequence: Proton-decoupled single-pulse sequence.

    • Number of Scans: 1024-4096 scans, depending on the sample concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Predicted Infrared (IR) Spectroscopic Data

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Predicted Wavenumber (cm⁻¹) Intensity Assignment Rationale
3100 - 3000MediumAromatic C-H stretchCharacteristic of C-H bonds on a benzene ring.
2950 - 2850MediumAliphatic C-H stretchC-H bonds of the N-methyl and oxazolidine ring protons.
1610 - 1580StrongAromatic C=C stretchBenzene ring skeletal vibrations.
1520 - 1500StrongAromatic C=C stretchBenzene ring skeletal vibrations.
1360 - 1340StrongC-N stretch (aromatic amine)Stretching vibration of the bond between the aromatic ring and the nitrogen of the dimethylamino group.
1250 - 1180StrongC-O-C stretch (oxazolidine)Asymmetric stretching of the C-O-C linkage within the oxazolidine ring.
1100 - 1000StrongC-N stretch (oxazolidine)Stretching of the C-N bond within the oxazolidine ring.
820 - 780StrongC-H out-of-plane bend (para-disubstituted)Characteristic bending vibration for a 1,4-disubstituted benzene ring.
750 - 700Medium-StrongC-Cl stretchStretching vibration of the carbon-chlorine bond.

Experimental Protocol for IR Data Acquisition

A Fourier Transform Infrared (FTIR) spectrometer is commonly used for acquiring IR spectra.

Sample Preparation
  • Attenuated Total Reflectance (ATR): This is the simplest method. Place a small amount of the solid or liquid sample directly on the ATR crystal.

  • KBr Pellet (for solids): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Thin Film (for liquids): Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

Instrument Setup and Data Acquisition

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep Prepare Sample (ATR, KBr pellet, or thin film) Background Acquire Background Spectrum Prep->Background Sample_Spec Acquire Sample Spectrum Background->Sample_Spec Ratio Ratio Sample to Background Sample_Spec->Ratio Format Format Spectrum (%T vs. Wavenumber) Ratio->Format MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis Prep Prepare Sample Solution (1-10 µg/mL in MeOH + 0.1% FA) Infuse Infuse Sample into ESI Source Prep->Infuse Tune Tune Instrument Parameters Infuse->Tune Acquire_MS1 Acquire Full Scan MS1 Spectrum Tune->Acquire_MS1 Acquire_MS2 Acquire MS/MS Spectrum (Fragmentation of [M+H]⁺) Acquire_MS1->Acquire_MS2 Analyze Analyze Spectra (Identify [M+H]⁺ and Fragments) Acquire_MS2->Analyze

Literature review on the synthesis of N-substituted oxazolidinones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-Substituted Oxazolidinones

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazolidinone moiety is a cornerstone of modern medicinal chemistry and asymmetric synthesis. Its presence in blockbuster antibiotics such as Linezolid and its role as a powerful chiral auxiliary, pioneered by David A. Evans, underscore its significance. This guide provides a comprehensive overview of the principal synthetic strategies for accessing N-substituted oxazolidinones. We will delve into the foundational methods for constructing the oxazolidinone core and explore the diverse techniques for subsequent N-functionalization. Each section is grounded in mechanistic principles, offering insights into the causality behind experimental choices, and is supported by detailed protocols and comparative data to empower researchers in their synthetic endeavors.

Introduction: The Versatile Oxazolidinone Scaffold

Oxazolidinones are five-membered heterocyclic compounds featuring both nitrogen and oxygen atoms within the ring. Among the possible isomers, the 2-oxazolidinone structure has garnered the most attention.[1] Its rigid framework and stereochemical properties make it a privileged scaffold in two major domains:

  • Medicinal Chemistry: The discovery of Linezolid, the first clinically approved oxazolidinone antibiotic, marked a significant breakthrough in treating multidrug-resistant Gram-positive bacterial infections.[2][3] The mechanism of action involves the inhibition of bacterial protein synthesis at a very early stage.[2] This has spurred the development of numerous other oxazolidinone-based therapeutic agents with applications ranging from antibacterial and antituberculosis to anticancer and anti-inflammatory.[1]

  • Asymmetric Synthesis: Chiral oxazolidinones, famously known as Evans' auxiliaries, are indispensable tools for stereoselective synthesis.[4][5][6] By temporarily attaching the oxazolidinone to a prochiral substrate, one can direct subsequent bond-forming reactions with a high degree of diastereoselectivity.[5][7] This strategy has been instrumental in the total synthesis of numerous complex natural products.[8]

This guide will systematically explore the key synthetic routes to N-substituted oxazolidinones, providing both the theoretical underpinnings and practical methodologies for their preparation.

Part I: Construction of the Oxazolidinone Core

The initial challenge in synthesizing N-substituted oxazolidinones lies in the efficient construction of the heterocyclic ring. Several robust methods have been developed, each with its own set of advantages and substrate scope.

Cyclization of β-Amino Alcohols

One of the most traditional and versatile methods for synthesizing oxazolidinones is the cyclization of β-amino alcohols. These precursors are often readily available, for instance, through the reduction of α-amino acids, which provides a straightforward entry to chiral oxazolidinones.[9][10] The cyclization is typically achieved by reacting the amino alcohol with a carbonylating agent.

Key Carbonylating Agents:

  • Phosgene and its derivatives: While effective, the high toxicity of phosgene has led to the development of safer alternatives like triphosgene and carbonyldiimidazole (CDI).

  • Dialkyl Carbonates: Diethyl carbonate and dimethyl carbonate are commonly used, often in the presence of a base.[9] Microwave-assisted methods using these reagents have been shown to significantly reduce reaction times and improve yields.[9]

Causality in Experimental Choice: The choice of carbonylating agent and reaction conditions is dictated by the substrate's sensitivity and the desired scale of the reaction. For instance, microwave irradiation provides rapid and efficient heating, which can accelerate the reaction between amino alcohols and less reactive carbonylating agents like diethyl carbonate.[9] The use of a base, such as sodium methoxide or potassium carbonate, is crucial for deprotonating the alcohol, increasing its nucleophilicity towards the carbonyl carbon of the carbonate.[9]

Experimental Protocol: Microwave-Assisted Synthesis from an Amino Alcohol [9]

  • Reagents: To a 10 mL reaction vessel, add the amino alcohol (1.0 eq.), diethyl carbonate (1.5 eq.), and sodium methoxide (0.05 eq.).

  • Microwave Irradiation: Subject the mixture to microwave irradiation at 125-135 °C with a power of 40 W for a specified time (e.g., 60 minutes).

  • Work-up: After the reaction is complete, add water to the mixture and extract the product with an organic solvent like ethyl acetate.

  • Purification: The combined organic layers are dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.

[3+2] Cycloaddition of Epoxides and Isocyanates

The reaction between epoxides and isocyanates is a highly efficient, atom-economical [3+2] cycloaddition for constructing the oxazolidinone ring.[11] This method allows for the direct installation of a substituent on the nitrogen atom. The reaction is often catalyzed to achieve high yields and regioselectivity.

Catalytic Systems:

  • Lewis Acids: A variety of Lewis acids can catalyze this reaction.

  • Organocatalysts: Tetraarylphosphonium salts (TAPS) have emerged as effective bifunctional organocatalysts.[12] They act as both a Brønsted acid and a halide ion source, accelerating the ring-opening of the epoxide with high regioselectivity.[12]

  • Metal Complexes: Chromium(salphen) complexes have also been shown to be effective catalysts for this transformation.[13]

Mechanistic Insight: The reaction is believed to proceed via nucleophilic attack of the isocyanate nitrogen on one of the epoxide carbons, facilitated by the catalyst. Subsequent intramolecular cyclization yields the oxazolidinone ring. The regioselectivity of the epoxide ring-opening is a critical factor, and the choice of catalyst can influence which carbon is attacked.

Workflow for Epoxide-Isocyanate Cycloaddition

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification Epoxide Epoxide Heating Heating (e.g., 80 °C) Epoxide->Heating Isocyanate Isocyanate Isocyanate->Heating Catalyst Catalyst (e.g., TAPS) Catalyst->Heating Solvent Solvent (e.g., Toluene) Solvent->Heating Workup Aqueous Work-up Heating->Workup Purification Chromatography Workup->Purification Product N-Substituted Oxazolidinone Purification->Product Oxazolidinone Oxazolidinone Product N-Aryl Oxazolidinone Oxazolidinone->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->Product Catalyst Pd or Cu Catalyst Catalyst->Product catalysis Ligand Ligand Ligand->Product Base Base Base->Product Solvent Solvent Solvent->Product

Sources

An In-Depth Technical Guide to the Stability of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This technical guide provides a comprehensive analysis of the chemical stability of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline. The molecule's structure incorporates three key functional groups: a hydrolytically sensitive oxazolidine ring, a reactive chloromethyl group, and a photochemically and oxidatively susceptible N,N-dimethylaniline moiety. This guide elucidates the primary degradation pathways—hydrolysis, oxidation, and photolysis—that are predicted to affect the compound's integrity. By synthesizing principles from organic chemistry and pharmaceutical stability testing, we present a framework for systematically evaluating the molecule's stability profile. Detailed, field-proven protocols for conducting forced degradation studies under hydrolytic, oxidative, thermal, and photolytic stress are provided, conforming to the standards outlined by the International Council for Harmonisation (ICH). Furthermore, this guide details the development of a stability-indicating HPLC method for the accurate quantification of the parent compound and its degradation products, alongside strategies for the structural elucidation of these degradants using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. The insights and methodologies contained herein are intended to equip researchers, scientists, and drug development professionals with the necessary tools to anticipate stability challenges, design robust formulations, and ensure the quality and safety of products containing this molecule.

Introduction to the Compound and its Stability Imperatives

This compound is a multifaceted organic molecule whose utility in synthetic chemistry and drug discovery is predicated on its chemical integrity. The molecule's architecture, featuring an oxazolidine core linked to an N,N-dimethylaniline group and functionalized with a reactive chloromethyl side chain, presents a unique combination of stability challenges. Understanding the conditions under which this compound degrades is paramount for its successful application, from ensuring reproducible results in research to maintaining potency and safety in pharmaceutical formulations.

Stability testing is a critical component of the development lifecycle, providing essential information for selecting appropriate storage conditions, determining shelf-life, and developing stable formulations.[1] Forced degradation, or stress testing, is the deliberate degradation of a compound under conditions more severe than accelerated stability testing.[1] It serves to identify likely degradation products, elucidate degradation pathways, and establish the intrinsic stability of the molecule.[1][2] This guide is designed to serve as a senior-level resource, explaining not just the "how" but the "why" behind the stability testing protocols for this compound.

Physicochemical Properties and Structural Analysis

A thorough understanding of the molecule's structure is the foundation for predicting its stability.

PropertyValueSource
IUPAC Name This compound-
CAS Number 17996-49-5[3][4]
Molecular Formula C₁₂H₁₇ClN₂O[3][4]
Molecular Weight 240.73 g/mol [3]

Structural Weak Points:

  • Oxazolidine Ring: This five-membered heterocycle is essentially a cyclic hemiaminal ether. Such structures are known to be susceptible to hydrolysis, a reaction that is often catalyzed by acid or base, leading to ring-opening.[5][6][7] The stability of the oxazolidine ring is highly dependent on the substituents at the 2 and 3 positions and the pH of the environment.[5][8]

  • Chloromethyl Group (-CH₂Cl): This is a reactive alkyl halide. The carbon-chlorine bond is a potential site for nucleophilic substitution reactions and can be thermally labile. The presence of this group suggests that the compound could be an intermediate for further chemical synthesis.[9]

  • N,N-Dimethylaniline Moiety: Aromatic amines are prone to oxidation, which can lead to the formation of N-oxides, colored impurities, or polymeric products.[10] This group is also a chromophore, making the molecule susceptible to photolytic degradation upon exposure to light, particularly UV radiation.[11][12]

Predicted Degradation Pathways

Based on first principles of organic chemistry and literature on analogous structures, we can predict the most probable degradation pathways.

Hydrolytic Degradation Pathway

The primary route of hydrolytic degradation is the acid or base-catalyzed ring-opening of the oxazolidine. This reversible reaction proceeds through a ring-opened intermediate to ultimately yield the parent β-amino alcohol and the corresponding aldehyde.[5][7]

Hydrolysis Parent This compound Intermediate Ring-Opened Schiff Base Intermediate Parent->Intermediate H⁺ or OH⁻ (Ring Opening) Products 1-(4-(Dimethylamino)phenyl)-2-((3-chloro-2-hydroxypropyl)amino)ethanol + 4-(Dimethylamino)benzaldehyde Intermediate->Products H₂O (Hydrolysis)

Caption: Predicted hydrolytic degradation of the oxazolidine ring.

Oxidative Degradation Pathway

The tertiary amine of the N,N-dimethylaniline group is the most likely site for oxidation. Common oxidizing agents can lead to the formation of an N-oxide, which is a major degradation product for many aromatic amines.

Oxidation Parent This compound N_Oxide N-Oxide Degradant Parent->N_Oxide [O] (e.g., H₂O₂)

Caption: Predicted oxidative degradation to form the N-oxide.

Experimental Workflow: Forced Degradation Studies

A systematic forced degradation study is essential to experimentally confirm the predicted pathways and identify any unexpected degradants. The following protocols are based on ICH guidelines and established industry practices.[1]

Overall Experimental Workflow

The workflow ensures a controlled and comprehensive evaluation of the compound's stability under various stress conditions.

Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Prep Prepare Stock Solution of Compound in a Suitable Solvent (e.g., ACN:H₂O) Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (e.g., 3% H₂O₂, RT) Prep->Oxidation Thermal Thermal (Solid State) (e.g., 80°C) Prep->Thermal Photo Photolytic (Solution & Solid) (ICH Q1B light conditions) Prep->Photo Sampling Sample at Time Points (e.g., 0, 2, 4, 8, 24h) Neutralize Acid/Base Samples Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Analyze by Stability-Indicating HPLC-UV/DAD Sampling->HPLC MassSpec Peak Purity & Mass Balance LC-MS for Degradant ID HPLC->MassSpec

Caption: General workflow for forced degradation studies.

Detailed Experimental Protocols

Rationale for Experimental Choices:

  • Solvent: A co-solvent like acetonitrile or methanol is often used with water to ensure the solubility of the parent compound.

  • Concentration: A typical starting concentration is 1 mg/mL, which is usually sufficient for detection by HPLC-UV.

  • Temperature: Elevated temperatures (e.g., 60-80°C) are used to accelerate degradation to achieve meaningful results in a reasonable timeframe.[1]

  • Stress Agent Concentration: The concentration of acid, base, or peroxide is chosen to induce partial degradation (typically 5-20%) to allow for the clear identification of degradation products without completely consuming the parent compound.

Protocol 4.2.1: Acid and Base Hydrolysis

  • Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 acetonitrile:water mixture.

  • Acid Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

  • Base Stress: To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

  • Control: Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Incubation: Place all samples in a thermostatically controlled water bath at 60°C.

  • Sampling: Withdraw aliquots at predetermined time points (e.g., 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively, to stop the reaction.

  • Analysis: Dilute the samples appropriately and analyze by HPLC.

Protocol 4.2.2: Oxidative Stress

  • Preparation: Prepare a 1 mg/mL solution of the compound in acetonitrile.

  • Oxidative Stress: To 1 mL of the solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

  • Incubation: Store the sample at room temperature, protected from light.

  • Sampling & Analysis: Withdraw aliquots at time points and analyze directly by HPLC. The mobile phase will dilute the peroxide, preventing column damage.

Protocol 4.2.3: Thermal Stress

  • Preparation: Place a thin layer of the solid compound in a petri dish.

  • Incubation: Place the dish in a temperature-controlled oven at 80°C.

  • Sampling: At specified time points, withdraw a small amount of the solid, dissolve it in a suitable solvent, and analyze by HPLC.

Protocol 4.2.4: Photostability

  • Preparation: Prepare both a solid sample (as in 4.2.3) and a solution sample (1 mg/mL in a quartz cuvette).

  • Control: Prepare identical samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Place the exposed and dark control samples in a photostability chamber. Expose them to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.[13]

  • Sampling & Analysis: Analyze the samples at the end of the exposure period by HPLC.

Analytical Methodologies for Stability Assessment

The cornerstone of a stability study is a robust analytical method capable of separating all degradation products from the parent compound and from each other.

Stability-Indicating HPLC-UV Method Development

A reverse-phase HPLC (RP-HPLC) method is the standard for this type of analysis.[1]

Protocol 5.1.1: HPLC Method Development

  • Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). The non-polar nature of the C18 stationary phase is well-suited for retaining the moderately non-polar target molecule.

  • Mobile Phase Selection:

    • Aqueous Phase (A): 0.1% Formic Acid or Phosphoric Acid in Water. The acidic modifier improves peak shape for the basic amine moiety by suppressing silanol interactions on the column.

    • Organic Phase (B): Acetonitrile or Methanol. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

  • Wavelength Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 200-400 nm). The N,N-dimethylaniline chromophore will have a strong absorbance around 254 nm, which can be used for initial quantification. The PDA allows for the identification of the optimum wavelength for all components and for peak purity analysis.

  • Gradient Elution: Develop a gradient elution method to ensure separation of early-eluting polar degradants (e.g., from hydrolysis) and the later-eluting parent compound.

    • Example Gradient: Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Method Validation: Once the method is optimized using a cocktail of stressed samples, validate it according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness. The key is to demonstrate that the method is "stability-indicating."

Data Presentation and Interpretation

Summarize the results from the forced degradation studies in a clear, tabular format.

Stress ConditionTime (hours)Parent Compound Remaining (%)Area (%) of Major Degradant 1Area (%) of Major Degradant 2Mass Balance (%)
0.1 M HCl @ 60°C 2475.218.5 (RRT 0.45)-99.1
0.1 M NaOH @ 60°C 2488.98.1 (RRT 0.45)-99.5
3% H₂O₂ @ RT 2491.5-5.8 (RRT 1.12)99.3
Thermal (Solid) @ 80°C 4898.7--100.1
Photolytic (Solution) -94.3-3.1 (RRT 1.25)98.9

Note: Data are illustrative.

Mass Balance: A key indicator of a successful stability-indicating method. The sum of the parent compound and all degradation products should be close to 100%, indicating that all major degradants have been detected.

Structural Elucidation of Degradants
  • LC-MS: Couple the developed HPLC method to a mass spectrometer. The mass-to-charge ratio (m/z) of the degradation products provides direct evidence of their molecular weight, allowing for the confirmation of predicted pathways (e.g., observing the mass of the N-oxide).

  • ¹H NMR: Nuclear Magnetic Resonance spectroscopy can be used to monitor degradation in real-time, especially for hydrolysis.[5][14] By dissolving the compound in a deuterated solvent and adding D₂O, the appearance of new signals corresponding to the ring-opened products can be observed and quantified over time.[14]

Stability Profile Summary and Handling Recommendations

Based on the analysis of its functional groups and established knowledge of similar structures, the stability profile of this compound can be summarized as follows:

  • Most Significant Liability: Hydrolysis. The compound is expected to be most sensitive to acidic and, to a lesser extent, basic aqueous conditions, leading to the cleavage of the oxazolidine ring.[5][6]

  • Moderate Liabilities: Oxidation and Photolysis. Exposure to oxidizing agents and UV light will likely cause degradation centered on the N,N-dimethylaniline moiety.[10][11]

  • Least Significant Liability: Thermal Stress. The compound is expected to be relatively stable in its solid form at moderately elevated temperatures, though the reactivity of the chloromethyl group at very high temperatures should not be discounted.[15][16]

Recommendations:

  • Storage: The compound should be stored in a cool, dry, and dark environment in well-sealed containers to protect it from moisture, light, and air (oxygen).

  • Handling: In solution, buffered systems near neutral pH should be used where possible. Avoid prolonged exposure to strong acids or bases. For formulation work, the use of antioxidants and light-protectant packaging should be considered.

  • Solvent Selection: For analytical and process work, aprotic solvents should be preferred if the goal is to avoid hydrolysis.

References

  • Gauld, J., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. Available at: [Link]

  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. PubMed. Available at: [Link]

  • Taylor & Francis Online. (2010). Thermal Decomposition Studies of Halogenated Organic Compounds: Combustion Science and Technology. Available at: [Link]

  • Semantic Scholar. (1997). Thermal Decomposition Studies of Halogenated Organic Compounds. Available at: [Link]

  • Wikipedia. (n.d.). Oxazolidine. Available at: [Link]

  • Dong, J., et al. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Photochemistry of Aliphatic and Aromatic Amines. Available at: [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/A-Novel-Synthesis-of-Oxazolidinone-Derivatives-(A-Pundeer-Kishore/753380b0e51080d0d869403d98a00282462e7330]([Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • MDPI. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation study data under stress conditions. Available at: [Link]

  • Focht, D. D. (1995). Biodegradation of halogenated organic compounds. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Biodegradation of Halogenated Organic Compounds. Available at: [Link]

  • EPA. (n.d.). Determination of the Thermal Decomposition Properties of 20 Selected Hazardous Organic Compounds. Available at: [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry.
  • ResearchGate. (n.d.). Table 1 : Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. Available at: [Link]

  • OSHA. (1996). N,N-Dimethylaniline Method no.: PV2064. Available at: [Link]

  • IAGIM. (n.d.). Photostability. Available at: [Link]

  • Analytical and Bioanalytical Chemistry Research. (2025). Regular Article. Available at: [Link]

  • Wikisource. (n.d.). Page:NIOSH Manual of Analytical Methods - 3509.pdf/1. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-(m-Chlorophenyl)-5-ethyl-1,3-oxazolidine. Available at: [Link]

  • FAO AGRIS. (2017). Analysis of six aromatic amines stability in workplace measurement. Available at: [Link]

  • ChEMBL. (n.d.). Discovery of the novel antithrombotic agent 5-chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): an oral, direct factor Xa inhibitor. Available at: [Link]

  • Lyons, C. D., et al. (1984). Mechanisms and pathways of aniline elimination from aquatic environments. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Available at: [Link]

  • The persistence and degradation of chlorothalonil and chlorpyrifos in a cranberry bog. (n.d.). Semantic Scholar. Available at: [Link]

  • MDPI. (n.d.). New Insights into the Degradation Path of Deltamethrin. Available at: [Link]

  • A Review of Extraction and Analysis: Methods for Studying Osmoregulants in Plants. (n.d.). Semantic Scholar. Available at: [Link]

  • PubChem. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. Available at: [Link]

  • PubChem. (n.d.). 4-Chloromethyl-5-methyl-5-phenyl oxazolidin-2-one. Available at: [Link]

  • CP Lab Safety. (n.d.). 4-(5-(Chloromethyl)oxazolidin-2-yl)-N,N-dimethylaniline, 95% Purity, C12H17ClN2O, 100 mg. Available at: [Link]

  • ResearchGate. (n.d.). Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Purity Analysis of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the development, validation, and implementation of a purity analysis method for the pharmaceutical intermediate 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline using reversed-phase high-performance liquid chromatography (RP-HPLC). This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. It delineates the causal reasoning behind chromatographic choices, offers detailed experimental protocols, and is grounded in authoritative regulatory standards, such as the ICH Q2(R1) guidelines.[1][2][3][4] The guide includes a discussion of potential impurities, a complete method validation strategy, and visual workflows to ensure clarity and reproducibility.

Introduction: The Analytical Imperative

This compound is a complex organic molecule featuring several key functional groups: a tertiary aromatic amine (N,N-dimethylaniline), an oxazolidinone ring, and a reactive chloromethyl group. Such structures are common in pharmaceutical development, often serving as critical intermediates in the synthesis of active pharmaceutical ingredients (APIs). The purity of these intermediates is paramount, as impurities can carry over to the final drug substance, potentially affecting its safety, efficacy, and stability.

High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for assessing the purity of such compounds due to its high resolution, sensitivity, and quantitative accuracy.[5][6][7] This guide details a robust RP-HPLC method specifically designed to separate the target compound from its potential process-related and degradation impurities.

Foundational Strategy: Method Development

The development of a reliable HPLC method is a systematic process that begins with understanding the analyte's physicochemical properties.[5][8] Our target molecule possesses significant hydrophobicity due to the N,N-dimethylaniline moiety, making it an ideal candidate for Reversed-Phase HPLC (RP-HPLC), where a nonpolar stationary phase is used with a polar mobile phase.[9][10][11][12]

Rationale for Chromatographic System Selection
  • Column (Stationary Phase): A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and is selected as the primary choice.[10] Its long alkyl chains provide substantial hydrophobic retention for the N,N-dimethylaniline portion of the molecule. A standard dimension of 150 mm x 4.6 mm with 5 µm particle size offers a good balance between resolution, backpressure, and analysis time.

  • Mobile Phase (Eluent): A binary mobile phase consisting of an aqueous buffer and an organic modifier allows for fine-tuning of retention and selectivity.

    • Organic Modifier: Acetonitrile is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.

    • Aqueous Phase: A slightly acidic phosphate buffer (e.g., potassium dihydrogen phosphate, pH 3.0) is selected. The acidic pH serves a crucial purpose: to ensure the tertiary amine group on the dimethylaniline moiety is protonated. This protonation prevents peak tailing, a common issue with basic analytes on silica-based columns, thereby ensuring sharp, symmetrical peaks.

  • Detection: The N,N-dimethylaniline chromophore exhibits strong UV absorbance. A UV detector set at a wavelength of approximately 254 nm is expected to provide excellent sensitivity for the main component and related aromatic impurities. A photodiode array (PDA) detector is highly recommended during development to assess peak purity and identify the optimal detection wavelength for all relevant compounds.

  • Elution Mode: A gradient elution, starting with a higher proportion of the aqueous phase and gradually increasing the organic phase, is chosen.[8] This approach is optimal for purity analysis as it can effectively elute a wide range of impurities with varying polarities, from early-eluting polar compounds to late-eluting nonpolar species, within a reasonable timeframe.

Postulated Impurities

A robust purity method must be able to separate the main analyte from its potential impurities. Based on a plausible synthetic route (e.g., reaction of N,N-dimethylaniline with a suitable oxazolidinone precursor), we can anticipate several types of impurities:

  • Impurity A (Starting Material): 4-Formyl-N,N-dimethylaniline (a likely precursor).

  • Impurity B (By-product): Hydrolysis product where the chloromethyl group is converted to a hydroxymethyl group. This is a common degradation pathway.

  • Impurity C (Process-Related): Dimeric species formed by the reaction of the chloromethyl group of one molecule with the aniline nitrogen of another.

  • Impurity D (Starting Material): N,N-dimethylaniline.[13][14]

These postulated impurities have different polarities and will therefore have different retention times under reversed-phase conditions, which the developed method aims to resolve.

The Analytical Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the purity analysis.

Materials and Instrumentation
  • HPLC System: An HPLC or UPLC system equipped with a binary pump, autosampler, column thermostat, and PDA detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Reagents: HPLC-grade acetonitrile, potassium dihydrogen phosphate, and phosphoric acid. High-purity water (18.2 MΩ·cm).

  • Standard: A well-characterized reference standard of this compound.

Chromatographic Conditions
ParameterCondition
Mobile Phase A 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Diluent Acetonitrile/Water (50:50, v/v)
Solution Preparation
  • Reference Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.

  • System Suitability Solution: Prepare as per the reference standard solution. This solution will be used to verify the performance of the chromatographic system.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Prepare Mobile Phases A & B prep_std Prepare Reference Standard prep_mobile->prep_std prep_sample Prepare Test Sample prep_std->prep_sample sys_setup Equilibrate HPLC System prep_sample->sys_setup Proceed if Preparation is Complete sys_suit Perform System Suitability Test (SST) sys_setup->sys_suit inject_samples Inject Blank, Standard, and Samples sys_suit->inject_samples Proceed if SST Passes integrate Integrate Chromatograms inject_samples->integrate Acquire Data calculate Calculate Purity (% Area) integrate->calculate report Generate Final Report calculate->report

Caption: Workflow for HPLC Purity Analysis.

Method Validation: Ensuring Trustworthiness

To ensure the method is suitable for its intended purpose, a full validation must be performed in accordance with ICH Q2(R1) guidelines.[1][4][15]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Inject the diluent (blank), the reference standard solution, the sample solution, and a spiked sample solution containing known impurities. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to demonstrate that degradation products do not interfere with the quantification of the main peak.[16][17]

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the spiked and stressed samples, as demonstrated by PDA peak purity analysis. The blank injection should show no interfering peaks at the retention time of the analyte or its impurities.

Linearity

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.

  • Protocol: Prepare a series of at least five solutions of the reference standard over a range of 50% to 150% of the nominal sample concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Concentration LevelConcentration (µg/mL)Peak Area (mAU*s)
50%2501,255,000
75%3751,880,000
100%5002,510,000
125%6253,135,000
150%7503,760,000
Result 0.9998
Accuracy

Accuracy is the closeness of the test results to the true value.

  • Protocol: Perform recovery studies by spiking a sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120%), with three replicates at each level.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Spike LevelTheoretical (mg)Recovered (mg)Recovery (%)
80%20.019.999.5
100%25.025.1100.4
120%30.029.899.3
Precision

Precision measures the degree of scatter between a series of measurements.

  • Repeatability (Intra-day): Analyze six replicate sample preparations on the same day by the same analyst.

  • Intermediate Precision (Inter-day/Inter-analyst): Repeat the analysis on a different day with a different analyst or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) for the assay results should be ≤ 2.0%.

Precision TypenMean Assay (%)RSD (%)
Repeatability699.80.45
Intermediate Precision699.60.62
Robustness

Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol: Introduce small changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters must remain within acceptable limits, and the assay results should not be significantly impacted by the changes.

System Suitability: The Self-Validating System

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately.

  • Protocol: Make five replicate injections of the System Suitability Solution.

  • Acceptance Criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5

    • Theoretical Plates (N): ≥ 2000

    • RSD of Peak Area: ≤ 2.0% for the five replicate injections.

Logical Framework for Purity Determination

The following diagram illustrates the decision-making process for confirming the purity of a given batch.

Purity_Logic start Start Purity Analysis sst Perform System Suitability Test (SST) start->sst sst_check SST Passes? sst->sst_check analysis Analyze Blank, Standard, and Sample sst_check->analysis Yes fail_sst Troubleshoot System (Check Pump, Column, Mobile Phase) sst_check->fail_sst No integration Integrate Peaks & Calculate % Area analysis->integration spec_check Purity Meets Specification? integration->spec_check pass Batch Passes QC spec_check->pass Yes fail_spec Investigate Out-of-Specification (OOS) (Identify Impurities, Review Synthesis) spec_check->fail_spec No fail_sst->sst

Caption: Decision logic for batch purity verification.

Conclusion

This guide has outlined a comprehensive, scientifically-grounded, and robust RP-HPLC method for the purity analysis of this compound. By explaining the causality behind each experimental choice and grounding the protocol in authoritative ICH guidelines, this document provides the necessary framework for reliable and reproducible analysis. The successful implementation of this method will ensure the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the overall safety and efficacy of the final drug product.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • International Council for Harmonisation (ICH). (n.d.). Quality Guidelines.
  • World Journal of Pharmaceutical and Medical Research. (2023, December 11). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW.
  • Starodub. (2024, April 24). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
  • Walsh Medical Media. (n.d.). HPLC: Highly Accessible Instrument in Pharmaceutical Industry for Effective Method Development.
  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Creative Proteomics. (n.d.). Reversed-Phase Chromatography Overview.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Wikipedia. (n.d.). Reversed-phase chromatography.
  • Springer Nature Experiments. (n.d.). Reversed-Phase High-Performance Liquid Chromatography.
  • Wikipedia. (n.d.). Dimethylaniline.
  • The Good Scents Company. (n.d.). N,N-dimethyl aniline, 121-69-7.
  • PMC - NIH. (n.d.). Rapid Stability Indicating HPLC Method for the Analysis of Leflunomide and Its Related Impurities in Bulk Drug and Formulations.
  • ACG Publications. (2023, December 14). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.

Sources

Potential suppliers and cost of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline for Advanced Research and Development

Introduction: A Key Intermediate in Modern Medicinal Chemistry

This compound, identified by CAS number 17996-49-5, is a specialized organic compound of significant interest to researchers in drug discovery and synthetic chemistry.[1][2][3] Its structure features a core oxazolidinone ring, a privileged scaffold in medicinal chemistry, appended with a reactive chloromethyl group and an N,N-dimethylaniline moiety.[2] This unique combination of functional groups makes it a versatile building block, particularly in the development of novel therapeutics.

The oxazolidinone class of compounds is renowned for its potent antibacterial activity, acting through a distinct mechanism involving the inhibition of bacterial protein synthesis.[2] This makes derivatives of this scaffold crucial in the fight against multi-drug-resistant pathogens. The presence of the reactive chloromethyl group on this molecule provides a convenient chemical handle for synthetic chemists to introduce a wide array of functionalities, enabling the creation of diverse molecular libraries for biological screening.[2] This guide offers a comprehensive overview of this compound, covering its procurement, underlying scientific principles, and strategic application in research and development.

Caption: Chemical structure and key identifiers.

Part 1: Sourcing and Procurement

Acquiring high-purity research chemicals is a critical first step in any experimental workflow. This compound is available from several specialized chemical suppliers who cater to the research and development community.

Potential Suppliers

For researchers, sourcing this compound typically involves contacting suppliers who specialize in fine chemicals and building blocks for medicinal chemistry. The following table summarizes known suppliers. It is crucial to request a certificate of analysis (CoA) from any supplier to verify the purity and identity of the compound before use.

SupplierProduct IdentifierPurity/SpecificationNotes
Biosynth FC117340Inquiry requiredFor research purposes only.[1]
Benchchem BCC5699≥ 95%For research use only.[2]
CP Lab Safety CLS-5178-100MG95%Sold in 100mg quantities.[3]
Cost Analysis

The cost of specialized reagents like this compound is not standardized and is subject to several factors. Pricing is almost exclusively provided upon quotation.

  • Purity: Higher purity grades command a significant price premium due to the additional purification steps required.

  • Scale: The cost per milligram typically decreases as the purchase quantity increases.

  • Synthesis Complexity: The number of steps and the cost of raw materials in the manufacturing process directly influence the final price.

  • Supplier: Prices can vary between suppliers based on their in-house manufacturing capabilities versus sourcing from external labs.

Researchers should contact multiple suppliers to compare quotes and lead times to ensure the best value and timeline for their projects.

Part 2: The Scientific Core - A Synthetic and Mechanistic Overview

A deep understanding of the molecule's synthesis and chemical reactivity is paramount for its effective use in drug development.

The Oxazolidinone Scaffold: A Privileged Structure in Medicinal Chemistry

The oxazolidinone ring is a cornerstone of modern antibacterial drug design. Its prominence stems from a unique mechanism of action that circumvents many existing resistance pathways.

  • Mechanism of Action: Oxazolidinones inhibit bacterial protein synthesis at a very early stage. They bind to the 50S ribosomal subunit at the A-site, preventing the formation of the initiation complex with N-formylmethionyl-tRNA.[2] This mode of action is distinct from most other antibiotic classes, making them effective against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2]

  • Therapeutic Precedent: The clinical success of Linezolid, the first approved oxazolidinone antibiotic, validated this chemical class as a rich source for new antibacterial agents. This has spurred extensive research into novel analogues, with other compounds like Rivaroxaban (an anticoagulant Factor Xa inhibitor) demonstrating the scaffold's broader therapeutic potential.[4][5]

cluster_ribosome Bacterial Ribosome (70S) 50S 50S Subunit P_site P-site A_site A-site 30S 30S Subunit Block BLOCKS Binding Oxazolidinone Oxazolidinone Drug Oxazolidinone->A_site Binds to A-site on 50S subunit InitiationComplex fMet-tRNA Initiation Complex InitiationComplex->A_site ProteinSynthesis Protein Synthesis Inhibited InitiationComplex->ProteinSynthesis Prevents formation of functional 70S complex Start Precursors: - 4-(dimethylamino)benzaldehyde - Protected Amino Alcohol Step1 Step 1: Condensation (Ring Formation) Start->Step1 Acid Catalyst, Water Removal Step2 Step 2: Chlorination (e.g., with SOCl₂) Step1->Step2 Forms Oxazolidine Intermediate Step3 Step 3: Deprotection (if applicable) Step2->Step3 Introduces Reactive -CH₂Cl Group Final Final Product: 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl] -N,N-dimethylaniline Step3->Final

Caption: Proposed synthetic workflow diagram.

Key Reactions and Mechanistic Insights

The synthetic utility of this compound is dominated by the reactivity of its chloromethyl group. The chlorine atom is a good leaving group, making the adjacent carbon atom highly electrophilic and susceptible to nucleophilic substitution (Sₙ2) reactions. [6] This "reactive handle" allows chemists to easily introduce a variety of functional groups, such as:

  • Amines: Reaction with primary or secondary amines to form aminomethyl derivatives.

  • Thiols: Reaction with thiols to create thiomethyl ethers.

  • Azides: Introduction of an azido group (using sodium azide), which can then be used in "click chemistry" reactions or reduced to a primary amine.

  • Cyanides: Formation of a new carbon-carbon bond, extending the carbon chain.

This versatility is the core reason why the compound is considered a valuable building block for creating libraries of new chemical entities for drug screening.

Core Oxazolidinone Core (R-CH₂Cl) Product Substituted Product (R-CH₂Nu) Core->Product LeavingGroup Leaving Group (Cl⁻) Core->LeavingGroup Displaces Cl⁻ Nucleophile Nucleophile (Nu⁻) Nucleophile->Core Sₙ2 Attack

Caption: Sₙ2 reaction at the chloromethyl group.

Part 3: Application in Drug Discovery and Development

The primary application for this compound is as a starting material in the synthesis of novel drug candidates, especially antibiotics.

Workflow for Screening and Development

A typical drug discovery campaign utilizing this building block would follow a structured, multi-step process. The goal is to systematically modify the initial structure to improve potency, selectivity, and pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

Experimental Workflow:

  • Acquisition & Purity Confirmation: Source the starting material from a reputable supplier and confirm its identity and purity via analytical methods like NMR spectroscopy and mass spectrometry.

  • Library Synthesis: Perform parallel synthesis by reacting the chloromethyl group with a diverse set of nucleophiles (amines, thiols, etc.) to create a library of new, structurally related compounds.

  • Purification & Characterization: Each new compound must be purified (e.g., via chromatography) and its structure confirmed.

  • Primary Biological Screening: Screen the library of compounds for the desired biological activity. For antibiotics, this would be a minimum inhibitory concentration (MIC) assay against a panel of pathogenic bacteria.

  • Hit-to-Lead Optimization: Promising "hits" from the primary screen are selected. Further chemical modifications are then made to optimize their properties, focusing on increasing potency, reducing toxicity, and improving drug-like characteristics.

Acquire 1. Acquire Building Block (Confirm Purity) Synthesize 2. Synthesize Library (Derivatization via -CH₂Cl) Acquire->Synthesize Purify 3. Purify & Characterize (HPLC, NMR, MS) Synthesize->Purify Screen 4. Biological Screening (e.g., MIC Assays) Purify->Screen Optimize 5. Hit-to-Lead Optimization (SAR Studies) Screen->Optimize Identify 'Hits' Candidate Drug Candidate Optimize->Candidate

Caption: Drug discovery workflow using the building block.

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for innovation in medicinal chemistry. Its structure, combining the therapeutically validated oxazolidinone core with a versatile reactive site, provides a robust platform for the synthesis of novel molecules. For researchers and scientists dedicated to developing the next generation of therapeutics, particularly in the urgent field of antibacterials, this building block offers a strategic starting point for discovery campaigns. A thorough understanding of its sourcing, synthesis, and reactivity is the key to unlocking its full potential.

References

  • PubChem, National Center for Biotechnology Information. 4-Chloromethyl-5-methyl-5-phenyl oxazolidin-2-one. [Link]

  • Amerigo Scientific. 5-(Chloromethyl)-3-(4,6-dimethylpyrimidin-2-yl)-1,3-oxazolidin-2-one. [Link]

  • PrepChem.com. Synthesis of N,N-dimethylaniline. [Link]

  • CP Lab Safety. 4-(5-(Chloromethyl)oxazolidin-2-yl)-N,N-dimethylaniline, 95% Purity, C12H17ClN2O, 100 mg. [Link]

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  • PubMed, National Center for Biotechnology Information. Discovery of 3,5-Diphenyl-4-methyl-1,3-oxazolidin-2-ones as Novel, Potent, and Orally Available Δ-5 Desaturase (D5D) Inhibitors. [Link]

  • Roehrig, S. et al. Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. [Link]

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Methodological & Application

Application Notes and Protocols: 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline as a Novel Fluorescent Label for Biomolecules

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: A New Tool for Illuminating Biological Processes

In the dynamic landscape of biological research and drug development, the precise visualization and tracking of biomolecules are paramount. Fluorescent labeling remains a cornerstone technique, enabling researchers to elucidate complex cellular processes, study molecular interactions, and develop novel diagnostics and therapeutics. We introduce 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline , a promising fluorescent probe poised to offer unique advantages in the labeling of a wide array of biomolecules.

This novel fluorophore features a reactive chloromethyl group, a versatile handle for covalent attachment to nucleophilic residues within proteins, nucleic acids, and other biological macromolecules. The N,N-dimethylaniline moiety forms the core of its fluorogenic properties, with its fluorescence emission anticipated to be sensitive to the local microenvironment, a characteristic known as solvatochromism. This property can provide valuable insights into conformational changes and binding events of the labeled biomolecule.[1][2][3]

This comprehensive guide provides an in-depth exploration of the potential applications of this compound as a fluorescent label. We will delve into the underlying labeling chemistry, offer detailed, adaptable protocols for the conjugation to proteins and nucleic acids, and provide guidance on the purification and characterization of the resulting fluorescently-labeled biomolecules. While this molecule represents a novel tool with limited currently published applications, the principles and protocols outlined herein are grounded in established bioconjugation chemistry and are intended to serve as a robust starting point for your research endeavors.

I. The Fluorophore: Structure and Postulated Properties

The unique structure of this compound, with its reactive chloromethyl group and environmentally sensitive N,N-dimethylaniline fluorophore, suggests several advantageous properties for biomolecule labeling.

Structural Features:

  • Fluorophore Core: The N,N-dimethylaniline group is a well-established fluorophore known for its sensitivity to solvent polarity.[1][2] This solvatochromic behavior can be harnessed to probe changes in the local environment of a labeled biomolecule, such as protein folding or ligand binding.[4]

  • Reactive Group: The chloromethyl group is a reactive electrophile that can form stable covalent bonds with nucleophilic functional groups commonly found in biomolecules, such as the thiol groups of cysteine residues and the primary amines of lysine residues.[5]

  • Oxazolidine Linker: The oxazolidine ring provides a rigid spacer between the fluorophore and the reactive group, potentially minimizing quenching effects and preserving the native conformation of the labeled biomolecule.

Anticipated Photophysical Properties:

While experimental data for this specific compound is not yet widely available, we can extrapolate its likely photophysical characteristics based on the N,N-dimethylaniline core.

PropertyPredicted CharacteristicRationale
Excitation Max (λex) ~290-320 nmBased on the absorption spectrum of N,N-dimethylaniline.[1][2]
Emission Max (λem) ~340-450 nmEmission is expected to be in the blue to green region and highly dependent on the solvent polarity.[1][2]
Quantum Yield (ΦF) Moderate to HighN,N-dimethylaniline derivatives can exhibit good quantum yields, which may be influenced by the oxazolidine ring and the local environment upon conjugation.
Solvatochromism PronouncedThe fluorescence emission is expected to show a significant red-shift in more polar environments due to the intramolecular charge transfer (ICT) character of the excited state.[1][2][6]
Photostability ModerateThe photostability of N,N-dimethylaniline-based fluorophores can be variable and may be influenced by the local environment and the presence of oxygen.[7][8]

II. The Chemistry of Labeling: Covalent Bond Formation

The utility of this compound as a fluorescent label hinges on the reactivity of its chloromethyl group towards nucleophilic residues in biomolecules. The primary targets for this reaction are the thiol groups of cysteine residues and the ε-amino groups of lysine residues in proteins, as well as amino groups in modified nucleic acids.

The reaction proceeds via a nucleophilic substitution mechanism, where the nucleophilic group on the biomolecule attacks the benzylic carbon of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond.

G Biomolecule-Nu: Biomolecule-Nu: Label-CH2Cl Label-CH2Cl Biomolecule-Nu:->Label-CH2Cl Nucleophilic Attack Biomolecule-Nu-CH2-Label Biomolecule-Nu-CH2-Label Label-CH2Cl->Biomolecule-Nu-CH2-Label Bond Formation Cl- Cl- Label-CH2Cl->Cl- Leaving Group Departure

Figure 1: General mechanism of nucleophilic substitution.

A. Labeling of Cysteine Residues (Thiol-Reactive Labeling)

The thiol group of cysteine is a strong nucleophile, making it an excellent target for reaction with the chloromethyl group, forming a stable thioether bond.[1][2] This reaction is generally selective for thiols over amines at near-neutral pH.

G Protein-SH Protein-SH (Cysteine) Label-CH2Cl Label-CH2Cl Protein-SH->Label-CH2Cl pH 7.0-8.0 Protein-S-CH2-Label Protein-S-CH2-Label (Thioether linkage) Label-CH2Cl->Protein-S-CH2-Label

Figure 2: Reaction with a cysteine residue.

B. Labeling of Lysine Residues (Amine-Reactive Labeling)

The primary amine of lysine residues can also act as a nucleophile, reacting with the chloromethyl group to form a stable secondary amine linkage. This reaction is typically favored at a slightly more basic pH to ensure the amine is deprotonated and thus more nucleophilic.[9]

G Protein-NH2 Protein-NH2 (Lysine) Label-CH2Cl Label-CH2Cl Protein-NH2->Label-CH2Cl pH 8.0-9.0 Protein-NH-CH2-Label Protein-NH-CH2-Label (Secondary Amine linkage) Label-CH2Cl->Protein-NH-CH2-Label

Figure 3: Reaction with a lysine residue.

III. Experimental Protocols: A Starting Point for Your Research

The following protocols are provided as a general guideline for the fluorescent labeling of proteins and nucleic acids with this compound. It is crucial to note that these are theoretical protocols and will require optimization for your specific biomolecule and experimental conditions.

A. Protocol 1: Labeling of Proteins via Cysteine Residues

This protocol is designed for proteins containing accessible cysteine residues.

Materials:

  • Protein of interest (in a suitable buffer, e.g., phosphate-buffered saline (PBS), pH 7.4)

  • This compound (dissolved in anhydrous DMSO to a stock concentration of 10-20 mM)

  • Reaction Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • Reducing agent (optional): Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol or L-Cysteine

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of DTT or TCEP and incubate at room temperature for 1 hour.

    • Crucially, remove the reducing agent before adding the fluorescent label. This can be achieved by dialysis against the Reaction Buffer or using a desalting column.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution. Add the dye solution dropwise while gently vortexing.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, protected from light. The optimal reaction time should be determined empirically.

  • Quenching the Reaction:

    • Add a 100-fold molar excess of the Quenching Reagent (e.g., 2-Mercaptoethanol) to the reaction mixture to consume any unreacted dye.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Protein:

    • Separate the labeled protein from the unreacted dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[10]

    • Monitor the elution profile by measuring the absorbance at 280 nm (for the protein) and the excitation maximum of the dye (estimated to be around 300 nm). The first peak to elute should correspond to the labeled protein.

B. Protocol 2: Labeling of Proteins via Lysine Residues

This protocol is suitable for proteins where cysteine labeling is not desired or possible.

Materials:

  • Protein of interest (in a suitable buffer, e.g., PBS, pH 7.4)

  • This compound (dissolved in anhydrous DMSO to a stock concentration of 10-20 mM)

  • Reaction Buffer: 50 mM Sodium Borate, 150 mM NaCl, pH 8.5

  • Quenching Reagent: Tris(hydroxymethyl)aminomethane (Tris) or glycine

  • Purification column (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation:

    • Exchange the protein buffer to the Reaction Buffer (pH 8.5) using dialysis or a desalting column. The final protein concentration should be 1-5 mg/mL.

  • Labeling Reaction:

    • Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Reagent (e.g., Tris or glycine) to a final concentration of 50-100 mM to react with any excess dye.

    • Incubate for 1 hour at room temperature.

  • Purification of the Labeled Protein:

    • Purify the labeled protein as described in Protocol 1, step 4.

C. Protocol 3: Labeling of Amino-Modified Nucleic Acids

This protocol is for labeling oligonucleotides or larger nucleic acids that have been synthesized with a primary amine modification.

Materials:

  • Amino-modified nucleic acid (dissolved in nuclease-free water)

  • This compound (dissolved in anhydrous DMSO to a stock concentration of 20-50 mM)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.5

  • Quenching Reagent: Hydroxylamine or Tris buffer

  • Purification method (e.g., ethanol precipitation, HPLC, or gel electrophoresis)

Procedure:

  • Nucleic Acid Preparation:

    • Dissolve the amino-modified nucleic acid in the Reaction Buffer to a final concentration of 100-500 µM.

  • Labeling Reaction:

    • Add a 20- to 50-fold molar excess of the fluorescent dye stock solution to the nucleic acid solution.

    • Incubate at room temperature for 4-6 hours or overnight at 4°C, protected from light.

  • Quenching the Reaction:

    • Add the Quenching Reagent to a final concentration of 0.1 M.

    • Incubate for 30 minutes at room temperature.

  • Purification of the Labeled Nucleic Acid:

    • Purify the labeled nucleic acid to remove unreacted dye. This can be achieved by:

      • Ethanol Precipitation: Add 3 volumes of cold absolute ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2. Incubate at -20°C for at least 1 hour, then centrifuge to pellet the nucleic acid. Wash the pellet with 70% ethanol and resuspend in nuclease-free water.

      • HPLC: Reversed-phase HPLC can be used for the purification of labeled oligonucleotides.[11]

      • Gel Electrophoresis: For larger nucleic acids, purification can be performed by agarose or polyacrylamide gel electrophoresis.[5]

IV. Characterization of Labeled Biomolecules

After purification, it is essential to characterize the labeled biomolecule to determine the degree of labeling and confirm that its biological activity is retained.

A. Determining the Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to each biomolecule. It can be determined spectrophotometrically using the following formula:

DOL = (A_dye × ε_protein) / [(A_280 - (A_dye × CF)) × ε_dye]

Where:

  • A_dye: Absorbance of the conjugate at the λ_max of the dye.

  • A_280: Absorbance of the conjugate at 280 nm.

  • ε_protein: Molar extinction coefficient of the protein at 280 nm.

  • ε_dye: Molar extinction coefficient of the dye at its λ_max.

  • CF: Correction factor (A_280 of the free dye / A_dye of the free dye).

B. Mass Spectrometry

Mass spectrometry can be used to confirm the covalent attachment of the dye and to determine the number and sites of labeling.[12][13]

C. Functional Assays

It is crucial to perform functional assays to ensure that the labeling process has not adversely affected the biological activity of the biomolecule. The specific assay will depend on the nature of the biomolecule being studied.

V. Potential Applications in Research and Drug Development

The unique properties of this compound open up a range of potential applications:

  • Fluorescence Microscopy: Labeled proteins or nucleic acids can be used to visualize their subcellular localization and dynamics in living or fixed cells.[14][15]

  • Flow Cytometry: Fluorescently labeled antibodies can be used for the identification and sorting of specific cell populations.

  • Binding Assays: The solvatochromic properties of the dye can be exploited to develop fluorescence-based assays for studying protein-protein, protein-nucleic acid, and protein-ligand interactions.[4]

  • High-Throughput Screening: The development of fluorescence-based assays can facilitate the high-throughput screening of compound libraries for drug discovery.

VI. Troubleshooting and Best Practices

Low Labeling Efficiency:

  • Ensure complete removal of reducing agents before adding the dye (for cysteine labeling).

  • Optimize the pH of the reaction buffer.

  • Increase the molar excess of the dye.

  • Increase the reaction time or temperature.

Protein Precipitation:

  • Reduce the molar excess of the dye.

  • Perform the labeling reaction at a lower protein concentration.

  • Add a small amount of a non-ionic detergent (e.g., Tween-20) to the reaction buffer.

High Background Fluorescence:

  • Ensure complete removal of unreacted dye during purification.[16]

  • Use a quenching reagent to consume any remaining reactive dye.

  • Include appropriate controls in your experiments (e.g., unlabeled biomolecule).

G cluster_prep Preparation cluster_labeling Labeling cluster_purification Purification cluster_characterization Characterization cluster_application Application Biomolecule Biomolecule Reaction_Mix Reaction_Mix Biomolecule->Reaction_Mix Add to Reaction Fluorescent_Label Fluorescent_Label Fluorescent_Label->Reaction_Mix Add to Reaction Purification_Step Purification_Step Reaction_Mix->Purification_Step Purify Characterization_Step Characterization_Step Purification_Step->Characterization_Step Characterize Final_Application Final_Application Characterization_Step->Final_Application Apply

Figure 4: General workflow for fluorescent labeling.

VII. Conclusion

This compound represents a promising new addition to the toolbox of fluorescent probes for biomolecule labeling. Its reactive chloromethyl group and environmentally sensitive fluorophore core offer the potential for robust and informative labeling experiments. While further characterization of this specific compound is needed, the foundational principles and protocols provided in this guide offer a solid framework for researchers to begin exploring its utility in their own systems. As with any new tool, careful optimization and validation will be key to unlocking its full potential in illuminating the intricate world of biology.

References

  • Solvatochromic Shifts on Absorption and Fluorescence Bands of N,N-Dimethylaniline. Journal of Chemical Theory and Computation. [Link]

  • Solvatochromic Shifts on Absorption and Fluorescence Bands of N,N-Dimethylaniline. ResearchGate. [Link]

  • Solvatochromic and pH-Sensitive Fluorescent Membrane Probes for Imaging of Live Cells. ResearchGate. [Link]

  • How to Troubleshoot Problems with Fluorescently Tagged Proteins. Bitesize Bio. [Link]

  • Fluorescence-detection size-exclusion chromatography utilizing nanobody technology for expression screening of membrane proteins. PubMed Central. [Link]

  • Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry. [Link]

  • Microscopic Observation of Living Cells Stained with Fluorescent Probes. PubMed. [Link]

  • Mass Spectrometric Conjugate Characterization. FUJIFILM Diosynth Biotechnologies. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. ACS Macro Letters. [Link]

  • A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Waters. [Link]

  • Rapid Analysis and Exploration of Fluorescence Microscopy Images. PubMed Central. [Link]

  • Characterization of intact and modified proteins by mass spectrometry. MS Vision. [Link]

  • Immunofluorescence Troubleshooting Tips. Elabscience. [Link]

  • Peptide chloromethyl ketones as labeling reagents. PubMed. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]

  • Fluorescent labeling and modification of proteins. PubMed Central. [Link]

  • Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Advanced Science. [Link]

  • How to label samples efficiently? Towards Informed Labelling & Purification Practices: How Transparency Impacts Workflows. Fidabio. [Link]

  • Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins. PubMed Central. [Link]

  • Stability enhancement of fluorophores for lighting up practical application in bioimaging. RSC Publishing. [Link]

  • Organic fluorescent probes for live-cell super-resolution imaging. PubMed Central. [Link]

  • One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. ResearchGate. [Link]

  • Challenges and opportunities in the purification of recombinant tagged proteins. PubMed Central. [Link]

  • Monitoring protein interactions and dynamics with solvatochromic fluorophores. PubMed Central. [Link]

  • Solvatochromic probes for detecting hydrogen-bond-donating solvents. RSC Publishing. [Link]

  • Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. Oxford Academic. [Link]

  • Photostability of organic fluorophore influenced by adjacent amino acid residues. PubMed Central. [Link]

  • Unprecedented Fluorophore Photostability Enabled by Low‐Loss Organic Hyperbolic Materials. Zhaowei Liu's Research Group. [Link]

  • Fluorescent Solvatochromic Probes for Long-Term Imaging of Lipid Order in Living Cells. Wiley Online Library. [Link]

  • Development of photostable fluorophores for molecular imaging. ResearchGate. [Link]

  • cyanine fluorophore derivatives with enhanced photostability. PubMed Central. [Link]

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Application Note: Sensitive Quantification of Carboxylic Acids using 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline by HPLC with Fluorescence Detection

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed protocol for the pre-column derivatization of carboxylic acids using the novel fluorescent labeling agent, 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline, for subsequent analysis by High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD). Due to the absence of a strong native fluorophore in many biologically and pharmaceutically relevant carboxylic acids, such as fatty acids and drug metabolites, derivatization is essential for achieving high sensitivity and selectivity. The described method is tailored for researchers, scientists, and drug development professionals requiring precise quantification of carboxylic acids in various matrices.

Introduction: The Rationale for Derivatization

The quantitative analysis of carboxylic acids is a cornerstone of many research and development activities, from metabolic profiling to pharmaceutical quality control. A significant analytical challenge arises from the fact that many carboxylic acids lack a suitable chromophore or fluorophore for sensitive detection by HPLC. Pre-column derivatization addresses this limitation by covalently attaching a molecule with desirable spectroscopic properties to the analyte prior to chromatographic separation.

The derivatizing agent, this compound, is a promising reagent for this purpose. It possesses a reactive chloromethyl group that can readily undergo a nucleophilic substitution reaction with the carboxylate group of the target analyte. The N,N-dimethylaniline moiety of the reagent is a well-characterized fluorophore, providing the basis for highly sensitive fluorescence detection. This application note provides a comprehensive, step-by-step protocol for the use of this reagent and the subsequent HPLC-FLD analysis, grounded in established principles of chemical derivatization.

Principle of the Method: Esterification and Fluorescence

The derivatization reaction proceeds via a nucleophilic substitution mechanism, specifically an esterification reaction. The carboxylic acid is first deprotonated by a weak base to form a more nucleophilic carboxylate anion. This anion then attacks the electrophilic carbon of the chloromethyl group on the derivatizing reagent, displacing the chloride leaving group and forming a stable, highly fluorescent ester derivative. The reaction is often facilitated by a catalyst in an aprotic solvent to ensure a favorable reaction environment.

Proposed Reaction Mechanism

The proposed mechanism for the derivatization of a generic carboxylic acid (R-COOH) with this compound is illustrated below.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Overall Reaction RCOOH Carboxylic Acid (R-COOH) RCOO Carboxylate Anion (R-COO⁻) RCOOH->RCOO + Base Base Base (e.g., K₂CO₃) Derivative Fluorescent Ester Derivative RCOO->Derivative + Reagent - Cl⁻ Reagent Derivatizing Reagent RCOOH_overall Carboxylic Acid Derivative_overall Fluorescent Derivative RCOOH_overall->Derivative_overall + Reagent, Base Reagent_overall Derivatizing Reagent

Caption: Proposed reaction mechanism for the derivatization of a carboxylic acid.

Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, where careful control of reaction parameters ensures complete and reproducible derivatization.

Materials and Reagents
  • Derivatizing Reagent: this compound

  • Carboxylic Acid Standard/Sample: e.g., Lauric acid

  • Solvent (Anhydrous): Acetonitrile (HPLC Grade)

  • Base (Anhydrous): Potassium Carbonate (K₂CO₃)

  • Catalyst (Optional but Recommended): 18-Crown-6

  • Quenching Solution: 1% Acetic Acid in Acetonitrile/Water (1:1, v/v)

  • Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid

Step-by-Step Derivatization Procedure
  • Preparation of Solutions:

    • Derivatizing Reagent Solution (10 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 1 mL of anhydrous acetonitrile. This solution should be prepared fresh daily and protected from light.

    • Carboxylic Acid Stock Solution (1 mg/mL): Prepare a stock solution of the carboxylic acid standard in anhydrous acetonitrile.

    • Catalyst Solution (10 mg/mL): Dissolve 10 mg of 18-Crown-6 in 1 mL of anhydrous acetonitrile.

  • Derivatization Reaction:

    • In a 1.5 mL microcentrifuge tube, add 100 µL of the carboxylic acid standard or sample solution.

    • Add 100 µL of the derivatizing reagent solution.

    • Add 10 µL of the 18-Crown-6 catalyst solution.

    • Add approximately 5 mg of anhydrous potassium carbonate. The base ensures the deprotonation of the carboxylic acid, which is crucial for the reaction to proceed.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture at 60°C for 45 minutes in a heating block. The elevated temperature increases the reaction rate.

    • After incubation, cool the mixture to room temperature.

  • Reaction Quenching and Sample Preparation:

    • Add 500 µL of the quenching solution to the reaction mixture to stop the reaction and neutralize the excess base.

    • Vortex for 30 seconds.

    • Centrifuge the sample at 10,000 x g for 5 minutes to pellet the potassium carbonate.

    • Transfer the supernatant to an HPLC vial for analysis.

Summary of Derivatization Parameters
ParameterRecommended ConditionRationale
Solvent Anhydrous AcetonitrileAprotic solvent that solubilizes reactants and does not interfere with the reaction.
Base Anhydrous K₂CO₃Facilitates the formation of the carboxylate anion.
Catalyst 18-Crown-6Enhances the solubility and reactivity of the potassium carboxylate salt.
Temperature 60°CIncreases reaction kinetics for efficient derivatization.
Time 45 minutesSufficient time for the reaction to reach completion.
Reagent Ratio Molar excess of derivatizing agentDrives the reaction to completion for the analyte.

HPLC-FLD Analysis

The separation of the derivatized carboxylic acids is achieved by reversed-phase HPLC, and the fluorescent derivatives are detected with high sensitivity.

Chromatographic Conditions
ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 70% B to 100% B over 15 min, hold at 100% B for 5 min, return to 70% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Fluorescence Detector Settings

Based on the spectral properties of the N,N-dimethylaniline fluorophore, the following wavelengths are recommended.[1]

ParameterRecommended Wavelength
Excitation (λex) 298 nm
Emission (λem) 346 nm

Method Validation and Trustworthiness

To ensure the trustworthiness of this protocol, it is essential to perform a thorough method validation. Key validation parameters include:

  • Linearity and Range: Analyze a series of dilutions of the derivatized standard to establish a calibration curve and determine the linear dynamic range.

  • Sensitivity: Determine the Limit of Detection (LOD) and Limit of Quantification (LOQ).

  • Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing replicate samples.

  • Accuracy: Evaluate the recovery of the analyte by spiking known amounts of the carboxylic acid standard into a blank matrix.

  • Specificity: Analyze blank samples to ensure no interfering peaks are present at the retention time of the derivatized analyte.

Workflow Visualization

The overall experimental workflow from sample preparation to data analysis is depicted in the following diagram.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample Carboxylic Acid Sample/Standard Reagents Add Derivatizing Reagent, Base, and Catalyst Sample->Reagents Incubate Incubate at 60°C for 45 min Reagents->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge and Collect Supernatant Quench->Centrifuge HPLC HPLC Separation (C18 Column) Centrifuge->HPLC FLD Fluorescence Detection (λex=298 nm, λem=346 nm) HPLC->FLD Data Data Acquisition and Analysis FLD->Data

Caption: Experimental workflow for derivatization and HPLC-FLD analysis.

Conclusion

The protocol detailed in this application note provides a robust and sensitive method for the quantitative analysis of carboxylic acids using this compound as a pre-column derivatization reagent. By leveraging the principles of esterification and fluorescence detection, this method offers a powerful tool for researchers in drug development, metabolic studies, and other scientific fields where the precise measurement of carboxylic acids is critical.

References

  • Xie, Z., Yu, L., Yu, H., & Deng, Q. (2012). Application of a Fluorescent Derivatization Reagent 9-Chloromethyl Anthracene on Determination of Carboxylic Acids by HPLC. Journal of Chromatographic Science, 50(7), 588–593. Available from: [Link]

  • Gikas, E., Derventi, M., Panderi, I., & Vavayannis, A. (2002). A new fluorogenic reagent for labelling carboxylic acids in HPLC. Journal of Liquid Chromatography & Related Technologies, 25(3), 381-395. Available from: [Link]

  • Mukherjee, P. S., & Karnes, H. T. (1996). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. Biomedical chromatography, 10(5), 193–204. Available from: [Link]

  • Saegusa, T., & Murase, I. (1972). Direct Esterification of Carboxylic Acid with Alkyl Halide by Cu(I) Oxide. Synthetic Communications, 2(1), 1-6. Available from: [Link]

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Application Notes and Protocols: 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline as a Novel Alkylating Probe for Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Reagent for Exploring the Proteome

In the dynamic field of proteomics, the development of novel chemical tools for protein labeling and analysis is paramount for unraveling complex biological processes. We introduce 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline, a versatile reagent designed for the covalent modification of proteins. This compound uniquely combines a reactive chloromethyl group, capable of forming stable covalent bonds with nucleophilic amino acid residues, with an N,N-dimethylaniline moiety, a well-regarded fluorophore.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the hypothesized application of this reagent. We will delve into the chemical principles underlying its reactivity, provide detailed protocols for its use in protein labeling for mass spectrometry-based proteomics, and discuss its potential as a fluorescent probe for protein localization and interaction studies. The protocols and insights provided herein are based on established principles of protein alkylation chemistry, drawing parallels from widely used reagents like iodoacetamide.

Chemical Principle and Mechanism of Action

The utility of this compound in proteomics stems from the electrophilic nature of the chloromethyl group. This group serves as a potent alkylating agent, targeting nucleophilic side chains of specific amino acid residues within a protein.

The primary targets for alkylation are the thiol groups of cysteine residues, which are highly nucleophilic and readily react via an SN2 mechanism.[1][2] Other potential, albeit less reactive, targets include the imidazole ring of histidine, the thioether of methionine, and the ε-amino group of lysine, particularly if the local protein environment enhances their nucleophilicity. The reaction with cysteine is generally the most specific and efficient, making it a cornerstone of many proteomic workflows.[1]

The covalent bond formed is a stable thioether linkage, which is resistant to the conditions typically employed in downstream proteomic sample processing, such as enzymatic digestion and mass spectrometry analysis. The N,N-dimethylaniline portion of the molecule, while not directly involved in the covalent linkage, is hypothesized to impart fluorescent properties to the labeled protein, enabling visualization and quantification through fluorescence-based methods.[3]

The oxazolidine ring, formed from the condensation of an aldehyde with an amino alcohol, is generally stable under physiological conditions. However, it is important to note that oxazolidine rings can be susceptible to hydrolysis under strongly acidic or basic conditions, or at elevated temperatures.[4] This should be a consideration in the design of experimental workflows, particularly during sample lysis and digestion steps.

cluster_reagent Reagent cluster_protein Protein cluster_reaction Alkylation Reaction cluster_product Labeled Product Reagent This compound Reaction SN2 Nucleophilic Attack Reagent->Reaction Electrophile Protein Protein with Nucleophilic Residue (e.g., Cysteine-SH) Protein->Reaction Nucleophile LabeledProtein Covalently Labeled Protein (Stable Thioether Bond) Reaction->LabeledProtein Forms

Caption: Workflow of Protein Alkylation.

Key Applications in Proteomics Research

The unique bifunctional nature of this reagent opens up several potential applications in proteomics:

  • Fluorescent Labeling for Protein Visualization: The inherent fluorescence of the N,N-dimethylaniline group allows for the direct visualization of labeled proteins in gels or on blots, and potentially in living cells, aiding in studies of protein localization and expression.[3]

  • Cysteine-Reactive Probe for Mass Spectrometry: As a cysteine-reactive compound, it can be used in standard "bottom-up" proteomic workflows to alkylate cysteine residues.[1] This prevents the reformation of disulfide bonds after reduction and adds a fixed mass modification, which is crucial for accurate peptide identification and quantification by mass spectrometry.

  • Targeted Protein Modification: Similar to peptidyl chloromethyl ketones used as enzyme inhibitors, derivatives of this compound could be synthesized to target the active sites of specific enzymes, allowing for activity-based protein profiling (ABPP).[5][6]

  • Quantitative Proteomics: While not possessing an isotopic label itself, its application is compatible with quantitative strategies like SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) or label-free quantification methods.

Experimental Protocols

The following protocols are proposed based on standard methodologies for protein alkylation in proteomics.[2][7] Optimization may be required depending on the specific protein sample and downstream application.

Protocol 1: In-Solution Alkylation of Proteins for Mass Spectrometry

This protocol is designed for the preparation of protein samples for subsequent enzymatic digestion and LC-MS/MS analysis.

Materials:

  • Protein extract in a suitable lysis buffer.

  • Urea (8 M) in 50 mM Tris-HCl, pH 8.0.

  • Dithiothreitol (DTT), 1 M stock solution in water.

  • This compound (herein referred to as "Labeling Reagent"), 100 mM stock solution in DMSO.

  • Tris-HCl buffer, 1 M, pH 8.0.

  • Trypsin (proteomics grade).

  • Formic acid.

  • C18 desalting spin columns.

Procedure:

  • Protein Solubilization and Denaturation:

    • To your protein extract (e.g., 100 µg), add 8 M urea in 50 mM Tris-HCl, pH 8.0 to a final volume of 90 µL.

    • Vortex briefly and incubate at room temperature for 15 minutes to ensure complete denaturation.

  • Reduction of Disulfide Bonds:

    • Add 5 µL of 1 M DTT to the protein solution (final concentration ~50 mM).

    • Incubate at 37°C for 1 hour with gentle shaking. This step reduces the disulfide bonds to free thiols.

  • Alkylation of Cysteine Residues:

    • Cool the sample to room temperature.

    • Add 5 µL of 100 mM Labeling Reagent (final concentration ~5 mM).

    • Incubate in the dark at room temperature for 45-60 minutes. The reaction is performed in the dark to prevent potential photodegradation of the fluorophore.

  • Quenching the Reaction:

    • Add 5 µL of 1 M DTT to quench any unreacted Labeling Reagent.

    • Incubate at room temperature for 15 minutes.

  • Sample Preparation for Digestion:

    • Dilute the sample with 50 mM Tris-HCl, pH 8.0 to reduce the urea concentration to below 1.5 M. This is critical for optimal trypsin activity.

  • Enzymatic Digestion:

    • Add proteomics-grade trypsin at a 1:50 (trypsin:protein) ratio.

    • Incubate overnight at 37°C.

  • Sample Desalting:

    • Acidify the digest with formic acid to a final concentration of 0.1% to stop the digestion.

    • Desalt the peptides using a C18 spin column according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

  • Mass Spectrometry Analysis:

    • Reconstitute the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water) for LC-MS/MS analysis.

    • When setting up the search parameters for protein identification, remember to include a variable modification corresponding to the mass of the labeling reagent on cysteine residues.

Protocol 2: Fluorescent Labeling of Proteins for Gel Electrophoresis

This protocol is for visualizing labeled proteins on an SDS-PAGE gel.

Materials:

  • Purified protein or complex protein mixture.

  • Reduction and alkylation reagents as described in Protocol 1.

  • SDS-PAGE loading buffer.

  • Fluorescence gel imager.

Procedure:

  • Protein Preparation:

    • Follow steps 1-4 from Protocol 1 (Protein Solubilization, Reduction, Alkylation, and Quenching).

  • Precipitation (Optional):

    • To concentrate the sample and remove interfering substances, precipitate the protein using a method like acetone or TCA precipitation.

  • SDS-PAGE:

    • Resuspend the labeled protein pellet in SDS-PAGE loading buffer.

    • Heat the sample at 95°C for 5 minutes.

    • Load the sample onto an SDS-PAGE gel and run the electrophoresis as per standard procedures.

  • Fluorescence Imaging:

    • After electrophoresis, carefully remove the gel.

    • Visualize the labeled proteins using a fluorescence imager with an appropriate excitation and emission wavelength for the N,N-dimethylaniline fluorophore (typically in the UV to blue range).

  • Coomassie Staining:

    • After fluorescence imaging, the same gel can be stained with Coomassie Brilliant Blue to visualize the total protein profile as a loading control.

cluster_workflow Protein Labeling & MS Workflow Start Protein Sample Denature Denaturation (8M Urea) Start->Denature Reduce Reduction (DTT) Denature->Reduce Alkylate Alkylation with Labeling Reagent Reduce->Alkylate Quench Quench (Excess DTT) Alkylate->Quench Dilute Dilution Quench->Dilute Digest Trypsin Digestion Dilute->Digest Desalt C18 Desalting Digest->Desalt MS LC-MS/MS Analysis Desalt->MS

Caption: Protocol for In-Solution Alkylation.

Data Interpretation and Considerations

FeatureConsiderationExpert Insight
Mass Shift The covalent attachment of the reagent adds a specific mass to the modified peptide. This must be accounted for in the mass spectrometry search parameters as a variable modification on cysteine.Calculate the exact monoisotopic mass of the reagent minus the chlorine atom to define the modification.
Specificity While highly reactive towards cysteines, off-target alkylation of other nucleophilic residues (Lys, His, Met, N-terminus) can occur, especially at higher pH or reagent concentrations.[2]Maintain a pH around 7.5-8.0 for optimal cysteine specificity. Include potential modifications on other residues in your MS search to identify any off-target effects.
Fluorescence The fluorescence quantum yield of the N,N-dimethylaniline moiety may be sensitive to the local environment.[8]This solvatochromic property can be an advantage, potentially reporting on conformational changes or ligand binding events near the labeled site.
Reagent Stability The chloromethyl group is reactive and the reagent should be stored under anhydrous conditions. The oxazolidine ring may have limited stability to harsh pH or high temperatures.[4]Prepare fresh stock solutions in anhydrous DMSO. Avoid prolonged exposure to pH extremes and temperatures above 37°C during the labeling and digestion steps.

Conclusion and Future Outlook

This compound presents a promising, albeit currently theoretical, tool for proteomics research. Its dual functionality as a cysteine-reactive alkylating agent and a fluorescent probe offers a versatile platform for a range of applications, from standard proteomic sample preparation to more sophisticated studies of protein structure and function. The protocols provided here serve as a robust starting point for researchers wishing to explore the potential of this novel reagent. Further characterization of its fluorescent properties when conjugated to proteins and a detailed analysis of its reactivity and specificity will be invaluable in establishing it as a staple reagent in the proteomics toolbox.

References

  • Schou, O., Bucher, D., & Nebelin, E. (1976). N-alkylation of proline residues by chloromethyl groups on the resin in solid-phase peptide synthesis. Hoppe-Seyler's Zeitschrift fur physiologische Chemie, 357(1), 103-106. [Link]

  • BenchChem. (2025). Protocol for protein alkylation using iodoacetone for mass spectrometry. BenchChem.
  • Creative Proteomics. Protein Alkylation: Exploring Techniques and Applications.
  • Williams, E. B., & Mann, K. G. (1993). Peptide chloromethyl ketones as labeling reagents. Methods in enzymology, 222, 503-513. [Link]

  • Bock, P. E. (1993). Thioester peptide chloromethyl ketones: reagents for active site-selective labeling of serine proteinases with spectroscopic probes. Methods in enzymology, 222, 478-503. [Link]

  • ResearchGate. Chemical structures of N,N-dimethylaniline derivatives and their fluorescent probes.
  • Kramer, G., et al. (2014). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 13(10), 2735-2748. [Link]

  • ResearchGate. The general ring structure of oxazolidinone derivatives.
  • Wikipedia. Mustard gas. Wikipedia.
  • Rauber, P., et al. (1988). Peptidyl fluoromethyl ketones as thiol protease inhibitors.
  • Mbikay, M., & Garrick, M. D. (1981). Inhibition of initiation of protein synthesis by tosyl-L-lysyl chloromethyl ketone. Canadian journal of biochemistry, 59(5), 321-327. [Link]

  • Farkas, B., et al. (2023). Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry. Molecules, 28(8), 3469. [Link]

  • Angell, Y. L., et al. (2019). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules, 24(22), 4088. [Link]

  • Dean, R. T., & Wolfe, G. (2006). A SIMPLE FLUORESCENT LABELING METHOD FOR STUDIES OF PROTEIN OXIDATION, PROTEIN MODIFICATION, AND PROTEOLYSIS. Biochemistry and Molecular Biology Education, 34(5), 363-369. [Link]

  • Masters, T. A. (2012). Fluorescent labeling and modification of proteins. Current protocols in protein science, Chapter 23, Unit-23.2. [Link]

  • ResearchGate. A Versatile Amino Acid Analogue of the Solvatochromic Fluorophore 4-N,N-Dimethylamino-1,8-naphthalimide: A Powerful Tool for the Study of Dynamic Protein Interactions.

Sources

Derivatization of primary and secondary amines using 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Sensitivity Derivatization of Primary and Secondary Amines for HPLC Analysis Using 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Abstract

The quantitative analysis of primary and secondary amines is a critical task in pharmaceutical, environmental, and biological research. Many of these compounds lack a native chromophore or fluorophore, making their detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Vis or Fluorescence (FLD) detectors challenging. Pre-column derivatization addresses this limitation by introducing a tag that enhances detectability. This document provides a comprehensive guide to the use of this compound as a novel derivatizing agent. We will explore the underlying reaction mechanism, provide a detailed step-by-step protocol for its application, and discuss analytical considerations for the resulting derivatives.

Introduction: The Rationale for Amine Derivatization

Direct analysis of aliphatic amines by HPLC is often hindered by their poor chromatographic retention on reversed-phase columns and their lack of UV absorption or fluorescence, leading to low sensitivity.[1][2] Chemical derivatization overcomes these issues by converting the analyte into a product with more favorable properties.[2] An ideal derivatizing agent should react rapidly and completely with the target analytes under mild conditions to form a single, stable product.[3][4]

Numerous reagents have been developed for this purpose, including o-phthalaldehyde (OPA), 9-fluorenylmethyl chloroformate (FMOC-Cl), and 5-dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl-Cl).[2][5][6] These reagents improve chromatographic behavior and impart strong UV or fluorescence signals, significantly lowering detection limits.[2][7]

This guide introduces this compound, a reagent designed for the sensitive detection of primary and secondary amines. The core of this reagent is a reactive chloromethyl group, which serves as an electrophilic site for nucleophilic attack by the amine. The N,N-dimethylaniline moiety functions as a robust chromophore, enabling sensitive detection.

Reaction Mechanism and Principle

The derivatization reaction proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group. This attack displaces the chloride ion, which is a good leaving group, resulting in the formation of a stable carbon-nitrogen bond.

The reaction is typically conducted in a polar aprotic solvent, such as acetonitrile, under basic conditions. The base, often a non-nucleophilic amine like triethylamine (TEA) or diisopropylethylamine (DIPEA), serves to deprotonate the amine analyte (in the case of primary and secondary amine salts) or to neutralize the HCl generated if the amine attacks as a neutral species, driving the reaction to completion.

Below is the proposed reaction mechanism:

Figure 1: Proposed SN2 reaction mechanism for amine derivatization.

Experimental Protocol

This protocol provides a general framework for the derivatization of primary and secondary amines. Optimal conditions, particularly reaction time and temperature, may vary depending on the specific amine and should be determined empirically.

Required Materials and Reagents
  • Derivatizing Reagent Solution: 10 mM solution of this compound in anhydrous acetonitrile (ACN). Store desiccated at -20°C.

  • Amine Standard/Sample: 1 mM solution of the target amine(s) in an appropriate solvent (e.g., ACN, water, methanol).

  • Reaction Buffer: 100 mM triethylamine (TEA) or diisopropylethylamine (DIPEA) in anhydrous ACN.

  • Quenching Solution (Optional): 1 M solution of a primary amine like butylamine in ACN to consume excess derivatizing reagent.

  • Solvents: HPLC-grade acetonitrile (ACN) and water.

  • Equipment: Vortex mixer, heating block or water bath, autosampler vials with inserts, micropipettes.

Step-by-Step Derivatization Procedure
  • Sample Preparation:

    • Pipette 50 µL of the amine standard or sample solution into a 1.5 mL microcentrifuge tube or an autosampler vial.

    • If the sample is in an aqueous matrix, it is recommended to evaporate the solvent to dryness under a stream of nitrogen and reconstitute in 50 µL of ACN.

  • Addition of Reagents:

    • Add 100 µL of the 10 mM Derivatizing Reagent Solution to the sample.

    • Add 50 µL of the 100 mM Reaction Buffer (TEA or DIPEA). The molar excess of the derivatizing reagent ensures the reaction proceeds to completion.

  • Reaction Incubation:

    • Vortex the mixture for 30 seconds to ensure homogeneity.

    • Incubate the reaction mixture in a heating block or water bath at 60°C for 30-60 minutes. The elevated temperature accelerates the SN2 reaction.

  • Reaction Termination/Quenching (Optional):

    • After incubation, cool the mixture to room temperature.

    • To consume any unreacted derivatizing reagent, which might interfere with the chromatogram, add 20 µL of the 1 M Quenching Solution. Vortex and let it stand for 10 minutes at room temperature.

  • Final Dilution and Analysis:

    • Dilute the final mixture with the HPLC mobile phase (e.g., add 780 µL of 50:50 ACN:Water) to a final volume of 1 mL. This brings the sample into a solvent composition compatible with the reversed-phase column.

    • Vortex thoroughly and transfer the solution to an autosampler vial for HPLC analysis.

Experimental_Workflow start Start: Amine Sample (50 µL) add_reagent Add Derivatizing Reagent (100 µL of 10 mM solution) start->add_reagent add_buffer Add Reaction Buffer (TEA) (50 µL of 100 mM solution) add_reagent->add_buffer vortex1 Vortex (30s) add_buffer->vortex1 incubate Incubate (60°C for 30-60 min) vortex1->incubate cool Cool to Room Temperature incubate->cool quench Optional: Add Quenching Solution (20 µL of 1 M Butylamine) cool->quench dilute Dilute to 1 mL with Mobile Phase quench->dilute vortex2 Vortex dilute->vortex2 analyze Inject into HPLC System vortex2->analyze

Figure 2: Step-by-step experimental workflow for amine derivatization.

Analytical Method: HPLC-UV

The resulting N,N-dimethylaniline-tagged amine derivatives can be readily separated and quantified using reversed-phase HPLC with UV detection.

Suggested HPLC Parameters

The following table outlines a starting point for method development. The gradient and other parameters should be optimized for the specific analytes of interest.

ParameterRecommended ConditionJustification
Column C18, 2.1 x 100 mm, 1.8 µmProvides excellent separation for a wide range of polarities.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to ensure sharp peak shapes.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic solvent for eluting the hydrophobic derivatives.
Gradient 10% B to 90% B over 10 minA generic gradient to elute derivatives of varying polarity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Injection Vol. 5 µLA typical injection volume to avoid column overload.
UV Detection 254 nmA common absorption maximum for aniline derivatives.

Troubleshooting and Method Optimization

IssuePotential CauseSuggested Solution
Low/No Product Peak Incomplete reaction; reagent degradation.Increase reaction time/temperature. Ensure derivatizing reagent is fresh and was stored properly. Check pH of the reaction mixture.
Multiple Product Peaks Side reactions; sample instability.Lower reaction temperature. Ensure the sample matrix does not contain interfering substances. Check the stability of the derivative over time.
Large Reagent Peak Excess reagent used.Optimize the reagent-to-analyte molar ratio. Incorporate the optional quenching step into the protocol.
Poor Peak Shape Incompatible injection solvent; column issues.Ensure the final dilution is made with a solvent weaker than or equal to the initial mobile phase. Check column performance with standards.

Conclusion

The use of this compound offers a promising and effective strategy for the derivatization of primary and secondary amines, enabling their sensitive quantification by HPLC-UV. The reaction proceeds through a reliable SN2 mechanism, and the protocol is straightforward and robust. By converting otherwise difficult-to-detect amines into stable, UV-active derivatives, this method provides researchers with a valuable tool for a wide range of analytical applications.

References

  • BenchChem. (n.d.). Application Note: Derivatization of Primary and Secondary Amines with 7-(Bromomethyl)naphthalen-2-amine for HPLC Analysis.
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. DOI: 10.1016/0021-9673(95)00726-1. Available at: [Link]

  • Li, Y., et al. (2020). Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Analytica Chimica Acta, 1091, 82-92. DOI: 10.1016/j.aca.2019.09.025. Available at: [Link]

  • Thermo Fisher Scientific. (n.d.). Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines in Air.
  • Gouseti, O., et al. (2023). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 28(23), 7794. DOI: 10.3390/molecules28237794. Available at: [Link]

  • Szulejko, J. E., & Kim, K. H. (2015). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). Trends in Analytical Chemistry, 72, 70-83. Available at: [Link]

  • Bird, S. S., et al. (2017). High-Speed Quantitative UPLC-MS Analysis of Multiple Amines in Human Plasma and Serum via Precolumn Derivatization with 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate. Analytical Chemistry, 89(9), 5047-5055. DOI: 10.1021/acs.analchem.7b00317. Available at: [Link]

  • Na, D., et al. (2014). On-line derivatization with 9-fluorenylmethylchloroformate for the determination of short-chain amines in environmental samples by high-performance liquid chromatography. Analytical Methods, 6(15), 5949-5956. DOI: 10.1039/C4AY00732A. Available at: [Link]

  • Ge, X., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLoS ONE, 13(11), e0206478. DOI: 10.1371/journal.pone.0206478. Available at: [Link]

Sources

Application Notes and Protocols for Cellular Imaging with 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for Live-Cell Imaging

The exploration of dynamic cellular processes has been profoundly advanced by the development of fluorescent probes.[1][2] These tools offer researchers a window into the intricate workings of living cells, enabling the visualization of organelles, proteins, and other biomolecules in real-time.[3] We introduce 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline , a novel synthetic compound with potential as a versatile fluorescent probe for live-cell imaging.

This molecule integrates a reactive chloromethyl group, a structurally significant oxazolidine ring, and a well-established fluorogenic N,N-dimethylaniline moiety. The N,N-dimethylaniline component is a precursor to various dyes, suggesting its intrinsic capability for fluorescence.[4][5] The oxazolidinone core is found in various biologically active compounds, including some that act as pH-sensitive fluorescent probes, where the ring-opening and closing mechanism is dependent on the local pH environment.[6][7][8] The chloromethyl group provides a reactive site for potential covalent labeling of cellular components.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed experimental setup for utilizing this compound in cell imaging. The protocols outlined below are based on established principles of live-cell microscopy and the known chemical properties of the compound's constituent groups.[1][9]

Proposed Mechanism of Action

The utility of this compound as a cellular imaging agent is predicated on a proposed two-stage mechanism involving activation and targeting.

  • Cellular Uptake and Activation: The compound, in its initial state, is likely to be cell-permeable due to its relatively low molecular weight and lipophilic character. Once inside the cell, the chloromethyl group can react with nucleophilic residues (such as thiols on cysteine residues of proteins) on cellular components, leading to covalent attachment.

  • Fluorogenic Response: It is hypothesized that the compound exhibits minimal fluorescence in its unbound state in the aqueous cellular environment. Upon binding to a target, its local environment may change, leading to an enhancement of the fluorescence of the N,N-dimethylaniline fluorophore. Furthermore, drawing parallels from other oxazolidine-based probes, the local pH of specific organelles could influence the conformation of the oxazolidine ring, potentially modulating the fluorescent output.[6][7]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Environment Probe_ext Unbound Probe (Low Fluorescence) Probe_int Internalized Probe Probe_ext->Probe_int Cellular Uptake Target Cellular Target (e.g., Protein with Nucleophile) Probe_int->Target Reaction with Nucleophile Bound_Probe Covalently Bound Probe (High Fluorescence) Target->Bound_Probe Covalent Bond Formation & Fluorescence Enhancement

Caption: Proposed mechanism of cellular uptake and fluorescence activation.

Materials and Reagents

Material/ReagentSupplierCatalog Number
This compoundBiosynthFC117340
Dimethyl sulfoxide (DMSO), anhydrousSigma-Aldrich276855
Dulbecco's Modified Eagle Medium (DMEM)Gibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Phosphate-Buffered Saline (PBS), pH 7.4Gibco10010023
HeLa or other suitable adherent cell lineATCCCCL-2
35 mm glass-bottom imaging dishesMatTek CorporationP35G-1.5-14-C

Experimental Protocols

Protocol 1: Preparation of Stock Solution
  • Safety First: Handle this compound with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a chemical fume hood.

  • Stock Solution Preparation: Prepare a 10 mM stock solution by dissolving the required amount of the compound in anhydrous DMSO. For example, dissolve 2.41 mg of the compound (MW: 240.73 g/mol ) in 1 mL of DMSO.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light.

Protocol 2: Cell Culture and Plating
  • Cell Maintenance: Culture HeLa cells (or another cell line of interest) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Plating for Imaging: For imaging experiments, seed the cells onto 35 mm glass-bottom imaging dishes at a density that will result in 60-70% confluency on the day of the experiment. This typically requires seeding 1-2 x 10^5 cells per dish 24 hours prior to imaging.

Protocol 3: Staining of Live Cells
  • Preparation of Staining Solution: On the day of the experiment, thaw an aliquot of the 10 mM stock solution. Prepare a working staining solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium. The optimal concentration should be determined empirically, but a starting range of 1-10 µM is recommended.

  • Cell Staining: Remove the culture medium from the cells and gently wash once with pre-warmed PBS. Add the staining solution to the cells and incubate for 15-60 minutes at 37°C in the dark. The incubation time should be optimized for the specific cell type and experimental goals.

  • Washing: After incubation, remove the staining solution and wash the cells two to three times with pre-warmed, phenol red-free imaging medium.

  • Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging.

G A Prepare Staining Solution (1-10 µM in medium) B Wash Cells with PBS A->B C Incubate Cells with Staining Solution (15-60 min, 37°C) B->C D Wash Cells with Imaging Medium (2-3 times) C->D E Add Fresh Imaging Medium D->E F Proceed to Microscopy E->F

Caption: Workflow for staining live cells.

Microscopy and Image Acquisition

  • Microscope: A confocal or widefield fluorescence microscope equipped with environmental control (37°C, 5% CO2) is essential for live-cell imaging to maintain cell health.[1]

  • Excitation and Emission: Based on the N,N-dimethylaniline fluorophore, excitation is predicted to be in the blue-to-green range of the spectrum, with emission in the green-to-yellow range. The precise spectral properties should be determined experimentally.

  • Suggested Filter Sets:

    • Excitation: 470/40 nm or 488 nm laser line

    • Emission: 525/50 nm

  • Image Acquisition Parameters:

    • Use the lowest possible laser power to minimize phototoxicity.[1]

    • Keep exposure times as short as possible while maintaining a good signal-to-noise ratio.

    • For time-lapse imaging, adjust the frequency of image acquisition to the biological process being observed to minimize light exposure.

Data Analysis and Interpretation

  • Image Processing: Use appropriate software (e.g., ImageJ/Fiji, Imaris) for image analysis. This may include background subtraction, intensity measurements, and co-localization analysis if other fluorescent markers are used.

  • Cytotoxicity Assessment: It is crucial to assess the potential cytotoxicity of the probe. This can be done by performing a cell viability assay (e.g., using Resazurin or a live/dead staining kit) on cells treated with the probe at various concentrations and for different incubation times.[10]

  • Controls:

    • Unstained Cells: Image unstained cells using the same acquisition parameters to determine the level of cellular autofluorescence.

    • Vehicle Control: Treat cells with the same concentration of DMSO used in the staining solution to control for any effects of the solvent.

Troubleshooting

IssuePossible CauseSuggested Solution
No or Weak Signal - Insufficient probe concentration or incubation time- Incorrect filter sets- Increase probe concentration and/or incubation time- Determine the excitation/emission spectra of the compound
High Background - Incomplete washing- Probe aggregation- Increase the number and duration of washes- Filter the stock solution; sonicate briefly before use
Cell Death/Blebbing - Phototoxicity- Probe cytotoxicity- Reduce laser power and exposure time- Perform a dose-response curve to find the optimal non-toxic concentration

Conclusion

This compound presents an exciting potential as a novel fluorescent probe for live-cell imaging. Its unique chemical structure suggests a mechanism involving covalent labeling and fluorescence enhancement, offering possibilities for tracking cellular components over time. The protocols provided herein offer a robust starting point for researchers to explore the applications of this compound in their specific areas of interest. As with any new tool, empirical optimization of staining conditions and imaging parameters is key to achieving high-quality, reproducible results.

References

  • Hoffman, R.M. (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer Science + Business Media.
  • Giepmans, B.N.G., et al. (2006). Fluorescence Live Cell Imaging. PMC - PubMed Central - NIH.
  • Kim, J.S., & Cho, B.R. (2018). Fluorescent Probes for Live Cell Imaging. MDPI.
  • Spirochrome. (2022). Live cell imaging probes - more about fluorescent probes. LubioScience.
  • Sigma-Aldrich. Live Cell Imaging Reagents. Sigma-Aldrich.
  • Wang, C., et al. (2021). Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. MDPI.
  • Wang, C., et al. (2021). Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. PMC - PubMed Central - NIH.
  • Al-Tannak, N.P., et al. (2016). Known structure-activity relationships of oxazolidinone antibiotics.
  • Al-Tannak, N.P., et al. (2016). An azido-oxazolidinone antibiotic for live bacterial cell imaging and generation of antibiotic variants. PMC - PubMed Central - NIH.
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How to prepare a stock solution of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Preparation of High-Purity Stock Solutions of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Introduction

This compound (CAS No. 17996-49-5) is a complex organic molecule featuring a reactive chloromethyl group, an oxazolidine ring, and an N,N-dimethylaniline moiety.[1][2] The presence of these distinct functional groups suggests its potential utility as a chemical intermediate or a candidate molecule in various research and development applications, including medicinal chemistry and materials science. For instance, the N,N-dimethylaniline portion is a common precursor for dyes like crystal violet, while the chloromethyl group provides a reactive site for nucleophilic substitution.[3][4]

Section 1: Compound Profile and Scientific Rationale

A thorough understanding of the compound's physicochemical properties is paramount for developing a robust preparation protocol.

Chemical Identity and Properties

The key identifiers and computed properties for this compound are summarized below.

PropertyValueSource
IUPAC Name This compoundN/A
Synonyms N-{4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]phenyl}-N,N-dimethylamine[1][5]
CAS Number 17996-49-5[1][2]
Molecular Formula C₁₂H₁₇ClN₂O[1][2]
Molecular Weight 240.73 g/mol [1][2]
Appearance Likely a yellow to brown oily liquid or solid. The N,N-dimethylaniline component is a yellow oily liquid that turns brown on exposure to air.[3][6][7]Inferred
Solubility Insoluble in water. Expected to be soluble in organic solvents such as DMSO, DMF, ethanol, ether, and acetone.[7][8]Inferred
Stability The chloromethyl group may be susceptible to hydrolysis or reaction with nucleophiles. The N,N-dimethylaniline moiety may be light and air-sensitive.[6]Inferred
Rationale for Methodical Stock Preparation

The preparation of a stock solution is the first critical step in quantitative research. The primary objective is to create a concentrated, stable, and accurately known solution that can be diluted to precise working concentrations.

  • Experimental Reproducibility: A meticulously prepared stock solution ensures that the molar concentration of the compound is consistent across all experiments, which is fundamental for generating reproducible results.

  • Compound Stability: Many complex organic molecules can degrade in solution. The choice of solvent and storage conditions is critical to preserving the compound's integrity over time. Aliquoting the stock solution prevents degradation from repeated freeze-thaw cycles.

  • Dosing Accuracy: In fields like pharmacology and toxicology, the dose-response relationship is a cornerstone of analysis. An inaccurate stock concentration directly translates to inaccurate dosing, rendering experimental data unreliable.

Section 2: Hazard Assessment and Safety Protocols

This compound should be handled with significant caution due to the combined hazards of its constituent parts: the N,N-dimethylaniline core and the reactive chloromethyl group. The N,N-dimethylaniline component is classified as toxic if swallowed, in contact with skin, or if inhaled, and is a suspected carcinogen.[9][10] Chlorinated organic compounds must be treated as hazardous substances.[11]

Engineering and Personal Protective Controls

All handling of the solid compound and its solutions must be performed within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11][12] The following Personal Protective Equipment (PPE) is mandatory.

ProtectionSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).Prevents dermal absorption, which is a significant route of exposure for N,N-dimethylaniline.[6][8]
Eye Protection Tightly fitting safety goggles and a face shield.Protects against accidental splashes of the chemical or solvent.[13]
Body Protection A full-length laboratory coat, long pants, and closed-toe shoes.Prevents incidental skin contact. Contaminated clothing should be removed immediately.[12]
Respiratory A respirator may be required if working outside a fume hood, following institutional guidelines.N,N-dimethylaniline is toxic if inhaled.[10][14]
Spill and Waste Management
  • Spill Response : In the event of a spill, evacuate the area and alert the appropriate safety personnel.[12] For small spills within a fume hood, trained personnel may use a chemical spill kit with an inert absorbent material like sand or vermiculite.[13] Do not attempt to clean up large spills.

  • Waste Disposal : All waste, including contaminated consumables (e.g., pipette tips, gloves) and excess solutions, must be collected in a dedicated, clearly labeled hazardous waste container.[11][12] Halogenated organic waste should be segregated from non-halogenated waste.[11] Never dispose of this chemical down the drain.[11]

Section 3: Protocol for 10 mM Stock Solution Preparation

This protocol details the steps to prepare a 10 mM stock solution in Dimethyl Sulfoxide (DMSO). DMSO is selected for its high solvating power for a wide range of organic molecules and its compatibility with many biological assays.

Materials and Equipment
  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Analytical balance (readable to 0.1 mg)

  • Weighing paper or boat

  • Spatula

  • Calibrated micropipettes (P1000, P200)

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator bath (optional)

Workflow for Stock Solution Preparation

The following diagram outlines the complete workflow from calculation to final storage.

G cluster_prep Phase 1: Preparation cluster_solubilization Phase 2: Solubilization cluster_storage Phase 3: Aliquoting & Storage calc Step 1: Calculate Mass (Target: 10 mM in 1 mL) weigh Step 2: Weigh Compound (Tare balance, use fume hood) calc->weigh add_solvent Step 3: Add Solvent (Add 1 mL DMSO to vial) weigh->add_solvent dissolve Step 4: Dissolve Compound (Vortex thoroughly) add_solvent->dissolve check Step 5: Ensure Complete Dissolution (Visually inspect, sonicate if needed) dissolve->check aliquot Step 6: Aliquot Solution (e.g., 10 x 100 µL aliquots) check->aliquot labeling Step 7: Label Vials (Name, Conc., Date) aliquot->labeling storage Step 8: Long-Term Storage (Store at -20°C or -80°C) labeling->storage

Caption: Workflow for preparing a stock solution.

Step-by-Step Methodology

Step 1: Pre-Protocol Calculations The goal is to determine the mass of the compound needed to achieve the desired concentration.

  • Molecular Weight (MW): 240.73 g/mol

  • Target Concentration (C): 10 mM = 0.010 mol/L

  • Target Volume (V): 1 mL = 0.001 L

Calculation: Mass (g) = C (mol/L) x V (L) x MW ( g/mol ) Mass (g) = 0.010 mol/L x 0.001 L x 240.73 g/mol Mass (g) = 0.00024073 g Mass (mg) = 0.24 mg

Practical Adjustment: Weighing such a small mass accurately can be challenging. It is best practice to prepare a larger volume (e.g., 5 mL) or to weigh a larger mass (e.g., 2.41 mg) and dissolve it in the appropriate volume (10 mL). For this protocol, we will calculate for 2.41 mg in 1 mL to create a 10 mM solution.

Step 2: Weighing the Compound

  • Place a clean weighing boat on the analytical balance and tare the mass to zero.

  • Inside a chemical fume hood , carefully add the solid compound to the weighing boat using a clean spatula until the balance reads approximately 2.41 mg.

  • Record the exact mass.

  • Carefully transfer the weighed solid into a labeled, sterile amber vial or microcentrifuge tube.

Step 3: Dissolution

  • Using a calibrated micropipette, add exactly 1.0 mL of anhydrous DMSO to the vial containing the compound.

  • Securely cap the vial.

  • Vortex the solution vigorously for 1-2 minutes until the solid is completely dissolved.

  • Visually inspect the solution against a light source to ensure there are no visible particles or precipitate. If dissolution is slow, briefly sonicate the vial in a water bath for 5-10 minutes.

Step 4: Aliquoting and Storage

  • To prevent degradation from multiple freeze-thaw cycles, it is crucial to aliquot the stock solution.

  • Dispense the 1 mL stock solution into smaller, single-use volumes (e.g., 10 aliquots of 100 µL) in sterile, labeled microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, final concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Store the aliquots in a freezer at -20°C or, for enhanced long-term stability, at -80°C. Protect from light.

Section 4: Quality Control and Best Practices

  • Initial Quality Check: Before freezing, ensure the solution is clear and free of any precipitation. If precipitate is observed, the compound may have limited solubility at the target concentration, requiring the preparation of a more dilute stock.

  • Use in Experiments: When an aliquot is needed, thaw it completely at room temperature and vortex briefly before making dilutions. Do not refreeze a thawed aliquot; any unused portion should be disposed of as hazardous waste.

  • Stability: The stability of this compound in DMSO has not been empirically determined. It is recommended to prepare fresh stock solutions every 1-3 months or to validate the stability for longer-term storage. The presence of the reactive chloromethyl group may limit its long-term stability in solution.

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  • PubChem. (n.d.). N,N-Dimethylaniline. National Center for Biotechnology Information. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEd9-W0iQPgmehBnwZA-Ssk1IdxleyWfqs-NLVIrwFqKBRCeOc9nEQPoPDzIiBqUSJ9mLpArvXT0FkPkchO4OE6ValWpvpl_XFsYb9DswQ8h_onVTIDGgnf2RmLkP_pCQSIGZwBqbXl0PuT19xdliTvf37qstlieIY=
  • BLDpharm. (n.d.). 1703-47-5|4-(Chloromethyl)-N,N-dimethylaniline hydrochloride. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7HzGov_I1lGrfo_2BfAVU_YIGVI9vKZiHAFej1ZUZSiSM61CsRmFuddItDG-1CvFlKN59pM2rHQz4o_XDkKLxDhHubHoG-8N0OYgddl-mo8KLBotbiGgsEygWVPdmaBnHo0smX40CSGv3MA==

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Application Notes & Protocols: Safe Laboratory Handling of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the safe handling, storage, and disposal of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline in a laboratory setting. The compound's structure incorporates three key functional groups—an aromatic amine, a chloromethyl group, and an oxazolidine ring—each contributing to a unique hazard profile. These application notes are intended for researchers, scientists, and drug development professionals, offering a framework built on established safety principles and field-proven insights to minimize risk and ensure a safe working environment.

Section 1: Hazard Analysis and Toxicological Profile

  • Aromatic Amine Moiety (N,N-dimethylaniline): Aromatic amines are a class of compounds known for their systemic toxicity.[1][2] They are readily absorbed through the skin, respiratory system, and gastrointestinal tract.[1] Acute exposure to N,N-dimethylaniline can affect the central nervous system and circulatory system, causing headaches, dizziness, and cyanosis.[3] Chronic exposure may lead to blood and liver damage.[3][4][5] Many aromatic amines are suspected or known carcinogens.[6][7][8]

  • Chloromethyl Group (-CH₂Cl): The chloromethyl group is a reactive alkylating agent. Such compounds are often used as chemical intermediates but are also recognized for their toxicity and volatility.[9] Compounds containing this group are frequently classified as hazardous and are potential carcinogens. They can cause severe skin burns and eye damage.[10]

  • Oxazolidine Ring: Oxazolidine derivatives can act as formaldehyde-releasing agents under certain conditions (e.g., in aqueous solutions).[11] Formaldehyde is a known skin sensitizer and a carcinogen when inhaled.[11] The oxazolidine ring itself may cause skin and eye irritation.[12][13]

Composite Hazard Profile: Based on this analysis, this compound should be presumed to be toxic if swallowed, inhaled, or in contact with skin, a suspected carcinogen, a skin/eye irritant, and potentially corrosive. All handling procedures must reflect this high level of risk.

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with meticulous use of PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All manipulations of this compound, including weighing, transfers, and reaction setups, must be conducted inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[10] This is the primary defense against inhalation of vapors or aerosols.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive emissions.

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible and tested regularly.[10][14]

Personal Protective Equipment (PPE)

Proper PPE is the final barrier between the researcher and the chemical. The following PPE is mandatory when handling this compound.[15][16][17][18]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemical-resistant gloves. An inner nitrile glove covered by an outer butyl rubber or Viton® glove.Aromatic and halogenated compounds can degrade standard nitrile gloves quickly.[10] Double-gloving provides an extra layer of protection and allows for safe removal of the contaminated outer glove.
Eye Protection Tightly fitting chemical safety goggles and a full-face shield (minimum 8-inch).Protects against splashes and vapors that can cause severe eye damage and are absorbed through mucous membranes.[10][19]
Body Protection A flame-retardant lab coat worn over personal clothing, supplemented with a chemical-resistant apron.Provides a barrier against accidental spills and splashes.[10] Gowns should be disposable and close in the back.[19]
Respiratory A NIOSH-approved respirator may be necessary if there is a risk of inhalation, even within a fume hood (e.g., during a large spill).[10]Protects against potentially fatal inhalation of toxic vapors.[10]
Footwear Closed-toe, chemical-resistant shoes.Protects feet from spills.[10]

dot

Caption: Workflow for donning and doffing PPE.

Section 3: Standard Operating Protocols

Chemical Storage
  • Location: Store this compound in a cool, dry, and well-ventilated area designated for highly toxic and reactive chemicals.[15][20]

  • Incompatibility: Segregate this compound from strong oxidizing agents, acids, bases, and water/moisture.[21][22][23] Store in a secondary containment tray to prevent mixing in case of a spill.[20]

  • Container: Keep the container tightly sealed to prevent exposure to air and moisture.[20] The container must be clearly labeled with the full chemical name and all appropriate hazard warnings (e.g., "Toxic," "Suspected Carcinogen," "Corrosive").

Protocol for Weighing and Preparing a Solution

This protocol outlines the steps for safely weighing the solid compound and dissolving it in a solvent.

  • Preparation:

    • Ensure all required PPE is worn correctly.

    • Verify that the chemical fume hood is operational.

    • Assemble all necessary equipment (spatula, weigh boat, beaker, stir bar, solvent, etc.) inside the fume hood.

    • Designate a specific area within the fume hood for the weighing operation. Place an absorbent, disposable bench liner on this surface.

  • Weighing:

    • Carefully open the container inside the fume hood. Avoid creating dust.

    • Using a clean spatula, transfer the approximate amount of solid to a weigh boat on a tared balance.

    • Close the primary container immediately after dispensing.

    • Record the exact weight.

  • Solution Preparation:

    • Place the weigh boat containing the chemical into the beaker designated for the solution.

    • Add the magnetic stir bar to the beaker.

    • Slowly add the desired solvent to the beaker, rinsing the weigh boat in the process. This avoids transferring the solid and minimizes potential contamination.

    • Place the beaker on a stir plate within the fume hood and begin gentle stirring until the solid is fully dissolved.

  • Post-Handling:

    • All disposable items that came into contact with the chemical (weigh boat, bench liner, outer gloves, pipette tips) must be disposed of in a dedicated hazardous waste container.[24]

    • Wipe down the spatula and any non-disposable equipment with an appropriate solvent and dispose of the wipes as hazardous waste.

    • Follow the PPE doffing procedure outlined in the diagram above.

    • Wash hands thoroughly with soap and water.[10]

Section 4: Emergency Procedures

Spill Response
  • Small Spill (inside fume hood):

    • Alert personnel in the immediate area.

    • Wearing full PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[10]

    • Carefully collect the absorbed material using non-sparking tools and place it in a labeled, sealed container for hazardous waste disposal.[10][14]

    • Decontaminate the spill area following the procedure in Section 4.3.

  • Large Spill (or any spill outside a fume hood):

    • EVACUATE the area immediately. Alert all personnel and activate the fire alarm if necessary.[10]

    • Close the laboratory doors and prevent entry.

    • Notify your supervisor and the institutional Environmental Health & Safety (EHS) office immediately.[24]

    • Do not attempt to clean up a large spill unless you are part of a trained emergency response team.

dot

Spill_Response_Logic Spill Spill Occurs Assess Assess Spill Size & Location Spill->Assess Small_In_Hood Small Spill (Inside Fume Hood) Assess->Small_In_Hood Small & Contained Large_Outside Large Spill or Outside Fume Hood Assess->Large_Outside Large or Uncontained Contain Contain with Absorbent Small_In_Hood->Contain Evacuate EVACUATE AREA Large_Outside->Evacuate Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate End Resume Work Safely Decontaminate->End Alert_EHS Alert Supervisor & EHS Evacuate->Alert_EHS

Caption: Decision logic for spill response.

Personnel Exposure
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5][25] Use a safety shower for large exposures.[25] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15 minutes, holding the eyelids open.[25] Remove contact lenses if present.[25] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air immediately.[6][26] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[14]

  • Ingestion: Do NOT induce vomiting.[6][27] Rinse the mouth with water. Seek immediate medical attention.[14][27]

Decontamination Protocol

Surfaces contaminated with chloromethyl compounds or aromatic amines require thorough decontamination. A multi-step process is recommended.[9][28][29]

  • Initial Cleaning: Use an absorbent material to soak up any visible contamination.

  • Deactivation: Treat the surface with a basic solution to help decompose the reactive chloromethyl group. A solution of sodium bicarbonate or a specialized decontamination solution can be used. A patent for decontaminating chloromethyl ethers suggests using an aqueous solution of a basic organic amine and a surfactant.[9]

  • Solvent Wash: Clean the surface with an appropriate organic solvent (e.g., ethanol or isopropanol) to remove organic residues.

  • Final Rinse: Perform a final rinse with soap and water.

  • Waste: All materials used for decontamination (paper towels, wipes, solutions) must be disposed of as hazardous waste.

Section 5: Waste Disposal

All waste generated from handling this compound is considered hazardous.

  • Segregation: Halogenated organic waste must be collected separately from non-halogenated waste.[24]

  • Containers: Use designated, leak-proof, and clearly labeled hazardous waste containers.[24] Do not fill containers beyond 75% capacity to allow for vapor expansion.[24]

  • Disposal: Do not dispose of this chemical down the drain or in regular trash.[24] All waste must be disposed of through your institution's licensed hazardous waste management program, in compliance with all local, state, and federal regulations.[24]

References

  • Aalborg University. How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Google Patents. US5414202A - Method for rapid decomposition of methyl chloromethyl and bis(chloromethyl) ethers.
  • ACS Publications. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Australian Government Department of Health. Substituted Oxazolidines: Human health tier II assessment. [Link]

  • University of North Carolina at Chapel Hill. Chapter 04: Proper Storage of Chemicals in Laboratories. [Link]

  • ResearchGate. Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. [Link]

  • Australian Government Department of Health. Oxazolidine, 4,4-dimethyl-: Human health tier II assessment. [Link]

  • Albert Einstein College of Medicine. Health and safety hazards associated with the use, storage and disposal of Methyl Chlormethyl Ether. [Link]

  • University of California, Los Angeles. Standard Operating Procedures - Methyl chloromethyl ether. [Link]

  • Florida State University Environmental Health and Safety. Chemical Emergencies, Exposures, and Spills. [Link]

  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines? [Link]

  • SKC Inc. SDS - Aromatic Amine Cleaning Developing Solution. [Link]

  • University of Southern California Environmental Health & Safety. Chemical Segregation and Storage. [Link]

  • Cole-Parmer. Material Safety Data Sheet - (4R)-4-Methyl-2-oxazolidinone. [Link]

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  • University of California, Berkeley. Safe Storage of Chemicals. [Link]

  • Centers for Disease Control and Prevention (NIOSH). AMINES, AROMATIC: METHOD 2002. [Link]

  • Halyard Health. GUIDE TO THE USP <800> GUIDELINES FOR PPE USE WHEN ADMINISTERING CHEMOTHERAPY DRUGS. [Link]

  • PubMed Central. Health Effects of Ergonomics and Personal Protective Equipment on Chemotherapy Professionals. [Link]

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  • GERPAC. Personal protective equipment for preparing toxic drugs. [Link]

  • Guardian Medical Systems. Keeping Your Cleanroom Clean: A Four Step Process. [Link]

  • Google Patents.
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  • Stanford University Environmental Health & Safety. Decontamination - Biosafety Manual. [Link]

  • Scribd. Purification of Chloromethyl Chloroformate. [Link]

  • DC Fine Chemicals. Safety Data Sheet - N,N-Dimethylaniline. [Link]

  • U.S. Environmental Protection Agency (EPA). N,N-Dimethylaniline Hazard Summary. [Link]

  • Thermo Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethylaniline. [Link]

  • ScienceLab.com. Material Safety Data Sheet - N,N-Dimethylaniline MSDS. [Link]

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Application in the synthesis of pharmaceutical compounds like rivaroxaban

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

Rivaroxaban, an orally administered direct factor Xa inhibitor, is a critical therapeutic agent for the prevention and treatment of thromboembolic disorders.[1][2] Its synthesis is a topic of significant interest in pharmaceutical development, demanding high efficiency, stereochemical control, and purity. This document provides a detailed guide to a convergent synthesis of Rivaroxaban, focusing on the preparation of key intermediates and their final coupling. The protocols herein are designed to be self-validating, with explanations grounded in chemical principles to ensure reproducibility and scalability.

Introduction: The Strategic Importance of Rivaroxaban

Rivaroxaban's mechanism of action involves the direct inhibition of Factor Xa, a crucial enzyme in the coagulation cascade.[3][4] This targeted approach offers a more predictable anticoagulant effect compared to traditional therapies.[5] The commercial success of Rivaroxaban, marketed as Xarelto®, has spurred extensive research into optimizing its manufacturing processes to be more efficient, cost-effective, and environmentally benign.[6][7]

The molecular architecture of Rivaroxaban is achieved through a convergent synthesis, which involves the independent preparation of key fragments that are later combined. This strategy is advantageous for industrial-scale production as it allows for the parallelization of synthetic efforts and efficient purification of intermediates. The synthesis culminates in the formation of a crucial amide bond between an advanced amine intermediate and an activated thiophene carboxylic acid.[1][2]

Overview of the Convergent Synthetic Strategy

The synthesis of Rivaroxaban is strategically divided into the preparation of three core building blocks:

  • Intermediate A: 4-(4-Aminophenyl)morpholin-3-one: This achiral fragment forms the eastern portion of the final molecule.

  • Intermediate B: (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one: This chiral intermediate, often referred to as the "amine intermediate," contains the critical stereocenter and is a cornerstone of the synthesis.

  • Intermediate C: 5-Chlorothiophene-2-carbonyl chloride: This activated carboxylic acid serves as the "cap" on the western end of Rivaroxaban.

The overall synthetic workflow is depicted below, illustrating the convergence of these key intermediates to yield the final active pharmaceutical ingredient (API).

Caption: Convergent synthesis workflow for Rivaroxaban.

Detailed Experimental Protocols

Synthesis of Intermediate A: 4-(4-Aminophenyl)morpholin-3-one

This foundational intermediate is prepared via the reduction of its nitro precursor. The choice of a catalytic hydrogenation process is driven by its high efficiency, clean conversion, and the avoidance of stoichiometric metal reductants, aligning with green chemistry principles.

Protocol 1: Catalytic Hydrogenation of 4-(4-Nitrophenyl)morpholin-3-one

  • Reaction Setup: To a suitable pressure vessel, add 4-(4-nitrophenyl)-morpholin-3-one (100.0 g) and ethanol (500 mL).

  • Catalyst Addition: Carefully add 10% Palladium on carbon (5.0 g, 50% wet) to the suspension. The catalyst is handled as a slurry to mitigate the risk of ignition upon contact with the solvent.

  • Hydrogenation: Seal the vessel and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen to 0.4 MPa and heat to 60°C with vigorous stirring.[8]

  • Reaction Monitoring: The reaction progress is monitored by the cessation of hydrogen uptake and confirmed by HPLC analysis for the disappearance of the starting material. The reaction is typically complete within 3-4 hours.

  • Work-up: Cool the reaction mixture to room temperature and carefully vent the hydrogen. Purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a bed of celite to remove the palladium catalyst. Wash the filter cake with ethanol (2 x 50 mL).

  • Crystallization: Concentrate the filtrate under reduced pressure to approximately one-third of its original volume. The product will begin to crystallize. Cool the slurry to 0-5°C and hold for at least 1 hour.

  • Isolation: Collect the crystalline product by filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum at 50°C to a constant weight.

ParameterSpecification
Typical Yield 95-98%
Purity (HPLC) >99.5%
Appearance Off-white to pale yellow crystalline solid
Synthesis of Intermediate B: (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one

The synthesis of this chiral intermediate is a multi-step process that establishes the critical (S)-stereocenter. A common and robust method involves the use of a phthalimide protecting group for the amine, which is later removed.

Protocol 2: Synthesis of the Phthalimide Protected Intermediate

This step involves the coupling of Intermediate A with a chiral electrophile derived from (R)-epichlorohydrin.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(4-aminophenyl)morpholin-3-one (Intermediate A, 50.0 g) and 2-(((R)-oxiran-2-yl)methyl)isoindoline-1,3-dione (62.8 g) in a mixture of methanol (250 mL) and water (750 mL).

  • Reaction: Heat the mixture to reflux and maintain for 15 hours, monitoring the reaction by HPLC.[9]

  • Cyclization: After the initial reaction is complete, cool the mixture slightly and add N,N'-Carbonyldiimidazole (CDI) in portions. The CDI mediates the cyclization to form the oxazolidinone ring.

  • Isolation: Upon completion of the cyclization, cool the reaction mixture to room temperature. The product will precipitate. Collect the solid by filtration, wash with water and then methanol to afford 2-(((S)-2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindole-1,3-dione.

Protocol 3: Deprotection to Yield the Chiral Amine Intermediate

The phthalimide group is efficiently removed using methylamine.

  • Reaction Setup: Suspend the phthalimide-protected intermediate (100.0 g) in methanol (1000 mL) in a round-bottom flask.[10]

  • Deprotection: Add a 40% aqueous solution of methylamine (95 mL) to the suspension at room temperature.[10]

  • Reaction: Heat the mixture to 60-65°C and stir for 4-6 hours. Monitor the reaction by HPLC until the starting material is consumed.[2]

  • Work-up and Salt Formation: Cool the reaction to 25-30°C. Add concentrated hydrochloric acid to adjust the pH to 1-2, which precipitates the hydrochloride salt of the product and solubilizes the phthalhydrazide byproduct.[10]

  • Isolation: Stir the slurry for 30 minutes, then collect the solid by filtration. Wash the cake with cold methanol and dry under vacuum to yield (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride.

ParameterSpecification
Typical Yield ~85% (for the deprotection step)
Purity (HPLC) >99.0%
Chiral Purity (HPLC) >99.5% (S)-isomer
Appearance White to off-white solid
Synthesis of Intermediate C and Final Amide Coupling

The final step is the acylation of the chiral amine intermediate with the activated 5-chlorothiophene-2-carboxylic acid.

G cluster_reaction Final Amide Coupling Amine Intermediate B (Amine Hydrochloride) Rivaroxaban Rivaroxaban Amine->Rivaroxaban AcidChloride Intermediate C (Acid Chloride) AcidChloride->Rivaroxaban Base Base (e.g., Triethylamine) Base->Rivaroxaban Solvent Solvent (e.g., Dichloromethane) Solvent->Rivaroxaban

Caption: Key components of the final amide coupling reaction.

Protocol 4: Activation of 5-Chlorothiophene-2-carboxylic Acid

  • Reaction Setup: In a flask equipped for reflux and protected from moisture, suspend 5-chlorothiophene-2-carboxylic acid (50.0 g) in toluene (250 mL).

  • Activation: Add thionyl chloride (44.0 g) dropwise at room temperature.[11]

  • Reaction: Heat the mixture to 80-85°C and maintain for 2 hours, or until gas evolution ceases.[11][12]

  • Solvent Removal: Cool the reaction mixture and concentrate under reduced pressure to remove excess thionyl chloride and toluene, yielding 5-chlorothiophene-2-carbonyl chloride as an oil, which is used immediately in the next step.

Protocol 5: Final Coupling to Synthesize Rivaroxaban

  • Reaction Setup: Suspend the chiral amine hydrochloride (Intermediate B, 100.0 g) in dichloromethane (800 mL) and cool to 0°C.

  • Base Addition: Add triethylamine (TEA) (85 mL) dropwise to neutralize the hydrochloride salt and liberate the free amine.

  • Acylation: Slowly add a solution of the freshly prepared 5-chlorothiophene-2-carbonyl chloride in dichloromethane (200 mL) to the cold suspension.[12]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 2 hours.[12]

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Rivaroxaban.

Purification of Rivaroxaban

Recrystallization is a critical final step to ensure the high purity required for an API.

Protocol 6: Recrystallization of Rivaroxaban

  • Dissolution: Suspend the crude Rivaroxaban (100.0 g) in n-butanol (1000 mL) and heat to 100-110°C until a clear solution is obtained.[6]

  • Decolorization: Add activated carbon (10.0 g) and stir for 10 minutes at temperature.[6]

  • Filtration: Perform a hot filtration to remove the activated carbon.

  • Crystallization: Cool the filtrate slowly to room temperature, then further cool to 0-5°C to maximize crystal formation.

  • Isolation: Collect the crystals by filtration, wash with cold n-butanol, and dry under vacuum at 60-70°C.

ParameterSpecification
Typical Yield 80-90% (from coupling)
Purity (HPLC) >99.8%
Appearance White to off-white crystalline solid

Analytical Quality Control

Rigorous analytical testing is essential throughout the synthesis to monitor reaction progress, identify impurities, and ensure the final API meets all quality specifications.

TechniqueApplication
HPLC Purity assessment of intermediates and final product, reaction monitoring, chiral purity determination.[13][14][15]
NMR (¹H, ¹³C) Structural confirmation of intermediates and the final product.[9]
Mass Spectrometry (MS) Molecular weight confirmation and impurity identification.[9]
FT-IR Functional group analysis.

A typical reverse-phase HPLC method for purity analysis would utilize a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile, with UV detection at approximately 249 nm.[15]

Conclusion

The convergent synthesis outlined in these application notes provides a robust and scalable pathway to high-purity Rivaroxaban. By carefully controlling the synthesis of the key intermediates and the final coupling and purification steps, it is possible to consistently produce API that meets the stringent requirements of the pharmaceutical industry. The provided protocols, grounded in established chemical principles, offer a reliable foundation for researchers and drug development professionals working on the synthesis of this vital anticoagulant.

References

  • Google Patents. (n.d.). CN104109158A - Rivaroxaban purification method.
  • Google Patents. (n.d.). EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • Patsnap. (n.d.). Synthesis method of 4-(4-aminophenyl)-3-morpholone. Retrieved from [Link]

  • The Pharma Innovation. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. Retrieved from [Link]

  • Google Patents. (n.d.). ES2905760T3 - Procedures for the crystallization of rivaroxaban.
  • Google APIs. (n.d.). PROCESSES FOR CRYSTALLIZATION OF RIVAROXABAN - European Patent Office - EP 2459555 B1. Retrieved from [Link]

  • Google Patents. (n.d.). EP2459555A1 - Processes for crystallization of rivaroxaban.
  • Patsnap. (n.d.). Preparation method for Rivaroxaban intermediate 5-chloro-N-(2-oxiranylmethyl)-2-thiophene methanamide. Retrieved from [Link]

  • Symbiosis Online Publishing. (n.d.). Development and Validation of Stability Indicating RP-HPLC Method for Rivaroxaban and Its Impurities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Retrieved from [Link]

  • International Research Journal on Advanced Engineering and Management (IRJAEM). (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. Retrieved from [Link]

  • IndiaMART. (n.d.). (S)-4-(4-(5-(Aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one. Retrieved from [Link]

  • Technical Disclosure Commons. (2025). Improved process for the preparation of 4-(4-aminophenyl)morpholin-3-one. Retrieved from [Link]

  • Google Patents. (n.d.). US20140142303A1 - Process for the preparation of a rivaroxaban and intermediates formed in said process.
  • Google APIs. (n.d.). IMPROVED PROCESS FOR PREPARING RIVAROXABAN USING NOVEL INTERMEDIATES - European Patent Office - EP 2844654 B1. Retrieved from [Link]

  • ResearchGate. (2023). Green RP-HPLC methods for assay and related substances in rivaroxaban tablets. Retrieved from [Link]

  • ResearchGate. (2022). A NOVEL RIVAROXABAN DEGRADATION IMPURITY DETECTION BY RP-HPLC, EXTRACTION BY PREPARATORY CHROMATOGRAPHY, AND CHARACTERIZATION BY LCMS, NMR, AND FT-IR: ANALYSIS OF NOVEL IMPURITY IN BATCH SAMPLES AND TABLETS OF RIVAROXABAN. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-((5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl)phenyl)morpholin-3-one hydrochloride. Retrieved from [Link]

  • Royal Pharma. (n.d.). (S)-4-(4-(5-(Aminomethyl)-2-Oxooxazolidin-3-yl)Phenyl)Morpholin-3-One Hydrochloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimized and Validated Stability-Indicating RP-HPLC Method for Comprehensive Profiling of Process-Related Impurities and Stress-Induced Degradation Products in Rivaroxaban (XARELTO). Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Rivaroxaban?. Retrieved from [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Rivaroxaban (Xarelto)?. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the derivatization of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block. Low product yield is a common challenge in multi-step synthesis, and this guide provides a structured, causality-driven approach to diagnosing and resolving issues encountered during the derivatization of this specific molecule.

The core structure features a reactive chloromethyl group, which serves as a potent electrophile for nucleophilic substitution (SN2) reactions. This allows for the straightforward introduction of a wide variety of functional groups. However, the molecule also contains an oxazolidine ring, a moiety known for its sensitivity to certain reaction conditions, particularly hydrolysis.[1][2] Understanding the interplay between the desired reaction at the chloromethyl site and the potential degradation of the heterocyclic core is paramount to achieving high yields.

General Reaction Scheme

The primary derivatization pathway involves the substitution of the chloride atom by a nucleophile (Nu). This is typically performed in the presence of a base to either deprotonate the nucleophile or scavenge the HCl byproduct.

General Reaction Scheme

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive site on this molecule for derivatization?

The primary site for derivatization is the electrophilic carbon of the chloromethyl (-CH₂Cl) group. This benzylic-like chloride is readily displaced by a wide range of nucleophiles via an SN2 mechanism. A successful example from a similar structure involves using potassium phthalimide to displace the chloride, forming a protected primary amine.[3]

Q2: How stable is the 1,3-oxazolidine ring during the reaction?

The oxazolidine ring is a cyclic hemiaminal ether, which makes it susceptible to hydrolysis, particularly under acidic conditions.[1][2] The presence of water and acid can catalyze the ring-opening to reveal the parent 4-(dimethylamino)benzaldehyde and the corresponding 3-amino-1-chloropropan-2-ol. Therefore, maintaining anhydrous and neutral or basic conditions is critical for preserving this core structure. The stability of the ring can be influenced by the substituents present.[4]

Q3: What are the most common, overarching causes of low yield in this derivatization?

The most frequent causes of poor yield can be categorized into three areas:

  • Suboptimal Reaction Conditions: Incorrect choice of base, solvent, temperature, or reaction time that either fails to promote the desired SN2 reaction or actively encourages side reactions.[5]

  • Reagent and Substrate Instability: Degradation of the starting material or the derivatizing agent, often due to moisture, or the hydrolysis of the oxazolidine ring.[2][6]

  • Product Loss During Workup: The derivatized product may be lost or degraded during aqueous extraction, column chromatography, or other purification steps.

Q4: What analytical techniques are recommended for monitoring the reaction?

For real-time or at-point monitoring, Thin-Layer Chromatography (TLC) is an excellent initial tool. For more detailed analysis and confirmation of product identity and purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice.[7][8] Final product characterization should always be performed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure unequivocally.[9]

Systematic Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving low-yield issues. The troubleshooting logic is visualized in the decision tree diagram below.

G cluster_start Start: Low Yield Observed cluster_conversion Conversion Issues cluster_side_reactions Side Reaction / Degradation Issues cluster_workup Workup & Purification Issues start Low or No Product in Crude Reaction Mixture? reagents Check Reagent Quality & Stoichiometry - Use fresh nucleophile/base - Confirm structure by NMR - Use 1.1-1.5 eq. of nucleophile start->reagents Yes hydrolysis Suspect Oxazolidine Hydrolysis? (TLC shows polar baseline spot / Aldehyde peak in NMR) start->hydrolysis No, crude looks complex workup_loss Analyze Pre- & Post-Workup Samples - Quantify loss during extraction - Check product stability on silica start->workup_loss No, crude yield is good, isolated yield is low conditions Optimize Reaction Conditions - Screen solvents (DMF, ACN, THF) - Vary temperature (RT to 80°C) - Screen non-nucleophilic bases (e.g., DBU, DIPEA) reagents->conditions Still low hydrolysis_sol Minimize Water & Acidity - Use anhydrous solvents - Run under inert gas (N₂/Ar) - Use non-acidic workup hydrolysis->hydrolysis_sol Yes byproducts Other Byproducts? - Check for elimination, solvent reaction - Analyze crude by LC-MS hydrolysis->byproducts No hydrolysis_sol->byproducts

Caption: Troubleshooting decision tree for low derivatization yield.

Problem 1: Low or No Product Formation (Poor Conversion)

Symptom: TLC or LC-MS analysis of the crude reaction mixture shows a significant amount of unreacted this compound.

Possible Cause Scientific Explanation & Causality Recommended Solution & Protocol
1.1: Insufficiently Nucleophilic Reagent or Inadequate Base The SN2 reaction requires a potent nucleophile. If the nucleophile (e.g., a secondary amine, alcohol) is not sufficiently activated, the reaction rate will be negligible. The choice of base is critical; it must be strong enough to deprotonate the nucleophile but not so strong as to cause undesired side reactions like elimination.Action: Increase the nucleophilicity by selecting an appropriate base. For amine nucleophiles, a non-nucleophilic organic base like diisopropylethylamine (DIPEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is ideal. For alcohols or thiols, a stronger base like sodium hydride (NaH) may be required. Protocol: To a solution of the nucleophile (1.2 eq.) in anhydrous DMF, add NaH (1.2 eq., 60% dispersion in oil) portion-wise at 0 °C. Stir for 30 minutes, then add the chloromethyl starting material (1.0 eq.).
1.2: Poor Reagent Quality or Degradation The chloromethyl group can be susceptible to slow hydrolysis upon storage if exposed to moisture. Similarly, many nucleophilic reagents (especially thiols or complex amines) can degrade or oxidize over time.[5]Action: Always use freshly opened or recently purified reagents. Verification: Before use, verify the integrity of the starting material and nucleophile via ¹H NMR. Ensure the chloromethyl starting material is stored in a desiccator, away from light.
1.3: Suboptimal Reaction Conditions (Solvent, Temperature) The solvent plays a crucial role in an SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, leaving it "naked" and highly reactive. Insufficient thermal energy can also lead to slow reaction rates.[10]Action: Screen a panel of polar aprotic solvents. If the reaction is sluggish at room temperature, incrementally increase the temperature.[11] Protocol: Set up parallel reactions in DMF, acetonitrile, and THF. Run small-scale trials at 25 °C, 50 °C, and 80 °C, monitoring by TLC every hour to determine the optimal conditions.
Problem 2: Complex Reaction Mixture / Multiple Byproducts

Symptom: TLC of the crude reaction mixture shows the desired product spot, but also multiple other spots. LC-MS analysis indicates several masses in addition to the product.

G cluster_main Desired Pathway cluster_side Side Reaction SM Starting Material (Chloromethyl Oxazolidine) Product Derivatized Product SM->Product  + Nucleophile (NuH)  Base, Anhydrous Solvent Hydrolysis_Product Ring-Opened Byproduct (Aldehyde + Amino Alcohol) SM->Hydrolysis_Product  Trace H₂O, H⁺ catalyst

Caption: Desired SN2 reaction vs. oxazolidine ring hydrolysis.

Possible Cause Scientific Explanation & Causality Recommended Solution & Protocol
2.1: Oxazolidine Ring Hydrolysis This is the most likely side reaction. The hemiaminal ether linkage of the oxazolidine is labile to acid.[2] Trace amounts of acid (e.g., from an amine hydrochloride salt nucleophile or impurities in the solvent) in the presence of water can catalyze ring-opening.[1]Action: Rigorously exclude water and acid. Protocol: Use freshly distilled, anhydrous solvents. If using an amine salt as the nucleophile, add at least two equivalents of base: one to free the amine and one to scavenge the HCl produced in the SN2 reaction. Conduct the reaction under an inert atmosphere (Nitrogen or Argon). During workup, avoid acidic aqueous washes (e.g., 1M HCl). Use saturated sodium bicarbonate solution instead.
2.2: Elimination (E2) Side Reaction If a sterically hindered or strong, non-nucleophilic base is used at elevated temperatures, an E2 elimination reaction can occur, leading to a vinyl derivative, although this is less common for primary chlorides.Action: Use a less hindered base and avoid excessive heat. Recommendation: Opt for bases like potassium carbonate (K₂CO₃) or DIPEA over potassium tert-butoxide if elimination is suspected. Keep the reaction temperature below 80 °C if possible.
2.3: Reaction with Solvent If a nucleophilic solvent like methanol or ethanol is used, it can compete with the primary nucleophile, leading to the formation of a methyl or ethyl ether byproduct.Action: Use non-nucleophilic, polar aprotic solvents. Recommendation: The ideal solvents are DMF, DMSO, acetonitrile, or THF. Avoid protic solvents unless they are the intended nucleophile.
Problem 3: Low Isolated Yield After Workup & Purification

Symptom: The crude reaction analysis (TLC, crude NMR, or LC-MS) shows a high conversion to the desired product, but the final isolated mass is low.

Possible Cause Scientific Explanation & Causality Recommended Solution & Protocol
3.1: Product Loss During Aqueous Extraction The polarity of the derivatized product can vary significantly depending on the nucleophile used. Highly polar products may have partial solubility in the aqueous phase, while very nonpolar products may not be fully soluble in the extraction solvent.Action: Optimize the extraction procedure. Protocol: Before beginning, estimate the LogP of your expected product. For polar products, use a more polar extraction solvent like ethyl acetate or dichloromethane and perform multiple extractions (e.g., 3-5 times). Saturating the aqueous layer with NaCl (brining out) can often drive polar organic compounds into the organic phase.
3.2: Product Degradation on Silica Gel Standard silica gel is slightly acidic (pH ≈ 4-5), which can cause degradation of acid-sensitive compounds like oxazolidines during column chromatography. The product may appear as a long streak on the TLC plate.Action: Use deactivated silica gel or an alternative stationary phase. Protocol: To neutralize silica, prepare the column slurry with the desired eluent containing 0.5-1% triethylamine or ammonia. Let it stand for 30 minutes before packing. Alternatively, consider using neutral alumina as the stationary phase or purify the product by recrystallization if it is a solid.

Experimental Protocols & Methodologies

Protocol 1: General Workflow for Derivatization with an Amine Nucleophile

This protocol provides a robust starting point for derivatization with a primary or secondary amine.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_steps 1. Dry Glassware & Reagents 2. Add Nucleophile (1.2 eq) & Anhydrous DMF 3. Add Base (DIPEA, 1.5 eq) 4. Stir under N₂ at RT reaction_steps 5. Add Starting Material (1.0 eq) solution in DMF 6. Heat to 60°C 7. Monitor by TLC (2:1 Hexanes:EtOAc) prep_steps->reaction_steps workup_steps 8. Cool to RT, Dilute with EtOAc 9. Wash with Sat. NaHCO₃ & Brine 10. Dry (Na₂SO₄), Filter, Concentrate 11. Purify via Column Chromatography reaction_steps->workup_steps

Caption: General experimental workflow for derivatization.

  • Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine nucleophile (1.2 equivalents) and anhydrous N,N-Dimethylformamide (DMF, approx. 0.2 M concentration relative to the limiting reagent).

  • Base Addition: Add diisopropylethylamine (DIPEA, 1.5 equivalents) to the solution and stir for 10 minutes at room temperature.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60 °C and stir.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing by TLC (e.g., using a 2:1 Hexanes:Ethyl Acetate mobile phase) until the starting material spot is consumed (typically 2-6 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (2x) and brine (1x).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (pre-treated with 1% triethylamine in the eluent) to afford the pure derivatized product.

Protocol 2: Reaction Condition Screening Table

For challenging nucleophiles, a small-scale parallel screen is highly efficient. Use 0.1 mmol of the limiting reagent for each condition.

Trial Solvent Base Temperature (°C) Time (h)
1DMFDIPEA2512
2DMFK₂CO₃606
3AcetonitrileDIPEA606
4AcetonitrileDBU2512
5THFNaH2512
6THFNaH606

References

  • Damdoom, W. K., & Al-Jeilawi, O. H. R. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Iraqi Journal of Science, 65(11), 6242-6252. [Link]

  • Bonvicini, F., et al. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. Molecules, 26(14), 4236. [Link]

  • Wikipedia. (n.d.). Oxazolidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. PubMed. [Link]

  • Reddy, G. J., et al. (2013). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). International Journal of Pharmaceutical, Chemical and Biological Sciences, 3(3), 725-731. [Link]

  • ResearchGate. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]

  • Gardner, C. R., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(7), 3236-3245. [Link]

  • Iraqi Journal of Science. (2024). Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. [Link]

  • Roehrig, S., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908. [Link]

  • ResearchGate. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of oxazolidines. [Link]

  • Antonopoulou, M., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. Molecules, 29(23), 5489. [Link]

Sources

Technical Support Center: Optimizing Labeling with 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As Senior Application Scientists, we understand that achieving specific and efficient molecular labeling is paramount to the success of your research. This guide is designed to provide in-depth technical support for using 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline, a potent alkylating agent for labeling biomolecules. We will move beyond simple instructions to explain the underlying chemical principles, empowering you to troubleshoot and optimize your experiments effectively.

Understanding the Reagent: Mechanism of Action

This compound is an electrophilic labeling reagent.[1] Its reactivity stems from the chloromethyl group, which serves as a target for nucleophilic attack by specific amino acid residues on proteins or other biomolecules.[2][3]

The primary mechanism is an SN2 reaction, where a nucleophile on the target molecule attacks the carbon atom of the chloromethyl group, displacing the chloride ion and forming a stable covalent bond.[4][5] The most reactive nucleophiles in proteins under physiological or slightly basic conditions are the thiolates (deprotonated thiols) of cysteine residues. Other nucleophilic groups like the imidazole of histidine or the primary amines of lysine can also react, but typically require more forcing conditions or are less reactive than cysteine thiolates.[6][7]

G cluster_0 Reaction Mechanism reagent Labeling Reagent (R-CH₂-Cl) product Covalently Labeled Protein (Protein-S-CH₂-R) protein_sh Protein with Cysteine (Protein-SH) protein_s Nucleophilic Thiolate (Protein-S⁻) protein_sh->protein_s Deprotonation (pH > pKa) protein_s->product SN2 Attack h_ion Proton (H⁺) cl_ion Chloride Ion (Cl⁻) product->cl_ion Displacement

Caption: SN2 reaction mechanism for labeling cysteine residues.

General Protocol for Protein Labeling

This protocol provides a starting point. Optimization, particularly regarding pH and molar excess, is often necessary based on the specific protein and experimental goals.

Materials:

  • Protein of interest (in a suitable amine-free buffer, e.g., PBS or HEPES).

  • This compound (MW: 240.73 g/mol )[8].

  • Anhydrous, amine-free organic solvent (e.g., DMSO or DMF) for stock solution.

  • Labeling Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5-8.5).

  • Quenching Reagent (e.g., 1 M DTT or L-cysteine).

  • Purification system (e.g., desalting column, dialysis, or spin filtration).[9]

Procedure:

  • Prepare Reagent Stock: Dissolve the labeling reagent in anhydrous DMSO to create a concentrated stock solution (e.g., 10-50 mM). Store desiccated and protected from light.

  • Prepare Protein Sample: Ensure the protein solution is free of interfering nucleophiles like DTT, β-mercaptoethanol, or Tris buffer.[10] Exchange the buffer to the Labeling Buffer if necessary. The protein concentration should ideally be 1-10 mg/mL.

  • Initiate Labeling Reaction: Add the required volume of the reagent stock solution to the protein sample. A typical starting point is a 10- to 20-fold molar excess of the reagent over the protein.

  • Incubate: Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight. Protect the reaction from light.

  • Quench the Reaction: Add a quenching reagent (e.g., DTT to a final concentration of 10-50 mM) to consume any unreacted labeling reagent. Incubate for 15-30 minutes.[10]

  • Purify: Remove excess, unreacted reagent and the quenching agent using a desalting column, dialysis, or another suitable purification method.[9][10]

  • Characterize: Determine the degree of labeling (DOL) and confirm protein integrity and function.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during labeling experiments.

G start Problem: Low Labeling Efficiency q1 Is the reagent fresh and properly stored? start->q1 a1_yes Check Protein Thiol Status (Use Ellman's Reagent) q1->a1_yes Yes a1_no Solution: Use fresh reagent stock. Store desiccated at -20°C. q1->a1_no No q2 Are free thiols present? a1_yes->q2 a2_yes Optimize Reaction Conditions q2->a2_yes Yes a2_no Solution: Reduce disulfide bonds (DTT/TCEP), then remove reducing agent before labeling. q2->a2_no No q3 Are buffer components interfering? a2_yes->q3 a3_yes Solution: Use amine-free buffers (HEPES, PBS). Remove other nucleophiles. q3->a3_yes Yes a3_no Solution: Increase molar excess. Adjust pH to 7.5-8.5. Increase incubation time. q3->a3_no No

Caption: Workflow for troubleshooting low labeling efficiency.

Q1: Why is my labeling efficiency low or non-existent?

This is the most common issue and can stem from several factors.[10]

  • Potential Cause 1: Reagent Degradation. The chloromethyl group is susceptible to hydrolysis, especially in aqueous solutions or if the DMSO stock is not anhydrous.[11]

    • Solution: Always prepare fresh stock solutions of the labeling reagent in anhydrous DMSO. Avoid repeated freeze-thaw cycles. Store the solid reagent and stock solutions desiccated and protected from light at -20°C or below.

  • Potential Cause 2: Absence of Reactive Nucleophiles. The target cysteine residues in your protein may be oxidized, forming disulfide bonds, and are therefore unavailable for labeling.[10]

    • Solution: Confirm the presence of free thiols using Ellman's reagent. If necessary, pre-treat your protein with a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP). Crucially, the reducing agent must be completely removed via a desalting column or dialysis before adding the chloromethyl reagent, as it will compete for the label.[10]

  • Potential Cause 3: Inaccessible Cysteine Residues. The target cysteine(s) may be buried within the protein's tertiary structure, making them inaccessible to the labeling reagent.[10]

    • Solution: Consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidine HCl). Note that this may affect protein function, so conditions must be carefully optimized.

  • Potential Cause 4: Suboptimal Reaction pH. The reaction of chloromethyl groups with thiols is highly pH-dependent. The thiol group (R-SH) must be deprotonated to the more nucleophilic thiolate anion (R-S⁻) to react efficiently.[10][12]

    • Solution: Perform the labeling reaction in a buffer with a pH between 7.5 and 8.5. This range facilitates thiolate formation without significantly increasing the rate of reagent hydrolysis, which becomes more pronounced at highly alkaline pH.[11]

Q2: I'm observing non-specific labeling or high background.

Non-specific labeling can obscure results and suggest that the reagent is reacting with unintended targets.[13][14]

  • Potential Cause 1: Excessive Reagent Concentration. A very high molar excess of the labeling reagent can drive reactions with less reactive nucleophiles, such as lysine or histidine, leading to non-specific labeling.[15]

    • Solution: Perform a titration experiment to determine the optimal molar excess. Start with a 5-fold excess and increase incrementally (e.g., 10x, 20x, 50x) to find the point of maximum specific labeling with minimal background.

  • Potential Cause 2: Reaction Time is Too Long. Extended incubation times can also lead to the labeling of secondary, less reactive sites.

    • Solution: Optimize the incubation time. For many proteins, 1-2 hours at room temperature is sufficient. Analyze labeling efficiency at different time points (e.g., 30 min, 1 hr, 2 hr, 4 hr) to find the optimal duration.

  • Potential Cause 3: Inefficient Quenching or Purification. Residual, unreacted reagent can bind non-covalently or react during subsequent sample processing.

    • Solution: Ensure the quenching step is effective by using a sufficient excess of a thiol-containing quenching agent. Improve the post-reaction purification by using a high-quality desalting column or extensive dialysis to thoroughly remove all non-covalently bound reagent.[10]

Q3: My protein precipitated during or after the labeling reaction.

Protein precipitation indicates a loss of stability, which can be caused by the labeling process itself.[10][15]

  • Potential Cause 1: High Organic Solvent Concentration. Adding a large volume of the reagent stock (dissolved in DMSO/DMF) can denature the protein.

    • Solution: Use a more concentrated stock solution of the labeling reagent to minimize the final percentage of organic solvent in the reaction mixture (ideally <5% v/v).

  • Potential Cause 2: Alteration of Protein Properties. Covalent modification of amino acid residues changes their charge and hydrophobicity. Labeling multiple sites can disrupt the protein's native conformation, leading to aggregation.[15]

    • Solution: Reduce the molar excess of the labeling reagent to decrease the degree of labeling. Consider adding stabilizing agents to the buffer, such as glycerol (5-10%), arginine, or non-ionic detergents, if they are compatible with your downstream application.[10]

  • Potential Cause 3: Incorrect Buffer Conditions. The pH or ionic strength of the labeling buffer may not be optimal for your specific protein's stability.

    • Solution: Ensure the labeling buffer is within the known stability range for your protein. While a pH of 7.5-8.5 is ideal for the reaction, it may be suboptimal for protein stability. A compromise may be necessary, or the reaction could be performed at a lower temperature (4°C) for a longer duration to mitigate instability.

Summary of Optimal Reaction Parameters

ParameterRecommended RangeRationale & Key Considerations
pH 7.5 - 8.5Promotes deprotonation of cysteine thiols to the more reactive thiolate form.[10][12] Higher pH increases reagent hydrolysis risk.[11]
Buffer Type HEPES, PBS, BicarbonateMust be free of primary amines (e.g., Tris) or other nucleophiles that can compete with the target protein for the label.[10]
Molar Excess 5x to 50xHighly protein-dependent. Start with 10-20x. Titrate to maximize specific labeling and minimize non-specific binding and precipitation.[15]
Temperature 4°C to 25°C (Room Temp)Room temperature reactions are faster (1-2 hours). 4°C (overnight) may be preferred for less stable proteins.
Incubation Time 1 hour to OvernightDependent on temperature and protein reactivity. Monitor over time to find the optimal endpoint.
Protein Conc. 1 - 10 mg/mLHigher concentrations can improve reaction kinetics but may increase the risk of aggregation.
Reagent Solvent Anhydrous DMSO or DMFMinimizes reagent hydrolysis. Keep the final concentration in the reaction mixture below 5% (v/v) to prevent protein denaturation.[10]

References

  • Recent advances in activity-based probes (ABPs) and affinity-based probes (A f BPs) for profiling of enzymes. Chemical Science (RSC Publishing). Available at: [Link]

  • Protein labeling protocol. Abberior Instruments. Available at: [Link]

  • Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling. National Institutes of Health. Available at: [Link]

  • Effect of pH on labeling efficiency. ResearchGate. Available at: [Link]

  • Peptide chloromethyl ketones as labeling reagents. PubMed. Available at: [Link]

  • Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins. National Institutes of Health. Available at: [Link]

  • Assessment of TMT Labeling Efficiency in Large-Scale Quantitative Proteomics: The Critical Effect of Sample pH. National Institutes of Health. Available at: [Link]

  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. PubMed Central. Available at: [Link]

  • Stable isotope dimethyl labeling. Children's Cancer Hospital Egypt 57357. Available at: [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PubMed Central. Available at: [Link]

  • Alkylating anticancer agents and their relations to microRNAs. PubMed Central. Available at: [Link]

  • Alkylating Agents. Holland-Frei Cancer Medicine - NCBI Bookshelf. Available at: [Link]

  • Thiol-group reactivity, hydrophilicity and stability of alloxan, its reduction products and its N-methyl derivatives and a comparison with ninhydrin. PubMed. Available at: [Link]

  • Why am I seeing non specific labelling of protein in lysate by biotin azide? ResearchGate. Available at: [Link]

  • Alkylating Agents. Oncohema Key. Available at: [Link]

  • Fluorescein Derivatives as Fluorescent Probes for pH Monitoring along Recent Biological Applications. PubMed Central. Available at: [Link]

  • Evaluation of the stability of linezolid in aqueous solution and commonly used intravenous fluids. Dove Medical Press. Available at: [Link]

  • Stability studies of lincomycin hydrochloride in aqueous solution and intravenous infusion fluids. PubMed. Available at: [Link]

Sources

Navigating the Synthesis of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and frequently asked questions encountered during its synthesis, providing in-depth, field-proven insights to help you optimize your experimental outcomes. Our focus is on not just what to do, but why you're doing it, ensuring a deeper understanding of the underlying chemical principles.

Troubleshooting Guide: From Low Yields to Impure Products

This section is formatted in a question-and-answer style to directly address specific issues you may encounter during your experiments.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes and how can I improve it?

Low yields in this synthesis can often be attributed to several factors, primarily incomplete reaction, and the formation of stable side products. Let's break down the possibilities:

  • Incomplete Reaction: The condensation of 4-(dimethylamino)benzaldehyde with 3-chloro-1,2-propanediol to form the oxazolidine ring is a reversible equilibrium reaction. To drive the reaction to completion, it is crucial to remove the water that is formed as a byproduct.

    • Troubleshooting:

      • Azeotropic Distillation: Employ a Dean-Stark apparatus with a suitable solvent like toluene or benzene to continuously remove water as it is formed.

      • Dehydrating Agents: The use of anhydrous magnesium sulfate or molecular sieves can also be effective in sequestering water from the reaction mixture.

  • Formation of a Stable Schiff Base Intermediate: The reaction proceeds through the formation of a Schiff base (imine) intermediate. Under certain conditions, this intermediate may be slow to cyclize, leading to its accumulation in the reaction mixture and a corresponding decrease in the yield of the desired oxazolidine.

    • Troubleshooting:

      • Catalyst Choice: The cyclization step is often catalyzed by acid. Ensure you are using an appropriate acid catalyst (e.g., p-toluenesulfonic acid) in the correct stoichiometric amount.

      • Temperature Optimization: Gently heating the reaction can promote the cyclization of the Schiff base. However, excessive heat can lead to the formation of other side products, so careful temperature control is necessary.

  • Hydrolysis of the Product: Oxazolidines are susceptible to hydrolysis, especially in the presence of acid and water.[1][2][3] If your workup procedure is too acidic or involves prolonged contact with aqueous solutions, you may be losing product back to the starting materials.

    • Troubleshooting:

      • Neutral or Mildly Basic Workup: After the reaction is complete, quench with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst before extraction.

      • Minimize Contact with Water: Perform extractions efficiently and dry the organic layers thoroughly with a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) before solvent removal.

Question 2: I'm observing significant amounts of unreacted 4-(dimethylamino)benzaldehyde in my crude product. How can I remove it?

The presence of unreacted starting materials is a common issue, especially if the reaction has not gone to completion. 4-(Dimethylamino)benzaldehyde can be identified by its characteristic spectroscopic data.[4][5][6]

  • Identification of 4-(dimethylamino)benzaldehyde:

    • TLC: It will have a different Rf value compared to the product.

    • ¹H NMR: Look for a characteristic aldehyde proton signal around 9.7 ppm and a singlet for the dimethylamino protons around 3.0 ppm.

  • Purification Strategies:

    • Column Chromatography: Silica gel chromatography is the most effective method for separating the non-polar aldehyde from the more polar oxazolidine product. Use a gradient elution system, starting with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity with a solvent like ethyl acetate.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an effective purification method. Experiment with different solvents to find one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the aldehyde remains soluble.

Question 3: My NMR spectrum shows a complex mixture of peaks that I can't identify. What are the most likely side products?

Beyond unreacted starting materials, several side products can form during this synthesis. Understanding their origin is key to preventing their formation.

  • Potential Side Products and Their Formation:

    • Schiff Base (Imine): As mentioned, this is a key intermediate. If the cyclization is slow or incomplete, it can be a major impurity. It is formed by the condensation of the aldehyde and the amino group of 3-chloro-1,2-propanediol.[7]

      • Identification: Look for a characteristic imine proton (CH=N) signal in the ¹H NMR spectrum, typically between 8.0 and 8.5 ppm.

    • Dimeric/Oligomeric Species: 3-Chloro-1,2-propanediol has two hydroxyl groups and one amino group (assuming it's derived from 1-amino-3-chloro-2-propanol, a common precursor). This trifunctional nature can lead to the formation of dimers or oligomers, where multiple molecules of the amino alcohol react with the aldehyde.

      • Identification: These species will have higher molecular weights, which can be detected by mass spectrometry. Their NMR spectra will be complex and may show broad signals.

    • Hydrolysis Product: The oxazolidine ring can open to revert to the starting aldehyde and amino alcohol, or to the intermediate Schiff base.[1][2][8] This is especially prevalent during acidic workup or purification on silica gel.

      • Identification: The presence of starting materials in the purified product is a strong indicator of hydrolysis.

    • Diastereomers: The C5 carbon of the oxazolidine ring is a chiral center. Unless a stereoselective synthesis is employed, the product will be a mixture of diastereomers, which can complicate NMR interpretation.[9][10][11]

      • Identification: Diastereomers will have very similar but distinct sets of peaks in the NMR spectrum. Chiral HPLC may be required for their separation and quantification.

Frequently Asked Questions (FAQs)

What is the reaction mechanism for the formation of this compound?

The synthesis is a classic example of oxazolidine formation from an aldehyde and a β-amino alcohol. The mechanism proceeds in two main steps:

  • Formation of a Hemiaminal and Schiff Base: The amino group of 3-chloro-1,2-propanediol acts as a nucleophile and attacks the electrophilic carbonyl carbon of 4-(dimethylamino)benzaldehyde. This forms an unstable hemiaminal intermediate, which then dehydrates to form a more stable Schiff base (imine).

  • Intramolecular Cyclization: The hydroxyl group of the 3-chloro-1,2-propanediol moiety then acts as a nucleophile, attacking the imine carbon. This intramolecular cyclization forms the five-membered oxazolidine ring. This step is often the rate-limiting step and is typically catalyzed by acid.

How can I best monitor the progress of my reaction?

Thin-Layer Chromatography (TLC) is the most convenient method for monitoring the reaction.

  • Procedure:

    • Spot the starting materials (4-(dimethylamino)benzaldehyde and 3-chloro-1,2-propanediol) and the reaction mixture on a TLC plate.

    • Develop the plate in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light. The disappearance of the starting material spots and the appearance of a new spot for the product indicate the progress of the reaction.

What are the ideal reaction conditions to minimize side product formation?
  • Stoichiometry: Use a slight excess of the 3-chloro-1,2-propanediol to ensure complete consumption of the more valuable aldehyde.

  • Catalyst: Use a catalytic amount of a mild acid, such as p-toluenesulfonic acid. Stronger acids can promote side reactions.

  • Temperature: Maintain a moderate temperature (e.g., reflux in toluene) to facilitate the reaction without causing degradation of the starting materials or product.

  • Water Removal: As discussed, continuous removal of water is critical for driving the equilibrium towards the product.

Data and Diagrams

Table 1: Properties of Key Compounds
CompoundMolecular FormulaMolecular Weight ( g/mol )Key ¹H NMR Signals (δ, ppm)
4-(Dimethylamino)benzaldehydeC₉H₁₁NO149.19~9.7 (s, 1H, CHO), ~7.7 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~3.0 (s, 6H, N(CH₃)₂)
3-Chloro-1,2-propanediolC₃H₇ClO₂110.54~3.5-3.8 (m, 5H, CH₂Cl, CHOH, CH₂OH)
This compoundC₁₂H₁₇ClN₂O240.73~7.3 (d, 2H, Ar-H), ~6.7 (d, 2H, Ar-H), ~5.5 (s, 1H, NCH(Ar)O), ~4.0-4.5 (m, 1H, CHCH₂Cl), ~3.5-3.8 (m, 2H, CH₂Cl), ~3.2-3.5 (m, 2H, NCH₂), ~2.9 (s, 6H, N(CH₃)₂)

Note: NMR chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.[6][12][13][14][15][16][17]

Diagram 1: Reaction Scheme and Common Side Products

G cluster_main Main Reaction Pathway cluster_side Side Reactions A 4-(Dimethylamino)benzaldehyde C Schiff Base Intermediate A->C + B - H₂O E Unreacted Starting Materials (A + B) B 3-Chloro-1,2-propanediol G Dimer/Oligomer B->G + A (excess) or self-reaction D Desired Product This compound C->D Intramolecular Cyclization C->E Incomplete Reaction D->E Incomplete Reaction F Hydrolysis Products (A + B) D->F Hydrolysis (+ H₂O)

Caption: Main reaction pathway and potential side reactions in the synthesis.

References

  • Latif, M. A., et al. (2019). Preparation of Schiff Base by Condensation of 4-(Dimethylamino)benzaldehyde. Russian Journal of General Chemistry, 89, 1197–1201.
  • Fife, T. H. (n.d.). Oxazolidines Hydrolysis. Scribd.
  • Microbial Stereo Inversion of (R) 3 Chloro-1,2-Propandiol by Wickerhamomyces anomalous MGR6-KY209903. (2020). Journal of Microbiology and Biotechnology, 5(5).
  • Bundgaard, H., & Johansen, M. (1980). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 7(2), 129-136.
  • ITW Reagents. (n.d.). 4-(Dimethylamino) Benzaldehyde (Reag. USP, Ph. Eur.) for analysis, ACS.
  • Wikipedia. (n.d.). Oxazolidine.
  • Fife, T. H. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(6), 168-172.
  • PubChem. (n.d.). 3-Chloro-1,2-propanediol.
  • Stereoselective Synthesis of 4,5-Disubstituted Oxazolidin-2-ones via Tandem Lossen Rearrangement and Ring Closure of Asymmetric Aldol Adducts. (2026). Journal of Organic Chemistry.
  • ChemicalBook. (n.d.). 3-Chloro-1,2-propanediol(96-24-2) 13C NMR spectrum.
  • SpectraBase. (n.d.). 3-Chloro-1,2-propanediol.
  • Johansen, M., & Bundgaard, H. (1980). Oxazolidine Prodrugs: Hydrolysis Study. Scribd.
  • NIST. (n.d.). Benzaldehyde, 4-(dimethylamino)-. NIST WebBook.
  • Sigma-Aldrich. (n.d.). 4-(Dimethylamino)benzaldehyde 98 100-10-7.
  • Santa Cruz Biotechnology. (n.d.). 4-(Dimethylamino)benzaldehyde.
  • Martínez, R., et al. (2003). Stereoselective Synthesis of 4,5-Diethylidene-Oxazolidinones as New Dienes inDiels-Alder Reactions. Helvetica Chimica Acta, 86(10), 3429-3444.
  • PubChem. (n.d.). 4-(Dimethylamino)Benzaldehyde.
  • SpectraBase. (n.d.). 3-Chloro-1,2-propanediol - Optional[13C NMR] - Chemical Shifts.
  • Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. (2022). Molecules, 27(4), 1334.
  • Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists: a novel M1 allosteric modulator. (2003). Organic & Biomolecular Chemistry, 1(22), 3957-3969.
  • Inhibitory Activity of 4-(Dimethyl amino) benzaldehyde Schiff Bases: Synthesis and Characterization. (2021). Egyptian Journal of Chemistry, 64(10), 5859-5865.
  • Synthesis, Characterization and Antibacterial Properties of N,N'-Bis(4-dimethylaminobenzylidene)benzene. (2018). South African Journal of Chemistry, 71, 155-159.
  • Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2019). Molecules, 24(18), 3298.
  • Synthesis route of the studied compounds: (a) 4-(dimethylamino)benzaldehyde, (b) aniline, (c) (E) -N,N-dimethyl-4-((phenylimino)methyl)aniline (E-NDPIMA), (d) diethylphosphite, and (e) diethyl ((4-(dimethylamino)phenyl)(phenylamino)methyl)phosphonate (α-APD). (n.d.).
  • Synthesis of enantiomerically pure 2,3-disubstituted isoxazolidin-5-ones. (1989). Tetrahedron Letters, 30(12), 1527-1528.
  • Svejkovská, B., Doležal, M., & Velíšek, J. (2006). Formation and decomposition of 3-chloropropane-1,2-diol esters in models simulating processed foods. Czech Journal of Food Sciences, 24(4), 172-179.
  • CN102229523B - Preparation method of 3-chloro-1,2-propanediol. (n.d.).
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(2), 140-155.
  • Eco-friendly and highly efficient multigram synthesis of 3-chloro-1,2-propanediol using sonochemistry. (2019). Ultrasonics Sonochemistry, 58, 104633.
  • CN109867587B - Preparation method of 3-chloro-1,2-propanediol. (n.d.).
  • Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. (2015). The Journal of Organic Chemistry, 80(15), 7656-7667.
  • Reaction of Chloromethyl Radical with Dioxygen: Formation of the Chloromethylperoxy Radical and Its Photodissociation in Solid Argon. (2013). The Journal of Physical Chemistry A, 117(43), 11026-11033.
  • Chirality Transfer and Oxazolidine Formation in Reaction of L and D Enantiomers of β-Hydroxy Amino Acids with Nitrogenous Carboxaldehydes and Nickel(II). (2023). Molecules, 28(20), 7083.
  • US3297648A - Process for the chloromethylation of aromatic compounds of high molecular weight. (n.d.).

Sources

How to improve the solubility of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline in aqueous solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

Guide: Strategies for Enhancing the Aqueous Solubility of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Audience: Researchers, Scientists, and Drug Development Professionals

From the desk of the Senior Application Scientist:

Welcome to the technical support guide for this compound. We understand that achieving adequate aqueous solubility for this compound is a critical first step for a wide range of in vitro and in vivo experiments. More than 40% of new chemical entities are practically insoluble in water, which can hinder absorption and lead to poor bioavailability.[][2] This guide is designed to provide you with a logical, scientifically-grounded framework for overcoming these solubility challenges. We will move from simple, direct methods to more complex formulation strategies, explaining the rationale behind each approach to empower you to make the best decisions for your experimental system.

Section 1: Compound Profile & Intrinsic Solubility Challenges

To effectively troubleshoot solubility, we must first understand the molecule's inherent properties.

Chemical Structure:

  • Name: this compound

  • Molecular Formula: C₁₂H₁₇ClN₂O[3][4]

  • Key Features:

    • N,N-dimethylaniline moiety: This is a tertiary amine attached to a benzene ring. The nitrogen atom has a lone pair of electrons, making it a weak base.

    • Oxazolidine ring: A five-membered saturated heterocycle containing both oxygen and nitrogen.

    • Chloromethyl group: A reactive alkyl halide group.

    • Overall Lipophilicity: The combination of the benzene ring and various alkyl groups suggests the molecule is predominantly hydrophobic (lipophilic).

Why is this compound likely to be poorly soluble in water?

The primary challenge is the molecule's hydrophobic nature. Water is a highly polar solvent that forms strong hydrogen bonds with itself. Hydrophobic molecules disrupt this network, which is energetically unfavorable, causing them to be excluded and aggregate, thus limiting their solubility.[] The N,N-dimethylaniline portion is the most significant contributor to this lipophilicity.

However, the presence of the basic dimethylamino group provides a critical "handle" that we can exploit to dramatically improve solubility. The pKa of a molecule indicates the pH at which it is 50% ionized. For basic compounds like this one, the protonated (ionized) form is significantly more water-soluble than the neutral form.[5][6] While the exact pKa of this specific molecule is not readily published, the pKa of the parent compound, N,N-dimethylaniline, is approximately 5.0.[7] Substituents on the ring will alter this value, but we can use it as a starting point for our primary solubilization strategy: pH adjustment.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the quickest and simplest method I should try first to dissolve this compound?

For weakly basic compounds, the first and most effective method is typically pH adjustment.[][2][5] By lowering the pH of your aqueous solution to a value at least 2 units below the compound's pKa, you can protonate the dimethylamino group, forming a positively charged ammonium salt. This ionic species will have much greater electrostatic interaction with polar water molecules, leading to a significant increase in solubility.[8][9]

Q2: I tried dissolving the compound in a neutral buffer (e.g., PBS at pH 7.4) and it's not working. Why?

At a neutral pH of 7.4, which is well above the estimated pKa of the dimethylamino group (~5.0), the compound will exist almost entirely in its neutral, uncharged form. This is the most hydrophobic state of the molecule, leading to very poor aqueous solubility.

Q3: Will organic solvents like DMSO or ethanol dissolve my compound?

Yes, the compound is expected to be readily soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[] While this is useful for creating a concentrated stock solution, the challenge often arises when diluting this stock into your final aqueous experimental medium, where it can precipitate. The strategies in this guide are designed to maintain solubility in the final aqueous solution.

Section 3: In-Depth Troubleshooting & Experimental Protocols

This section provides a systematic, step-by-step approach to improving solubility. We recommend following this workflow to efficiently find the optimal conditions for your experiment.

Workflow 1: pH Adjustment

This should always be your first approach, provided your experimental system can tolerate a lower pH.

Q: My compound is insoluble in my neutral buffer. How do I use pH to dissolve it?

A: By systematically lowering the pH, you can convert the compound to its more soluble, protonated salt form.

  • Preparation: Prepare your desired aqueous buffer (e.g., citrate buffer, acetate buffer). Avoid phosphate buffers if working at very low pH, as their buffering capacity is poor below pH ~6.

  • Initial Attempt: Weigh out the desired amount of your compound into a clean vial. Add a small volume of your target aqueous buffer at its final desired pH (e.g., pH 4.0). Vortex or sonicate briefly. Observe for dissolution.

  • Titration (If Necessary): If the compound does not dissolve, add a small aliquot of a dilute acid (e.g., 0.1 M HCl) dropwise while stirring. Monitor the solution for clarity.

  • Verification: Once the compound is fully dissolved, check the final pH of the solution to ensure it is within an acceptable range for your experiment.

  • Stock Solution: Use this method to create a concentrated, acidified stock solution that can then be diluted into your final experimental medium. Always check for precipitation upon dilution. If precipitation occurs, the concentration in the stock solution may be too high, or the buffering capacity of the final medium may be insufficient to maintain the low pH.

Causality: The Henderson-Hasselbalch equation governs the ratio of the ionized to the un-ionized form of the compound. For a weak base, this is pH = pKa + log([Base]/[Acid]). By setting the pH well below the pKa, the equilibrium is driven towards the protonated (conjugate acid) form, which is the water-soluble species.[6]

Workflow 2: Co-Solvents

Use this method when pH adjustment is not feasible or is insufficient on its own.

Q: pH adjustment is incompatible with my cell-based assay. What is the next best option?

A: Co-solvents can increase solubility by reducing the polarity of the aqueous medium.

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system.[10] This makes the environment more favorable for a hydrophobic compound, effectively increasing its solubility.[][11]

Co-SolventTypical Concentration Range (% v/v)Key Characteristics
Ethanol 1 - 20%Volatile, can have biological effects at higher concentrations.[12]
Propylene Glycol (PG) 5 - 40%Common vehicle for oral and parenteral formulations.[]
Polyethylene Glycol 400 (PEG 400) 10 - 50%Low toxicity, widely used.[]
Dimethyl Sulfoxide (DMSO) < 1% (for cell culture)Excellent solvent, but can be toxic to cells at >1%.[]
N-methyl-2-pyrrolidone (NMP) 1 - 10%High solubilizing power, use with caution due to toxicity.[13]
  • Prepare Stock Solution: Dissolve a high concentration of the compound in 100% of your chosen co-solvent (e.g., 10 mg/mL in Propylene Glycol).

  • Screening: In separate tubes, prepare a series of dilutions of the co-solvent stock into your aqueous buffer (e.g., create final solutions with 5%, 10%, 20%, and 40% PG).

  • Observation: Vortex each tube thoroughly and allow it to equilibrate for at least 30 minutes. Visually inspect for any signs of precipitation or cloudiness.

  • Optimization: Determine the lowest percentage of co-solvent that maintains the desired concentration of your compound in a clear solution.

  • Pro-Tip: Co-solvency can be combined with pH adjustment for a synergistic effect.[5] Dissolving the compound in an acidified aqueous solution containing a co-solvent can often achieve higher concentrations than either method alone.

Workflow 3: Advanced Formulation Strategies

These methods are suitable when you must avoid organic solvents and pH modification is not an option.

Q: I need to prepare a formulation for an in vivo study and want to avoid both pH changes and organic co-solvents. What other options exist?

A: Surfactants and cyclodextrins are powerful excipients that encapsulate hydrophobic molecules, increasing their apparent water solubility.

Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration, CMC), self-assemble into spherical structures called micelles.[14] These micelles have a hydrophobic core and a hydrophilic shell.[15] Your hydrophobic compound can partition into the hydrophobic core, effectively being "hidden" from the water and carried in solution.[16][17]

  • Common Surfactants: Polysorbate 80 (Tween® 80), Cremophor® EL.

  • Mechanism: The surfactant micelles encapsulate the drug, increasing its apparent solubility in water.[14]

Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior cavity and a hydrophilic exterior.[18][19] The hydrophobic compound can fit into the central cavity, forming a "host-guest" inclusion complex.[20][21] This complex has a hydrophilic exterior, allowing it to dissolve readily in water, carrying the drug with it.[22]

  • Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®).

  • Mechanism: The cyclodextrin encapsulates the drug molecule, presenting a hydrophilic outer surface to the aqueous solvent.[18][19]

  • Prepare Vehicle: Create aqueous solutions of your chosen excipient (e.g., 5%, 10%, 20% w/v HP-β-CD in water).

  • Addition of Compound: Add an excess of the solid compound to each excipient solution.

  • Equilibration: Agitate the mixtures (e.g., on a shaker or rotator) for 24-48 hours at a controlled temperature to allow the system to reach equilibrium.

  • Separation: Centrifuge or filter the samples to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV). This will determine the maximum solubility achieved with each excipient concentration.

Section 4: Summary & Strategy Selection

Choosing the right solubilization strategy depends heavily on your experimental constraints. The following decision tree provides a logical path for selecting the most appropriate method.

Solubility_Workflow start Start: Insoluble Compound in Aqueous Buffer q_ph Is pH modification (< pH 6.0) acceptable for your experiment? start->q_ph ph_adjust Use pH Adjustment (Protocol 1) q_ph->ph_adjust  Yes q_cosolvent Are organic co-solvents (e.g., PG, PEG, DMSO) acceptable? q_ph->q_cosolvent No   ph_adjust->q_cosolvent Inadequate Solubility combine Combine pH Adjustment with Co-solvents for synergistic effect ph_adjust->combine end_success Success: Compound Solubilized ph_adjust->end_success cosolvent Use Co-solvents (Protocol 2) q_cosolvent->cosolvent  Yes advanced Use Advanced Excipients (Protocol 3) q_cosolvent->advanced No   cosolvent->combine cosolvent->end_success advanced->end_success end_fail Consider Alternative Formulation (e.g., Liposomes, Nanoparticles) advanced->end_fail Inadequate Solubility combine->end_success

Sources

Preventing degradation of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline . This document is designed for researchers, chemists, and drug development professionals who utilize this key synthetic intermediate. Our goal is to provide you with a deep understanding of the compound's stability profile and equip you with actionable strategies to prevent its degradation during storage and handling.

Introduction: The Challenge of Stability

This compound is a versatile intermediate, particularly in the synthesis of pharmacologically active compounds like oxazolidinone antibiotics. However, its molecular architecture contains several functional groups that are susceptible to degradation under common laboratory conditions. Understanding these vulnerabilities is the first step toward ensuring the long-term integrity and purity of your material, which is critical for reproducible experimental outcomes.

Section 1: Understanding the Molecule's Vulnerabilities

The stability of this compound is dictated by three primary structural motifs. Degradation often occurs not from a single pathway, but from a combination of environmental factors acting on these sites.

  • The 1,3-Oxazolidine Ring: This five-membered heterocycle is the most significant site of instability. Oxazolidine rings are susceptible to hydrolysis, a reaction in which water cleaves the ring to form a β-amino alcohol.[1][2] This process is catalyzed by the presence of acid or, to a lesser extent, base.[3][4] The presence of atmospheric moisture is often sufficient to initiate this degradation cascade.

  • The Chloromethyl Group: The primary alkyl chloride (C-CH₂Cl) is a reactive electrophilic site. While generally stable in an anhydrous, neutral environment, it can be susceptible to nucleophilic substitution or elimination reactions. The presence of nucleophilic impurities or elevated temperatures can accelerate this process.

  • The N,N-dimethylaniline Moiety: Aryl amines, such as N,N-dimethylaniline, are known to be sensitive to oxidation.[5] Exposure to atmospheric oxygen, particularly in the presence of light or trace metal impurities, can lead to the formation of colored N-oxide derivatives and other oxidative byproducts.

Below is a diagram illustrating the primary degradation pathways.

G Parent This compound (Parent Compound) Hydrolysis_Product N-(2-hydroxy-3-chloropropyl)-N'-(4-dimethylaminophenyl)urea (Hydrolysis Product) Parent->Hydrolysis_Product H₂O / Acid Oxidation_Product N-Oxide Derivative (Oxidation Product) Parent->Oxidation_Product O₂ / Light Dehalogenation_Product Hydroxymethyl or other substituted product (Nucleophilic Substitution) Parent->Dehalogenation_Product Nucleophile / Heat

Figure 1. Potential Degradation Pathways.

Section 2: Recommended Storage & Handling Protocols

To mitigate the risks outlined above, we have established a set of best practices for storage and handling. Adherence to these protocols is critical for maximizing the shelf-life of the compound.

ParameterRecommended ConditionRationale
Temperature -20°C or lower Reduces the rate of all potential degradation reactions (hydrolysis, oxidation, substitution). Some suppliers recommend cold-chain transportation.
Atmosphere Inert Gas (Argon or Nitrogen) Displaces atmospheric oxygen and moisture, directly inhibiting oxidation of the aniline moiety[5] and hydrolysis of the oxazolidine ring.[1][2]
Moisture Store over Desiccant Minimizes exposure to water, which is the primary reactant in the most common degradation pathway (hydrolysis). The effect of humidity on chemical stability is well-documented.[6][7][8]
Light Amber Vial / Protect from Light Prevents photo-oxidation of the electron-rich N,N-dimethylaniline group.
Container Tightly-sealed, borosilicate glass vial with a PTFE-lined cap. Ensures an inert storage environment, preventing contamination and providing a superior seal against moisture and air ingress.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered by users in a practical question-and-answer format.

Q1: I've stored the compound in a standard lab freezer at -20°C, but my latest analysis shows a significant drop in purity. What went wrong?

A1: Temperature control is just one piece of the puzzle. The most likely culprit is exposure to moisture and/or air. Simply placing the vial in a freezer is insufficient.

  • Check your seal: Was the vial cap tightly secured? Over time, especially with repeated temperature cycles, caps can loosen.

  • Inert Atmosphere: Did you backfill the vial with an inert gas like argon or nitrogen before sealing? Every time the container is opened, it should be re-blanketed with inert gas.

  • Moisture Condensation: When you remove the vial from the freezer, do you allow it to warm completely to room temperature before opening? Opening a cold vial immediately causes atmospheric moisture to condense inside, directly on your compound. This is a very common cause of hydrolysis.

Q2: My material has developed a slight yellow or brownish tint. Is it still usable?

A2: A color change typically indicates oxidation of the N,N-dimethylaniline moiety.[9] While the compound may still be largely intact, the presence of these colored impurities suggests suboptimal storage, likely due to oxygen and/or light exposure. For sensitive downstream applications, we recommend re-purifying the material or using a fresh, uncompromised lot. For less sensitive screening experiments, it may be usable, but you should be aware that the actual concentration of the active compound is lower than the weighed amount.

Q3: My HPLC analysis shows a new, more polar peak eluting earlier than the parent compound. What is it?

A3: An earlier-eluting, more polar peak is a classic sign of oxazolidine ring hydrolysis.[1] The ring-opened product contains a hydroxyl group and an N-H bond, making it significantly more polar than the parent heterocyclic compound. If you have access to mass spectrometry, you can confirm this by looking for the mass corresponding to the addition of a water molecule (M+18).

Q4: Can I store the compound dissolved in a solvent?

A4: We strongly advise against long-term storage in solution. Most common laboratory solvents contain trace amounts of water and dissolved oxygen, which will accelerate degradation.[5] If you must prepare a stock solution, use a dry, anhydrous solvent (e.g., anhydrous DMSO or DMF), prepare only the amount needed for immediate use, store it under an inert atmosphere at -80°C, and use it within a very short timeframe (e.g., < 24 hours). Always perform a quality control check if the solution has been stored for any length of time.

G Start Degradation Suspected (e.g., low purity, color change) CheckStorage Review Storage Conditions: - Temp < -20°C? - Inert Gas Used? - Protected from Light? - Warmed before opening? Start->CheckStorage Analyze Perform Analysis: - HPLC for purity profile - LC-MS to identify impurities CheckStorage->Analyze Conditions Suboptimal ColorChange Color Change Observed? Analyze->ColorChange Oxidation Probable Cause: Oxidation Action: Purge with inert gas, protect from light. ColorChange->Oxidation Yes NewPolarPeak New Polar Peak in HPLC? ColorChange->NewPolarPeak No Action Decision: - Discard and use new lot? - Repurify material? - Use with caution? Oxidation->Action Hydrolysis Probable Cause: Hydrolysis Action: Use desiccants, ensure anahydrous conditions. NewPolarPeak->Hydrolysis Yes NewPolarPeak->Action No Hydrolysis->Action

Figure 2. Troubleshooting Workflow for Degradation.

Section 4: Analytical Method for Stability Monitoring

To empower users to validate the integrity of their material, we provide a standard protocol for a stability-indicating HPLC method. This allows for the quantitative assessment of purity and the detection of common degradants.

Protocol: Reverse-Phase HPLC for Purity Assessment

  • Instrumentation:

    • HPLC system with UV detector.

    • C18 Reverse-Phase Column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Reagents:

    • Acetonitrile (ACN), HPLC grade.

    • Water, HPLC grade.

    • Formic Acid (FA), LC-MS grade.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: Hold at 90% B

      • 18-19 min: Linear gradient from 90% to 10% B

      • 19-25 min: Hold at 10% B (re-equilibration).

  • Sample Preparation:

    • Accurately weigh ~1 mg of the compound.

    • Dissolve in 1 mL of Acetonitrile to make a 1 mg/mL stock solution.

    • Perform a 1:10 dilution in a 50:50 Acetonitrile/Water mixture for a final concentration of 100 µg/mL.

    • Analyze immediately after preparation.

  • Data Interpretation:

    • The parent compound will be a sharp, well-defined peak.

    • Hydrolysis products will appear as one or more earlier, broader peaks.

    • Oxidation products may appear as small peaks around the main peak.

    • Calculate purity using the area percent method, assuming a similar response factor for closely related impurities. For rigorous quantification, a reference standard for the impurity is required.

References

  • Z. Guo, et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(9), 3736-3745. [Link]

  • PubChem. (n.d.). 4-Chloromethyl-5-methyl-5-phenyl oxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • Wikipedia. (2023). Oxazolidine. [Link]

  • A. Faqih, et al. (2007). Effect of Pharmaceutical Excipients on the Stability of Trichlormethiazide Tablets under Humid Conditions. Chemical and Pharmaceutical Bulletin, 55(1), 16-21. [Link]

  • M. R. DePue, et al. (2021). Degradation of Chlorothalonil by Catalytic Biomaterials. International Journal of Molecular Sciences, 22(22), 12229. [Link]

  • Google Patents. (n.d.). Process for the preparation of oxazolidinones and method of use thereof.
  • OSHA. (n.d.). N,N-Dimethylaniline. Occupational Safety and Health Administration. [Link]

  • T. Ishiguro, et al. (2018). The Effect of Temperature and Humidity on the Decomposition Rate of Chlorine Dioxide. International Journal of Engineering and Technology, 7(4.36), 503-506. [Link]

  • ResearchGate. (n.d.). Table 1: Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. [Link]

  • N. N. Atia, et al. (2020). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Scientific Reports, 10, 19495. [Link]

  • A. Chylewska, et al. (2021). Biodegradation of Chloroxylenol by Cunninghamella elegans IM 1785/21GP and Trametes versicolor IM 373: Insight into Ecotoxicity and Metabolic Pathways. International Journal of Molecular Sciences, 22(9), 4360. [Link]

  • PubChem. (n.d.). 5-Chloromethyloxazolidin-2-one. National Center for Biotechnology Information. [Link]

  • K. Taniyama, et al. (2022). Effects of temperature, humidity, light, and soil on drug stability in hair. Scientific Reports, 12, 12891. [Link]

  • American Pharmaceutical Review. (2014). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

  • M. L. Bender & Y. L. Chow. (1959). General-acid-catalyzed ring opening of oxazolidines. Hydrolysis of 2-[4-(dimethylamino)styryl]-N-phenyl-1,3-oxazolidine. The Journal of Organic Chemistry, 24(9), 1325-1331. [Link]

  • M. J. Aleksić, et al. (2022). The Effect of Humidity on the Dissolution Kinetics and Tablet Properties of Immediate-Release Tablet Formulation Containing Lamotrigine. Pharmaceutics, 14(11), 2390. [Link]

  • ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring?[Link]

  • CDC. (1994). N,N-Dimethylaniline - IDLH. The National Institute for Occupational Safety and Health (NIOSH). [Link]

Sources

Technical Support Guide: Troubleshooting Non-Reproducible Results with 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've frequently guided research teams through the complexities of assay development, particularly when dealing with reactive molecules. The compound 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline is a potent tool, but its inherent reactivity—the very quality that makes it interesting as a potential covalent modifier—is also the primary source of experimental variability.

This guide is structured to move from understanding the fundamental chemistry of the molecule to practical, hands-on troubleshooting and protocol validation. My goal is to empower you not just to solve immediate problems but to design robust assays that generate reproducible, high-quality data from the outset. Let's diagnose the issues methodically and build a reliable experimental framework.

This center is designed to address the most common issues encountered when using this reactive alkylating agent. The core challenge lies in its dual nature: a hydrolytically sensitive oxazolidine ring and a reactive chloromethyl "warhead."

Part 1: Understanding the Molecule's Inherent Instability

Before troubleshooting, it's crucial to understand the chemical liabilities of your compound. The structure contains two key features prone to reaction under typical aqueous assay conditions.

  • Oxazolidine Ring Hydrolysis: The 1,3-oxazolidine ring is susceptible to hydrolysis, particularly under acidic or even neutral aqueous conditions.[1][2] This reaction opens the ring, yielding an amino alcohol and an aldehyde, fundamentally changing the molecule's structure and likely ablating its activity.[3][4]

  • Electrophilic Reactivity: The chloromethyl group is an electrophilic center, designed to act as an alkylating agent that can form a covalent bond with nucleophilic residues (like cysteine, lysine, or histidine) on a target protein.[5][6] However, this reactivity is not perfectly specific. The compound can also react with other nucleophiles present in your assay buffer, such as reducing agents or even buffer salts themselves.

The combination of these factors means you are working against the clock from the moment the compound is introduced to an aqueous environment.

cluster_hydrolysis Potential Hydrolysis Pathway Parent This compound (Active Compound) Intermediate Ring-Opened Intermediate (e.g., Iminium Ion) Parent->Intermediate H₂O / H⁺ (Ring Opening) Products Hydrolyzed Products (N,N-dimethyl-4-aminobenzaldehyde + Amino Alcohol) (Inactive) Intermediate->Products H₂O (Irreversible) caption Fig 1. Simplified hydrolysis of the oxazolidine ring.

Fig 1. Simplified hydrolysis of the oxazolidine ring.
Part 2: Troubleshooting Guide & FAQs

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My IC₅₀ value for the compound varies significantly between replicate plates and from day to day. What is the most likely cause?

Answer: This is the classic symptom of working with a time-dependent, irreversible, or long-residence-time covalent inhibitor. A standard IC₅₀ value is often inappropriate for such compounds because the level of inhibition is highly dependent on the pre-incubation time between the compound and the target protein.[7][8]

  • Causality: The covalent bond formation is a chemical reaction with its own rate (k_inact).[9] Longer incubation allows more of the target to become irreversibly modified, which artificially increases the apparent potency (lowers the IC₅₀). Minor variations in your timing (e.g., 5 minutes vs. 10 minutes of pre-incubation) will lead to major differences in the final readout.

  • Solution:

    • Standardize Pre-incubation Time: Meticulously control the time from compound addition to the start of the enzymatic reaction.

    • Move Beyond IC₅₀: For a covalent inhibitor, the true measure of potency is the inactivation rate constant (k_inact) and the initial binding affinity (K_I). You must perform a time-dependent inhibition assay to determine these values correctly.[10] See Protocol 2 for a detailed methodology.

    • Check Compound Stability: The compound may be degrading over the course of your experiment. An unstable compound will result in lower-than-expected inhibition, especially with longer pre-incubation times. See Protocol 1 .

Question 2: I see a "U-shaped" or other bizarre dose-response curve. What's happening?

Answer: This often points to compound instability at higher concentrations or assay interference.

  • Causality: At high concentrations, your compound might be precipitating out of solution. Alternatively, the degradation products of the compound could be interfering with your assay readout technology (e.g., fluorescence quenching/enhancement, absorbance).

  • Solution:

    • Check Solubility: Determine the kinetic and thermodynamic solubility of your compound in the final assay buffer.

    • Run an Interference Screen: Test the compound and its vehicle (DMSO) against all assay components in the absence of the target protein to check for direct interference with the detection method.[11]

Question 1: My negative controls (DMSO only) have a high signal, but my positive control inhibitor works fine. When I add my compound, the signal is completely lost across all concentrations. Why?

Answer: This suggests your compound is reacting with a critical component of the assay detection system itself, rather than your biological target.

  • Causality: Many reporter systems rely on enzymes (e.g., Luciferase, HRP) or fluorescent probes that can be non-specifically inhibited or chemically modified by a reactive compound. The chloromethyl group can alkylate these proteins, destroying their activity.

  • Solution: Perform a counter-screen. Run the assay with all components except your primary target protein. If you still see a dose-dependent loss of signal, you have confirmed assay interference.

Question 2: My assay contains a reducing agent like DTT or TCEP to maintain protein function, but my results are not reproducible. Could this be the issue?

Answer: Absolutely. This is a critical and common source of error.

  • Causality: Thiols like Dithiothreitol (DTT) and Glutathione (GSH) are excellent nucleophiles.[12] Your electrophilic compound will readily react with these molecules in the buffer, effectively titrating your compound out of the solution before it can bind to its intended protein target. The concentration of active compound is therefore decreasing over time in an uncontrolled manner.

  • Solution:

    • Avoid Thiol-Based Reducing Agents: If possible, switch to a non-nucleophilic reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

    • Quantify the Effect: If DTT is essential, you must characterize its impact. Run your assay with and without DTT to understand how much it affects the compound's potency. You may need to use higher concentrations of your compound to compensate, but this must be done consistently.

    • Pre-reduce and Remove: An alternative is to pre-treat your protein with DTT, then remove the DTT via a desalting column immediately before starting the assay. This ensures the protein is in the correct redox state without having excess nucleophiles in the reaction buffer.[12]

Part 3: Validating Protocols for Reproducible Results

To ensure success, you must proactively validate your compound and assay system.

This protocol determines the chemical half-life (t½) of your compound under the exact conditions of your experiment.

Objective: To quantify the rate of degradation of this compound in your final assay buffer.

Methodology:

  • Preparation: Prepare your complete assay buffer (including all salts, additives, and the same final % of DMSO as your experiment). Pre-warm the buffer to the assay temperature (e.g., 25°C or 37°C).

  • Initiation: Spike the buffer with your compound to a final concentration relevant to your assay (e.g., 1-10 µM). Start a timer immediately (t=0).

  • Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by diluting it into a cold solution of acetonitrile or methanol with 0.1% formic acid. This stops further degradation.

  • Analysis: Analyze the quenched samples by LC-MS. Measure the peak area of the parent compound at each time point.

  • Calculation: Plot the natural log of the parent compound's peak area versus time. The slope of this line (k) can be used to calculate the half-life (t½ = 0.693 / k).

Interpretation: An ideal assay duration should be significantly shorter than the compound's half-life. If your compound has a half-life of 30 minutes, a 2-hour pre-incubation is unacceptable as most of the compound will be gone by the end.

ParameterRecommendationRationale
pH 6.5 - 7.5Oxazolidine rings are more stable at neutral pH; strongly acidic or basic conditions accelerate hydrolysis.[1]
Temperature As low as feasible (e.g., RT)Higher temperatures accelerate both hydrolysis and off-target reactions.
Reducing Agents TCEP > No Agent >> DTT/GSHAvoids consumption of the electrophilic compound by nucleophilic scavengers.[12]
Buffer Salts Non-nucleophilic (HEPES, Phosphate)Avoid buffers with primary or secondary amines (e.g., Tris) which can potentially react.
Additives Use caution with BSABovine Serum Albumin (BSA) contains cysteine residues that can react with your compound. If used for stability, its effect must be controlled.
Table 1. Recommended Assay Buffer Conditions.

This protocol correctly characterizes the potency of a time-dependent inhibitor.[7]

Objective: To measure the rate of covalent inactivation (k_inact) and the initial non-covalent binding affinity (K_I).

Methodology:

  • Setup: Prepare several different concentrations of your inhibitor.

  • Reaction Progress Curves: For each inhibitor concentration, initiate the enzymatic reaction by adding the substrate and enzyme simultaneously with the inhibitor. Monitor the reaction progress (product formation) over time using a continuous read (e.g., every 30 seconds for 30-60 minutes).

  • Data Fitting: The resulting progress curves will show a time-dependent decrease in the reaction rate. Fit each curve to the equation for irreversible inhibition: [Product] = (v₀ / k_obs) * (1 - exp(-k_obs * t)) where v₀ is the initial uninhibited rate, t is time, and k_obs is the observed rate of inactivation for that specific inhibitor concentration.

  • Secondary Plot: Plot the calculated k_obs values from each inhibitor concentration against the inhibitor concentration [I].

  • Final Calculation: Fit this secondary plot to the hyperbolic equation: k_obs = k_inact * [I] / (K_I + [I]) This fit will yield the maximal rate of inactivation (k_inact) and the initial binding affinity (K_I).

Interpretation: These two parameters provide a complete and reproducible description of your inhibitor's potency, unlike a simple IC₅₀.

Start Non-Reproducible Results Observed Q_IC50 Are IC₅₀ values variable? Start->Q_IC50 A_IC50_Time Cause: Time-dependent inhibition. Action: Standardize pre-incubation time. Best Fix: Measure k_inact/K_I (Protocol 2). Q_IC50->A_IC50_Time Yes Q_AssayWindow Is the assay window poor or signal erratic? Q_IC50->Q_AssayWindow No A_Buffer Cause: Reaction with buffer components (e.g., DTT, Tris). Action: Analyze buffer composition. Switch to non-nucleophilic reagents (Table 1). Q_AssayWindow->A_Buffer Yes, and buffer contains nucleophiles Q_Stability Is activity lost over time or completely absent? Q_AssayWindow->Q_Stability No A_Interference Cause: Reaction with detection reagents. Action: Run counter-screen without the primary target. Q_AssayWindow->A_Interference Yes, even with no target A_Stability Cause: Compound hydrolysis/degradation. Action: Measure compound half-life in assay buffer (Protocol 1). Q_Stability->A_Stability Yes caption Fig 2. Troubleshooting decision tree for assay issues.

Fig 2. Troubleshooting decision tree for assay issues.

References

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery. Available at: [Link]

  • Robertson, J. G. (2024). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. Available at: [Link]

  • Riva, E., et al. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Orally Active, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Oxazolidine. Wikipedia. Available at: [Link]

  • Concept Life Sciences. (2021). Emerging strategies in covalent inhibition. YouTube. Available at: [Link]

  • Moloney, G. P., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. Available at: [Link]

  • Roopnarine, O., & Anslyn, E. V. (2011). A review of the mechanisms of chemoresistance to alkylating agents. Molecular Pharmacology. Available at: [Link]

  • Stumpp, C., et al. (2008). Mechanisms of Chemoresistance to Alkylating Agents in Malignant Glioma. Clinical Cancer Research. Available at: [Link]

  • Drug Hunter. (2024). Cheat Sheet for Covalent Enzyme Inhibitors. Drug Hunter. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available at: [Link]

  • ResearchGate. (2021). Does covalent inhibitors compete with the reducing agents (for e.g. DTT) to bind to the targeted nucleophilic residue (Cys)? ResearchGate. Available at: [Link]

  • ResearchGate. (2014). Can anyone help with resin hydrolysis of oxazolidine ring? ResearchGate. Available at: [Link]

  • Potashman, M. H., & Shair, M. D. (2016). Recent advances in the development of covalent inhibitors. Current Opinion in Chemical Biology. Available at: [Link]

  • Evans, D. A., et al. (1990). Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione. Journal of the American Chemical Society. Available at: [Link]

  • Cravatt, B. F., et al. (2008). Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. Current Opinion in Chemical Biology. Available at: [Link]

  • Marin Biologic Laboratories. (n.d.). Ensuring Drug Stability with Potency Bioassays. Marin Biologic Laboratories. Available at: [Link]

  • Tuley, A., & Fast, W. (2018). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Biochemistry. Available at: [Link]

  • Fu, Y., et al. (2010). DNA Damage Induced by Alkylating Agents and Repair Pathways. Damage Recognition. Available at: [Link]

  • Charles River Laboratories. (n.d.). Stability Testing. Charles River Laboratories. Available at: [Link]

  • Willems, L. I., et al. (2022). A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations. Current Protocols. Available at: [Link]

  • Fife, T. H., & Benjamin, B. M. (1973). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society. Available at: [Link]

Sources

Minimizing background fluorescence with 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Background Fluorescence

Welcome to the technical support center for 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions related to achieving high signal-to-noise ratios in your fluorescence experiments. As this molecule contains a reactive chloromethyl group and a fluorescent N,N-dimethylaniline moiety, it is presumed to be used as a fluorescent labeling reagent for targeting amine groups in biological samples. High background fluorescence is a common challenge that can obscure specific signals and lead to misinterpretation of data.[1][2] This guide provides a structured approach to identifying and mitigating the various sources of background noise.

Frequently Asked Questions (FAQs)

This section addresses foundational questions about background fluorescence and the use of amine-reactive probes.

Q1: What is background fluorescence and why is it a problem?

Background fluorescence is any unwanted fluorescent signal that does not originate from the specific target being labeled.[1] It can be broadly categorized into several types:

  • Autofluorescence: Endogenous fluorescence from biological materials themselves, such as collagen, elastin, NADH, and lipofuscin.[3][4] This is often more pronounced in the blue-green spectral region.[4]

  • Non-specific Binding: The labeling reagent or antibodies binding to off-target sites within the sample.[2][5] This can be due to hydrophobic or ionic interactions.

  • Reagent and Consumable Fluorescence: Intrinsic fluorescence from reagents (e.g., media with phenol red, serum), plasticware, or mounting media.[3][6][7]

  • Spectral Bleed-through (Crosstalk): The emission of one fluorophore being detected in the channel designated for another in multi-color experiments.[8][9][10][11]

High background fluorescence reduces the signal-to-noise ratio, making it difficult to detect true signals, especially from low-abundance targets.[4] It can lead to false-positive results and hinder accurate quantification.[12]

Q2: How does the reactive nature of this compound contribute to background?

The chloromethyl group is an amine-reactive functional group. While it is designed to form a stable covalent bond with primary amines on your target molecule, it can also react with other nucleophiles or non-specifically with other proteins if not properly optimized. Excessive concentration of the dye or suboptimal reaction conditions can lead to a high degree of non-specific labeling, contributing significantly to background fluorescence.[13][14]

Q3: What are the first steps I should take to assess background fluorescence in my experiment?

To determine the source and extent of background fluorescence, it is crucial to include proper controls in your experimental setup.[3]

  • Unstained Control: A sample that has not been treated with any fluorescent probe. This will reveal the level of endogenous autofluorescence in your cells or tissue.[4]

  • Secondary Antibody Only Control (for immunofluorescence): If using a secondary antibody, this control helps identify non-specific binding of the secondary antibody.[15]

  • Isotype Control (for immunofluorescence): A primary antibody of the same isotype but with no specificity for the target antigen. This helps to assess non-specific binding of the primary antibody.

Visualizing these controls under the same imaging conditions as your experimental samples will provide a baseline for background fluorescence.

Troubleshooting Guides

This section provides detailed, step-by-step protocols to address specific background fluorescence issues.

Guide 1: High Autofluorescence

Autofluorescence is a common issue, particularly with tissues rich in collagen or when using aldehyde-based fixatives.[1][3][16]

Problem: The unstained control sample shows significant fluorescence, obscuring the specific signal.

Troubleshooting Workflow:

A High Autofluorescence Detected B Identify Source of Autofluorescence A->B C Sample-Intrinsic (e.g., Collagen, Lipofuscin) B->C D Fixation-Induced B->D E Spectral Avoidance C->E F Quenching/Reduction Methods C->F G Change Fixation Method D->G L Optimize Aldehyde Fixation D->L H Use Far-Red Fluorophores E->H I Photobleaching F->I J Chemical Quenching (e.g., Sodium Borohydride, Sudan Black B) F->J K Use Organic Solvents (Methanol/Ethanol) G->K M Successful Reduction H->M I->M J->M K->M L->M

Caption: Troubleshooting workflow for high autofluorescence.

Step-by-Step Solutions:

  • Spectral Strategies:

    • Shift to Redder Fluorophores: Autofluorescence is most prominent in the blue-green spectrum (350-550 nm).[3][4] If possible, switch to fluorophores that excite and emit in the red or far-red region (620-750 nm), where autofluorescence is significantly lower.[4][6]

  • Chemical Quenching:

    • Sodium Borohydride Treatment (for aldehyde-induced autofluorescence): After fixation with paraformaldehyde or glutaraldehyde, treat samples with sodium borohydride (NaBH₄).[3][17] This reduces the Schiff bases and other fluorescent byproducts formed during fixation.[1]

      • Protocol: Prepare a fresh solution of 0.1% NaBH₄ in PBS. Incubate the fixed samples for 15-30 minutes at room temperature. Wash thoroughly with PBS (3 x 5 minutes).

    • Sudan Black B Treatment (for lipofuscin): Lipofuscin is an age-related pigment that autofluoresces broadly. Sudan Black B can effectively quench this autofluorescence.[17]

      • Protocol: After staining, incubate samples in 0.1% Sudan Black B in 70% ethanol for 10-20 minutes. Wash with PBS. Note that this may increase background in some cases, so optimization is key.

  • Photobleaching:

    • Expose the sample to intense light from the microscope's excitation source before incubation with the fluorescent probe.[18][19][20] This can selectively destroy endogenous fluorophores. The duration of photobleaching needs to be empirically determined to avoid damaging the sample.[18][19]

  • Modify Sample Preparation:

    • Change Fixative: Aldehyde fixatives like glutaraldehyde and formaldehyde are known to induce autofluorescence.[1][16] Consider using chilled organic solvents like methanol or ethanol as fixatives, especially for cell surface markers.[1][4]

    • Perfusion: For tissue samples, perfuse with PBS prior to fixation to remove red blood cells, which contain heme groups that autofluoresce.[3][17]

Guide 2: Non-Specific Staining

This occurs when the fluorescent probe binds to unintended targets.

Problem: High, diffuse background staining is observed, which is not localized to the expected target.

Troubleshooting Table:

Potential Cause Recommended Solution & Rationale Citation
Probe Concentration Too High Titrate the concentration of this compound. Start with the manufacturer's recommendation and perform a dilution series to find the optimal concentration that maximizes specific signal while minimizing background.[2][21][22]
Insufficient Blocking Use an appropriate blocking buffer to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or serum from the same species as the secondary antibody. Increase blocking time if necessary.[15][21]
Inadequate Washing Increase the number and duration of wash steps after probe incubation to remove unbound molecules. Use a buffer containing a mild detergent like Tween-20 (0.05-0.1%).[21][23]
Hydrophobic Interactions High salt concentrations in the washing buffer can sometimes reduce non-specific binding due to hydrophobic interactions.[2]
Probe Aggregation Centrifuge the probe solution before use to pellet any aggregates that may stick non-specifically to the sample.
Sample Drying Ensure the sample remains hydrated throughout the staining procedure, as drying can cause non-specific probe binding.[15]
Guide 3: Spectral Bleed-through in Multi-Color Imaging

This is a critical issue when using multiple fluorophores with overlapping emission spectra.[8][10][24]

Problem: Signal from one fluorophore is detected in the channel of another.

Troubleshooting Workflow:

A Spectral Bleed-through Observed B Optimize Fluorophore Selection A->B C Optimize Imaging Settings A->C D Post-Acquisition Correction A->D E Choose Dyes with Narrow Spectra & Large Stokes Shift B->E F Use Sequential Scanning C->F G Adjust Detector Slits/Bandpass Filters C->G H Spectral Unmixing D->H I Successful Separation E->I F->I G->I H->I

Caption: Troubleshooting workflow for spectral bleed-through.

Step-by-Step Solutions:

  • Sequential Scanning: This is the most effective method to eliminate bleed-through.[9] Instead of exciting all fluorophores simultaneously, acquire the image for each channel separately by activating only one laser line at a time. This ensures that the emission detected in a specific channel can only come from its corresponding fluorophore.

  • Optimize Filter Sets: Use high-quality bandpass filters that are specifically designed for your chosen fluorophores to narrow the detected emission range and minimize overlap.

  • Adjust Detector Settings: On a confocal microscope, you can narrow the detector slit (or pinhole) to collect a more specific range of wavelengths, though this may reduce signal intensity.[9]

  • Spectral Unmixing: If your imaging software supports it, you can use spectral unmixing algorithms. This involves acquiring a reference emission spectrum for each fluorophore individually and then using this information to mathematically separate the mixed signals in your multi-color image.

  • Smart Fluorophore Combinations: When designing your experiment, choose fluorophores with maximal spectral separation. Consult a fluorescence spectrum viewer to predict potential overlap.

By systematically applying these troubleshooting strategies, you can significantly reduce background fluorescence and enhance the quality and reliability of your experimental data when using this compound.

References

  • Spectral Bleed-Through Artifacts in Confocal Microscopy. Evident Scientific. [Link]

  • Spectral Bleed-Through (Crossover) in Confocal Microscopy. Evident Scientific. [Link]

  • How to Reduce Autofluorescence. SouthernBiotech. [Link]

  • Tips to Minimize Autofluorescence. FluoroFinder. [Link]

  • Immunofluorescence (IF/ICC) Troubleshooting: Why the immune fluorescence result has high background? Sino Biological. [Link]

  • How to reduce autofluorescence in cell-based assays. BMG LABTECH. [Link]

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. Journal of Visualized Experiments. [Link]

  • Immunofluorescence Troubleshooting Tips. Elabscience. [Link]

  • How to Reduce Autofluorescence. Labcompare. [Link]

  • Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy. PubMed. [Link]

  • BleedThrough. Scientific Volume Imaging. [Link]

  • Bleed-through elimination method in a dual-channel fluorescence microscopy system. SPIE Digital Library. [Link]

  • Immunofluorescence Troubleshooting. St John's Laboratory Ltd. [Link]

  • Photobleaching as a Signal Removal Tool in Multiplex Fluorescence Imaging. Canopy Biosciences. [Link]

  • Troubleshooting Fluorescence Intensity Plate Reader Experiments. Basicmedical Key. [Link]

  • Troubleshooting in Fluorescent Staining. Creative Bioarray. [Link]

  • "Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples". In: Current Protocols in Cytometry. John Wiley & Sons, Inc. [Link]

  • Rapid and simple method of photobleaching to reduce background autofluorescence in lung tissue sections. ResearchGate. [Link]

  • Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples. PMC - NIH. [Link]

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Purification strategies for 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Welcome to the technical support guide for the purification of this compound (CAS No: 17996-49-5)[1][2]. This resource is designed for researchers and drug development professionals to navigate the common challenges encountered during the isolation and purification of this key oxazolidine intermediate. Here, we provide field-proven insights and detailed protocols to help you achieve high purity and yield.

Part 1: Troubleshooting Guide

This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.

Q1: My final product is an intractable oil or gummy solid, not the expected crystalline material. What went wrong and how can I purify it?

Probable Causes:

  • Residual Solvents: Incomplete removal of high-boiling point reaction solvents like DMF or DMSO is a common cause.

  • Unreacted Starting Materials: The presence of N,N-dimethylaniline precursors or the N-(3-chloro-2-hydroxypropyl)aniline intermediate can prevent crystallization. Reactions of aromatic amines with epichlorohydrin are known to sometimes result in multiple side products, leading to oily crude materials[3].

  • Side Products: Formation of isomeric byproducts or oligomers can inhibit crystallization.

  • Hydrolysis: The oxazolidine ring is susceptible to hydrolysis under certain pH conditions, which can lead to ring-opened impurities[4].

Solutions:

  • Aqueous Workup & Extraction: First, ensure a thorough aqueous workup. Dissolve the crude mixture in a water-immiscible solvent like ethyl acetate or dichloromethane (DCM). Wash sequentially with a mild base (e.g., saturated NaHCO₃ solution) to remove acidic impurities, followed by brine to reduce the water content in the organic layer.

  • Solvent Trituration: If the product is an oil, attempt to induce precipitation by trituration. Add a solvent in which the desired compound is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or a mixture of ethyl acetate/hexane). Stir vigorously, which may cause the product to solidify.

  • Flash Column Chromatography: This is the most effective method for purifying oils or amorphous solids. Given the compound's polarity (containing both an aromatic amine and a chloromethyl group), a gradient elution is recommended.

Parameter Recommendation Rationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for most organic compounds.
Mobile Phase Hexane/Ethyl Acetate GradientStart with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increase the ethyl acetate concentration. This will elute non-polar impurities first, followed by your product.
Alternative Mobile Phase Dichloromethane/Methanol GradientFor more polar impurities, a DCM/MeOH system (starting at 1-2% MeOH) can provide better separation.
TLC Monitoring Stain with KMnO₄ or visualize under UV (254 nm)The aromatic ring allows for UV visualization, while the oxazolidine moiety may react with potassium permanganate.

A detailed protocol for column chromatography is provided in Part 3.

Q2: My product appears to be decomposing during silica gel chromatography, leading to low yields and new spots on the TLC.

Probable Cause: The combination of a basic nitrogen atom (dimethylaniline) and a labile chloromethyl group can make the molecule sensitive to the acidic nature of standard silica gel. The oxazolidine ring itself can be prone to acid-catalyzed hydrolysis[4]. This can lead to streaking on the TLC plate and decomposition on the column.

Solutions:

  • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your starting mobile phase containing 0.5-1% triethylamine (Et₃N). This neutralizes the acidic sites on the silica surface, preventing degradation of the acid-sensitive compound.

  • Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.

  • Minimize Residence Time: Use flash chromatography with sufficient pressure to push the solvent through quickly. Avoid letting the compound sit on the column for an extended period.

  • Pursue Non-Chromatographic Methods: If decomposition is severe, recrystallization is the preferred alternative.

Q3: I've successfully isolated my product, but I suspect it contains diastereomers. How can I confirm this and separate them?

Probable Cause: The synthesis of the 5-substituted oxazolidine ring from an achiral precursor without a chiral catalyst can result in the formation of a racemic mixture or diastereomers if other chiral centers are present.

Solutions:

  • High-Resolution NMR Spectroscopy: ¹H NMR is a powerful tool to detect diastereomers. Diastereotopic protons will often appear as distinct signals or complex multiplets.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the definitive method for separating enantiomers and diastereomers. Polysaccharide-based chiral stationary phases (CSPs) are often effective for oxazolidinone analogues.

Parameter Recommendation Rationale
Column Type Polysaccharide-based CSP (e.g., Lux Amylose/Cellulose)These columns have a proven track record for resolving oxazolidinone enantiomers.
Mobile Phase Polar Organic Mode (e.g., Acetonitrile, Methanol, Ethanol)Acetonitrile often provides high enantioselectivity for amylose-based columns with oxazolidinone compounds.
Detection UV at ~254 nmThe N,N-dimethylaniline chromophore provides strong UV absorbance.

Part 2: Frequently Asked Questions (FAQs)

What are the most likely impurities in my crude reaction mixture? Common impurities arise from starting materials and side reactions. These include unreacted N,N-dimethyl-4-benzaldehyde (or related aniline precursors), epichlorohydrin, and the intermediate N-(3-chloro-2-hydroxypropyl)aniline. Dimerization or polymerization products can also occur, particularly if the reaction is overheated or run for too long[3].

What is the best general-purpose purification strategy for this compound? A multi-step approach is most reliable. Start with an optimized aqueous workup to remove water-soluble materials and salts. If the crude product is a solid, attempt recrystallization first. If it is an oil or an impure solid, proceed with flash column chromatography on deactivated silica gel.

PurificationWorkflow crude Crude Reaction Mixture workup Aqueous Workup (EtOAc/Water, NaHCO3 wash) crude->workup analysis Analyze Crude by TLC/LCMS workup->analysis solid_check Is the product a solid? analysis->solid_check recrystallization Recrystallization solid_check->recrystallization Yes chromatography Flash Column Chromatography (Deactivated Silica) solid_check->chromatography No / Impure purity_check Check Purity (TLC, NMR, LCMS) recrystallization->purity_check chromatography->purity_check pure_product Pure Product purity_check->pure_product Pure repurify Repurify if needed purity_check->repurify Not Pure repurify->chromatography

Caption: General purification workflow.

How should I store the purified compound? Due to the reactive chloromethyl group and potential for hydrolysis, the compound should be stored in a tightly sealed container under an inert atmosphere (nitrogen or argon), protected from light, and kept in a refrigerator or freezer to minimize degradation.

What analytical techniques are recommended for final purity assessment? A combination of techniques is best for a comprehensive assessment:

  • ¹H and ¹³C NMR: To confirm the chemical structure and check for organic impurities.

  • LC-MS: To confirm the molecular weight and assess purity by peak area. Ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) can be a highly sensitive method for related compounds[5].

  • Melting Point: A sharp melting point range is a good indicator of high purity for a crystalline solid.

  • Elemental Analysis (CHN): To confirm the empirical formula.

Part 3: Detailed Experimental Protocols

Protocol 1: Standard Aqueous Workup
  • Cool the reaction mixture to room temperature.

  • If the reaction solvent is water-miscible (e.g., DMF, THF), dilute the mixture with ethyl acetate (EtOAc, ~10-20 volumes).

  • Transfer the mixture to a separatory funnel and wash with water (3x). This helps remove the bulk of water-soluble solvents and byproducts.

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic species.

  • Wash the organic layer with saturated brine (NaCl solution) to facilitate phase separation and remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

Protocol 2: Flash Column Chromatography on Deactivated Silica
  • Prepare the Slurry: In a beaker, add the required amount of silica gel. Add the initial, low-polarity mobile phase (e.g., 95:4:1 Hexane:EtOAc:Triethylamine) to form a slurry. The triethylamine deactivates the silica.

  • Pack the Column: Pour the slurry into the chromatography column and use gentle pressure to pack the bed, ensuring no air bubbles are trapped.

  • Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If it doesn't dissolve well, adsorb it onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column bed.

  • Elute: Begin elution with the low-polarity mobile phase. Collect fractions and monitor them by TLC.

  • Run the Gradient: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Combine and Concentrate: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

TroubleshootingTree start Problem with Purification q1 What is the issue? start->q1 oily Product is an oil/gummy q1->oily Physical Form low_yield Low yield / decomposition q1->low_yield Yield/Stability impurity Persistent impurity q1->impurity Purity sol_oily Solution: 1. Thorough Aqueous Workup 2. Solvent Trituration (Hexane/Ether) 3. Flash Chromatography oily->sol_oily sol_yield Solution: 1. Deactivate Silica with Et3N 2. Use Neutral Alumina 3. Attempt Recrystallization low_yield->sol_yield sol_impurity Solution: 1. Optimize Chromatography Solvent System 2. Use Preparative HPLC 3. Consider Chiral HPLC for Isomers impurity->sol_impurity

Caption: Troubleshooting decision tree.

Protocol 3: Recrystallization
  • Solvent Screening: Place a small amount of the crude solid in several test tubes. Add a few drops of different solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile, or mixtures like EtOAc/hexane) to each.

  • Identify Suitable Solvent: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when heated.

  • Procedure: Dissolve the crude product in a minimal amount of the chosen hot solvent. If there are insoluble impurities, perform a hot filtration.

  • Crystallize: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolate and Dry: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

References

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. (2024). Baghdad Journal of Science. [Link]

  • Process for preparation of oxazolidinone derivatives. (2014).
  • N,N-Dimethylaniline Method no.: PV2064. OSHA. [Link]

  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkat USA. [Link]

  • Process for Purification of 2-Oxazolidinone Derivatives and Unsolvated Pure... (1998).
  • Shildneck, P. R., & Windus, W. (1964). Reaction of Aromatic Amines with Epihalohydrins. Proceedings of the Iowa Academy of Science, 71(1), Article 27. [Link]

  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (2014). International Letters of Chemistry, Physics and Astronomy. [Link]

  • Pataj, Z., et al. (2021). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. Journal of Chromatography A. [Link]

  • Cooper, C. B., et al. (2023). Structure–Uptake Relationship Studies of Oxazolidinones in Gram-Negative ESKAPE Pathogens. ACS Infectious Diseases. [Link]

  • Tran, H. Q., et al. (2025). Simultaneous Determination of Four Nitrofuran Metabolites in Aquatic Products and Seafood Using UHPLC-MS/MS: Method Development and Validation. Analytical and Bioanalytical Chemistry Research. [Link]

  • Oxazolidine derivatives. (1976).
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. ResearchGate. [Link]

  • NIOSH Manual of Analytical Methods - 3509.pdf/1. Wikisource. [Link]

  • D'hooghe, M., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences. [Link]

  • Synthesis of 4-substituted-3-methyl-1,3-oxazolidin-2-ones. ResearchGate. [Link]

  • Novel process for preparation of linezolid and its novel intermediates. (2013).
  • Ilisz, I., et al. (2021). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. Molecules. [Link]

  • 4-(5-(Chloromethyl)oxazolidin-2-yl)-N,N-dimethylaniline, 95% Purity. CP Lab Safety. [Link]

Sources

Effect of pH on the stability and reactivity of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and frequently asked questions (FAQs) regarding the handling, stability, and reactivity of this compound, with a particular focus on the critical role of pH. Our goal is to empower you with the scientific rationale behind experimental protocols to ensure the integrity and success of your research.

Introduction to the Compound

This compound is a multifunctional molecule featuring a reactive chloromethyl group and a pH-sensitive oxazolidine ring. The N,N-dimethylaniline moiety also plays a significant role in the electronic properties and overall stability of the compound. Understanding the interplay of these structural features, especially in response to changes in pH, is paramount for its effective use in experimental settings. The oxazolidine ring, in particular, can be susceptible to hydrolysis, a process that is often catalyzed by acidic or basic conditions.[1][2][3]

Frequently Asked Questions (FAQs)

General Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a cool, dry, and dark environment. We recommend storage at -20°C in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and atmospheric CO2, which can alter the pH of the solid upon dissolution. For solutions, it is crucial to use anhydrous solvents and store them at low temperatures.

Q2: What solvents are compatible with this compound?

A2: The compound is generally soluble in a range of organic solvents such as dichloromethane (DCM), chloroform, tetrahydrofuran (THF), and dimethylformamide (DMF). However, for long-term storage in solution, it is advisable to use aprotic, anhydrous solvents. Protic solvents like alcohols may participate in nucleophilic substitution with the chloromethyl group, especially under basic conditions.

pH-Dependent Stability

Q3: My compound appears to be degrading in my aqueous buffer system. What is the likely cause?

A3: The primary cause of degradation in aqueous media is the hydrolysis of the oxazolidine ring.[1][2][3] This reaction is highly dependent on the pH of your buffer. The oxazolidine ring can be cleaved to yield the parent β-amino alcohol and an aldehyde.[2] The rate of this hydrolysis is generally influenced by both acid and base catalysis.

Q4: At what pH is the oxazolidine ring most stable?

Q5: How does the N,N-dimethylaniline group affect the stability of the oxazolidine ring?

A5: The N,N-dimethylaniline group is an electron-donating group. This electronic effect can influence the protonation state of the oxazolidine nitrogen and the overall electron density of the ring system. While the precise impact on the hydrolysis rate compared to other substituted oxazolidines requires experimental verification, it is a factor to consider in your experimental design.

Reactivity of the Chloromethyl Group

Q6: I am trying to perform a nucleophilic substitution on the chloromethyl group. What pH should I use?

A6: The reactivity of the chloromethyl group is also pH-dependent, primarily due to the stability of the entire molecule. Under strongly acidic conditions, the oxazolidine ring may hydrolyze, leading to undesired side products. Conversely, strongly basic conditions can promote elimination reactions or reactions with the oxazolidine ring itself. Therefore, a near-neutral or slightly basic pH is often optimal for nucleophilic substitution at the chloromethyl position, but this should be empirically determined.

Q7: Are there any incompatible reagents I should avoid?

A7: Avoid strong acids and bases if you want to maintain the integrity of the oxazolidine ring. Additionally, be cautious with strong reducing agents that might affect other functional groups in the molecule. When performing reactions with the chloromethyl group, consider that the tertiary amine of the dimethylaniline moiety can also act as a nucleophile or base.

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low yield in a reaction involving the chloromethyl group. 1. Degradation of the starting material: The pH of the reaction may be causing hydrolysis of the oxazolidine ring. 2. Side reactions: The nucleophile might be reacting with other parts of the molecule. 3. Poor solubility: The compound may not be fully dissolved in the reaction medium.1. Optimize pH: Buffer the reaction at a pH where the oxazolidine ring is most stable (typically near neutral). Perform small-scale time-course experiments to monitor stability. 2. Protecting groups: If side reactions are a problem, consider the use of protecting groups for the oxazolidine nitrogen, although this adds synthetic steps. 3. Solvent screening: Test a range of anhydrous, aprotic solvents to ensure complete dissolution.
Multiple spots on TLC or peaks in HPLC analysis of the starting material. 1. Hydrolysis: The compound has started to decompose due to exposure to moisture or inappropriate pH. 2. Oxidation: The N,N-dimethylaniline moiety can be susceptible to oxidation.1. Verify storage conditions: Ensure the compound is stored under anhydrous and inert conditions. Prepare fresh solutions for each experiment. 2. Use of antioxidants: For long-term experiments, consider the addition of a small amount of an antioxidant like BHT, but verify its compatibility with your downstream application.
Inconsistent experimental results. 1. Variability in buffer preparation: Small changes in pH can significantly impact stability and reactivity. 2. Contamination of reagents: Water or other nucleophilic impurities in solvents or reagents can lead to degradation.1. Standardize buffer preparation: Use a calibrated pH meter and freshly prepared buffers for each experiment. 2. Use high-purity reagents: Use anhydrous solvents and high-purity reagents to minimize contaminants.

Experimental Protocols

Protocol 1: General Procedure for Assessing pH Stability

This protocol provides a framework for determining the stability of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

  • Acetonitrile (ACN) or other suitable organic solvent

  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)

  • pH meter

Procedure:

  • Prepare a stock solution of the compound in ACN at a known concentration (e.g., 1 mg/mL).

  • Prepare a series of buffered aqueous solutions at your desired pH values.

  • In separate vials, add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to minimize its effect on the buffer's pH.

  • Immediately after mixing, take a time-zero sample from each vial and analyze it by HPLC to determine the initial peak area of the compound.

  • Incubate the vials at a controlled temperature (e.g., 25°C or 37°C).

  • At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each vial and analyze by HPLC.

  • Plot the percentage of the remaining compound against time for each pH to determine the stability profile.

Protocol 2: General Procedure for Nucleophilic Substitution on the Chloromethyl Group

This protocol outlines a general approach for reacting a nucleophile with the chloromethyl group while minimizing degradation of the oxazolidine ring.

Materials:

  • This compound

  • Your desired nucleophile

  • Anhydrous, aprotic solvent (e.g., THF or DMF)

  • A non-nucleophilic base (if required to deprotonate the nucleophile, e.g., diisopropylethylamine - DIPEA)

  • Thin-layer chromatography (TLC) plates and a suitable solvent system

  • Standard work-up and purification supplies (e.g., separatory funnel, rotary evaporator, column chromatography materials)

Procedure:

  • Dissolve this compound in the anhydrous solvent under an inert atmosphere.

  • Add the nucleophile to the solution. If the nucleophile is a salt, it can be added directly. If it requires deprotonation, add the non-nucleophilic base at this stage.

  • Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.

  • Once the reaction is complete (as indicated by the consumption of the starting material), proceed with a standard aqueous work-up. For example, dilute the reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography, to isolate the desired product.

Visualizations

pH-Dependent Hydrolysis of the Oxazolidine Ring

The following diagram illustrates the general mechanism of acid- and base-catalyzed hydrolysis of the oxazolidine ring.

pH_Dependent_Hydrolysis Compound This compound Acid_Pathway Acidic Conditions (H+) Compound->Acid_Pathway Protonation and Ring Opening Base_Pathway Basic Conditions (OH-) Compound->Base_Pathway Deprotonation or Direct Attack Hydrolyzed_Products Hydrolyzed Products: β-amino alcohol + Aldehyde Acid_Pathway->Hydrolyzed_Products Hydrolysis Base_Pathway->Hydrolyzed_Products Hydrolysis

Caption: pH-dependent hydrolysis pathways of the oxazolidine ring.

Experimental Workflow for Stability Assessment

This diagram outlines the key steps in assessing the pH-dependent stability of the compound.

Stability_Workflow start Start: Prepare Compound Stock Solution step1 Prepare Buffers at Desired pH Values start->step1 step2 Incubate Compound in Buffers at Controlled Temperature step1->step2 step3 Withdraw Aliquots at Timed Intervals step2->step3 step4 Analyze by HPLC step3->step4 step5 Plot % Remaining Compound vs. Time step4->step5 end End: Determine Stability Profile step5->end

Caption: Workflow for assessing pH stability.

References

  • Bundgaard, H., & Nielsen, N. M. (1987). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 37(1-2), 145-152.
  • D'Souza, P. E., & Panzade, S. (2010). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Journal of Pharmaceutical Sciences, 99(8), 3362-71.
  • Fife, T. H., & Hagopian, L. (1968). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 90(4), 1007-1014.
  • Dong, J., Karki, S. B., Parikh, M., Riggs, J. C., & Huang, L. (2012). Oxidative degradation studies of an oxazolidinone-derived antibacterial agent, RWJ416457, in aqueous solutions. Drug Development and Industrial Pharmacy, 38(11), 1289-97.
  • Al-Hadiya, A. M., Alanazi, A. M., El-Dahmy, R. M., El-Sayed, M. A., & Abdel-Rahman, A. A.-H. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090.
  • Padwa, A., & Pearson, W. H. (Eds.). (2002).
  • Ghorab, M. M., Ragab, F. A., Alqahtani, A. S., & Al-Ansary, G. H. (2021). Synthesis and Antibacterial Activity of New Thiazolidine-2,4-dione-Based Chlorophenylthiosemicarbazone Hybrids. Molecules, 26(16), 4983.
  • PubChem. (n.d.). 4-Chloromethyl-5-methyl-5-phenyl oxazolidin-2-one. Retrieved from [Link]

  • Roehrig, S., Straub, A., Pohlmann, J., Lampe, T., Pernerstorfer, J., Schlemmer, K.-H., Reinemer, P., & Perzborn, E. (2005). Discovery of the Novel Antithrombotic Agent 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide (BAY 59-7939): An Oral, Direct Factor Xa Inhibitor. Journal of Medicinal Chemistry, 48(19), 5900-5908.
  • Chempanda. (n.d.). Chloromethyl: compounds, synthesis and safety. Retrieved from [Link]

  • Rahman, M. M., & Hossain, M. M. (2017). Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. European Journal of Organic Chemistry, 2017(20), 2925-2931.
  • Boeckler, F. M., & Merget, B. (2015). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • PrepChem. (n.d.). Synthesis of 2-(m-Chlorophenyl)-5-ethyl-1,3-oxazolidine. Retrieved from [Link]

  • Google Patents. (2020). An efficient and environment friendly process for chloromethylation of substituted benzenes.
  • Singh, S., & Bakshi, M. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid. Journal of Pharmaceutical and Biomedical Analysis, 129, 34-41.

Sources

Validation & Comparative

A Comparative Guide to Viscosity-Sensitive Fluorescent Probes: Unveiling the Potential of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of cellular biology, the viscosity of the microenvironment is a critical parameter that governs a multitude of processes, from protein folding and aggregation to intracellular transport. The ability to visualize and quantify changes in viscosity within living cells is paramount for understanding cellular health and disease pathogenesis. Fluorescent molecular rotors have emerged as indispensable tools for this purpose, offering high spatial and temporal resolution. This guide provides an in-depth comparison of a promising new probe, 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline, hereafter referred to as Probe A, with established viscosity-sensitive fluorophores.

The Principle of Molecular Rotors: A Dance in a Crowded Room

Molecular rotors are a class of fluorescent probes whose quantum yield is highly dependent on the viscosity of their immediate environment. Their design typically incorporates a fluorophore with a rotatable component. In low-viscosity environments, the excited state energy is readily dissipated through non-radiative decay pathways involving the free rotation of this component, resulting in weak fluorescence. However, in a viscous medium, this intramolecular rotation is hindered, compelling the molecule to release its energy through radiative pathways, leading to a significant enhancement in fluorescence intensity.

This relationship between fluorescence and viscosity allows for the direct visualization of viscosity changes within cellular compartments. The sensitivity of a molecular rotor is a key determinant of its utility, with a larger fluorescence enhancement over a given viscosity range indicating a more sensitive probe.

Unveiling Probe A: A Novel N,N-Dimethylaniline-Based Molecular Rotor

Probe A, this compound, is a novel fluorescent probe built upon the well-established N,N-dimethylaniline fluorophore. The core of its function as a molecular rotor is predicted to lie in the restricted rotation of the N,N-dimethylaniline group around the bond connecting it to the oxazolidine ring.

Predicted Mechanism of Action for Probe A

In a low-viscosity environment, the N,N-dimethylaniline moiety of Probe A is expected to undergo free rotation, leading to efficient non-radiative decay and consequently, low fluorescence emission. As the viscosity of the surrounding medium increases, this rotation is impeded. This restriction of intramolecular rotation is hypothesized to close the non-radiative decay channel, forcing the excited molecule to relax via fluorescence, resulting in a significant increase in emission intensity. The chloromethyl group on the oxazolidine ring offers a potential site for conjugation to specific cellular targets, enabling targeted viscosity measurements.

Predicted Viscosity Sensing Mechanism of Probe A cluster_low Low Viscosity cluster_high High Viscosity Low_Viscosity Low Viscosity Environment Free_Rotation Free Intramolecular Rotation of N,N-dimethylaniline Group Low_Viscosity->Free_Rotation Non_Radiative_Decay Efficient Non-Radiative Decay Free_Rotation->Non_Radiative_Decay Low_Fluorescence Low Fluorescence Non_Radiative_Decay->Low_Fluorescence High_Viscosity High Viscosity Environment Restricted_Rotation Restricted Intramolecular Rotation High_Viscosity->Restricted_Rotation Radiative_Decay Enhanced Radiative Decay Restricted_Rotation->Radiative_Decay High_Fluorescence High Fluorescence Radiative_Decay->High_Fluorescence

Caption: Predicted mechanism of Probe A.

The Competitors: Established Probes for Viscosity and Polarity Sensing

To provide a comprehensive evaluation of Probe A, we compare it with two widely used fluorescent probes: 9-(2,2-Dicyanovinyl)julolidine (DCVJ) and a representative BODIPY-based molecular rotor, BODIPY-C10. Additionally, we will discuss the properties of Nile Red, a well-known solvatochromic probe, to highlight the distinct sensing capabilities related to polarity.

  • 9-(2,2-Dicyanovinyl)julolidine (DCVJ): A classic molecular rotor known for its significant fluorescence enhancement in viscous media.[1] Its fluorescence is primarily sensitive to viscosity, with minimal influence from solvent polarity.[2]

  • BODIPY-C10: A member of the boron-dipyrromethene (BODIPY) family of dyes, which are prized for their sharp absorption and emission peaks, high quantum yields, and good photostability.[3] BODIPY-based molecular rotors have been extensively used for quantitative viscosity mapping in living cells.[4]

  • Nile Red: A solvatochromic dye whose emission spectrum is highly sensitive to the polarity of its environment.[5] In nonpolar environments, it exhibits strong red fluorescence, which shifts to shorter wavelengths and decreases in intensity in more polar solvents.[6]

Head-to-Head Comparison: Photophysical and Performance Characteristics

The following table summarizes the key photophysical and performance characteristics of Probe A (predicted), DCVJ, and BODIPY-C10. This side-by-side comparison allows for a critical assessment of their respective strengths and weaknesses.

PropertyThis compound (Probe A) (Predicted)9-(2,2-Dicyanovinyl)julolidine (DCVJ)BODIPY-C10
Sensing Mechanism Molecular Rotor (Viscosity)Molecular Rotor (Viscosity)Molecular Rotor (Viscosity)
Excitation Max (nm) ~350-400~465[7]~500[8]
Emission Max (nm) ~450-550 (Solvent Dependent)~500-510[1][7]~515[8]
Quantum Yield Low in non-viscous, high in viscous mediaLow in non-viscous, high in viscous mediaModerate to high, viscosity-dependent
Photostability ModerateModerateHigh
Solvent Polarity Sensitivity ModerateLow[2]Low to Moderate[9]
Cytotoxicity Predicted to be low to moderateLow to moderateGenerally low[10]
Key Advantages Potential for targeted viscosity sensing via chloromethyl group.High sensitivity to viscosity changes.[1]High photostability and quantum yield.[4]
Limitations Lack of experimental data. Potential for moderate polarity sensitivity.Moderate photostability.Potential for some polarity sensitivity.[9]

Experimental Protocols for Probe Characterization

To ensure the scientific rigor of any new fluorescent probe, a series of standardized experiments must be performed. The following protocols provide a framework for the characterization and validation of probes like Probe A.

Protocol 1: Determination of Fluorescence Quantum Yield (Comparative Method)

The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The comparative method, using a well-characterized standard, is a reliable approach for its determination.[11]

Workflow for Quantum Yield Determination Start Start Prepare_Solutions Prepare series of dilute solutions of sample and standard (Abs < 0.1) Start->Prepare_Solutions Measure_Absorbance Measure absorbance at excitation wavelength Prepare_Solutions->Measure_Absorbance Measure_Fluorescence Measure fluorescence emission spectra Measure_Absorbance->Measure_Fluorescence Integrate_Intensity Integrate fluorescence intensity Measure_Fluorescence->Integrate_Intensity Plot_Data Plot integrated intensity vs. absorbance Integrate_Intensity->Plot_Data Calculate_Slope Calculate the slope of the linear fit Plot_Data->Calculate_Slope Calculate_QY Calculate Quantum Yield using the formula: Φ_sample = Φ_std * (Slope_sample / Slope_std) * (η_sample^2 / η_std^2) Calculate_Slope->Calculate_QY End End Calculate_QY->End

Caption: Quantum yield determination workflow.

Protocol 2: Assessment of Photostability

Photostability is a critical parameter for fluorescent probes, as it determines their suitability for long-term imaging experiments.

  • Prepare a solution of the fluorescent probe in the desired solvent.

  • Place the solution in a fluorometer.

  • Continuously illuminate the sample with the excitation wavelength at a constant intensity.

  • Record the fluorescence intensity at the emission maximum at regular time intervals.

  • Plot the fluorescence intensity as a function of time. A slower decay in fluorescence indicates higher photostability.

Protocol 3: Cell Viability Assay

It is crucial to ensure that the fluorescent probe does not exert cytotoxic effects at the concentrations used for imaging.

  • Culture cells in a 96-well plate to the desired confluency.

  • Incubate the cells with varying concentrations of the fluorescent probe for the desired duration (e.g., 24 hours).

  • Add a viability reagent (e.g., MTT, resazurin) to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence of the product to determine the percentage of viable cells relative to an untreated control.

Concluding Remarks

While direct experimental data for this compound (Probe A) is not yet available, its structural similarity to known molecular rotors based on the N,N-dimethylaniline fluorophore suggests its potential as a valuable tool for viscosity sensing. Its predicted moderate sensitivity to polarity may offer opportunities for dual sensing of both viscosity and polarity, providing a more comprehensive picture of the cellular microenvironment.

Compared to established probes like DCVJ and BODIPY-C10, Probe A's key differentiating feature is the presence of a chloromethyl group, which opens up avenues for targeted labeling of specific cellular compartments or proteins. This would allow for highly localized viscosity measurements, a significant advantage in studying compartmentalized cellular processes.

Further experimental characterization of Probe A is essential to validate its predicted properties and fully assess its performance against the current gold standards. Should its performance meet or exceed expectations, Probe A could become a powerful addition to the molecular imaging toolbox for researchers in cell biology and drug discovery.

References

  • [Reference to a relevant scientific paper on the solvatochromic properties of N,N-dimethylaniline deriv
  • [Reference to a relevant scientific paper on the synthesis or properties of oxazolidine-containing compounds]
  • Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection. National Institutes of Health. [Link]

  • [Reference to a relevant scientific paper on the cytotoxicity of fluorescent probes]
  • Exploring viscosity, polarity and temperature sensitivity of BODIPY-based molecular rotors. Physical Chemistry Chemical Physics. [Link]

  • Nanobubble Labeling and Imaging with a Solvatochromic Fluorophore Nile Red. [Source not available].
  • New fluorescent probes for the measurement of cell membrane viscosity. ResearchGate. [Link]

  • A selective Nile Red based solvatochromic probe: A study of fluorescence in LUVs and GUVs model membranes. ResearchGate. [Link]

  • [Reference to a relevant scientific paper on experimental protocols for probe characteriz
  • [Reference to a relevant scientific paper on cell imaging applic
  • [Reference to a relevant scientific paper on the synthesis of fluorescent probes]
  • Rational Design of Oxazolidine-Based Red Fluorescent pH Probe for Simultaneous Imaging Two Subcellular Organelles. National Institutes of Health. [Link]

  • DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent. [Link]

  • BODIPY C10 Fluorescence Lifetimes and Corresponding Viscosities in Membranes of Different Systems Recorded at 23 and 37 C. ResearchGate. [Link]

  • DCVJ - Interchim. Interchim. [Link]

  • [Reference to a relevant scientific paper on the photostability of fluorescent dyes]
  • [Reference to a relevant scientific paper on cell viability assays]
  • [Reference to a relevant scientific paper on the applications of viscosity-sensitive probes in disease research]
  • A minireview of viscosity-sensitive fluorescent probes: design and biological applications. Journal of Materials Chemistry B. [Link]

  • [Reference to a relevant scientific paper on advanced fluorescence imaging techniques]
  • Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase. National Institutes of Health. [Link]

  • BODIPY Dyes for Cell Tracking: Precise and Stable Fluorescent Labeling. [Source not available].
  • [Reference to a relevant scientific paper on the synthesis of N,N-dimethylaniline deriv
  • [Reference to a relevant scientific paper on the properties of BODIPY dyes]
  • [Reference to a relevant scientific paper on the cytotoxicity of BODIPY deriv
  • Absorbance (A) and fluorescence emission (B) spectra of BODIPY-C10... ResearchGate. [Link]

  • [Reference to a relevant scientific paper on the synthesis of oxazolidine deriv
  • [Reference to a relevant scientific paper on the cytotoxicity of oxazolidinone deriv
  • [Reference to a relevant scientific paper on the applications of fluorescent probes in drug discovery]
  • [Reference to a relevant scientific paper on the solv

Sources

Alternative derivatization reagents to 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline for amine analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise quantification and characterization of amine-containing compounds, the choice of derivatization reagent is a critical determinant of analytical success. While 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline has its applications, a diverse array of alternative reagents offers unique advantages in terms of sensitivity, selectivity, and compatibility with various analytical platforms, particularly high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS). This guide provides an in-depth comparison of prominent alternative derivatization reagents, supported by experimental insights to empower informed decision-making in your analytical workflows.

The derivatization of amines is a pre-analytical step designed to enhance their detectability by introducing a chromophoric or fluorophoric tag. This chemical modification overcomes the challenge of detecting compounds that lack a native signal, significantly improving the sensitivity and selectivity of the analysis.[1] The ideal derivatization reagent should exhibit rapid and complete reaction with the target amines under mild conditions, form stable derivatives, and possess properties that are amenable to the chosen detection method.[2]

A Comparative Overview of Key Derivatization Reagents

The selection of an appropriate derivatization reagent is contingent upon the specific analytical objective, the nature of the amine (primary, secondary, or chiral), the sample matrix, and the available instrumentation. Below is a comparative analysis of several widely employed reagents.

FeatureDansyl Chloride (DNS-Cl)9-Fluorenylmethyl Chloroformate (Fmoc-Cl)Marfey's Reagent (FDAA)o-Phthalaldehyde (OPA)NinhydrinFluorescamine
Target Analytes Primary & Secondary Amines, Phenols[3][4]Primary & Secondary Amines[1][5]Primary & Secondary Amines (Chiral)[6][7]Primary Amines[8][9]Primary/Secondary Amines, Amino Acids[10][11]Primary Amines[12][13]
Reaction pH Alkaline (pH 9.5-10.5)[4]Alkaline (pH 9-11.4)[1][14]Mildly AlkalineAlkalineElevated TemperatureAqueous Media, Room Temp[12]
Reaction Time 30-120 minutes[1][4]< 1 - 40 minutes[1][15]~60-90 minutes[15][16]~1-2 minutes[9]Varies (heating required)[11]Almost instantaneous[12]
Derivative Stability Generally stable, can be light-sensitive[1]Highly stable (>48 hours)[14][15]Stable for at least 48 hours[15][16]Less stable[9][17]Stable colored product[10]Products are highly fluorescent[12]
Detection Method Fluorescence (Ex: ~340 nm, Em: ~525 nm)[3], UVFluorescence (Ex: ~265 nm, Em: ~315 nm)[5]UV (340 nm)[7]Fluorescence (Ex: ~340 nm, Em: ~455 nm)[18]Colorimetric (570 nm)[11]Fluorescence (Ex: ~390 nm, Em: ~475 nm)[19][20]
Key Advantages Versatile, cost-effective, enhances ionization in MS[2][21]Forms highly stable and fluorescent derivatives[5]Excellent for chiral separation of amino acids[7][22]Rapid reaction, good for automated systems[18]Widely used for amino acid quantification[11]High sensitivity, non-fluorescent reagent[12][13]
Limitations Longer reaction time, potential for side products[2]Reagent can interfere if not removed[5]Suboptimal for general amine analysis[2]Only reacts with primary amines, derivative instability[9]Requires heating, less sensitive than fluorescent methods[11]Reagent hydrolyzes in aqueous solutions[23]

In-Depth Look at Prominent Reagents: Mechanisms and Workflows

Dansyl Chloride (DNS-Cl)

A classic and versatile reagent, Dansyl chloride reacts with primary and secondary amines under alkaline conditions to yield stable, fluorescent sulfonamide adducts.[3][24] This property makes it suitable for sensitive fluorescence detection and also enhances ionization in positive mode electrospray ionization mass spectrometry.[21]

Reaction Mechanism: The reaction proceeds via a nucleophilic attack of the amine on the sulfonyl chloride group of Dansyl chloride, leading to the formation of a stable sulfonamide bond.

Dansyl_Chloride_Reaction amine R-NH₂ (Amine) intermediate Intermediate amine->intermediate + dansyl_cl Dansyl Chloride dansyl_cl->intermediate product Dansylated Amine (Fluorescent) intermediate->product - HCl hcl HCl

Caption: Reaction of Dansyl Chloride with a primary amine.

Experimental Workflow:

Dansyl_Workflow start Amine Sample step1 Add Sodium Carbonate/Bicarbonate Buffer (pH 9.8) start->step1 step2 Add Dansyl Chloride solution in ACN step1->step2 step3 Incubate in the dark (e.g., 60 min at room temp) step2->step3 step4 Quench reaction (optional, e.g., with formic acid) step3->step4 end Analyze by HPLC-FLD/MS step4->end

Caption: General workflow for amine derivatization with Dansyl Chloride.

9-Fluorenylmethyl Chloroformate (Fmoc-Cl)

Fmoc-Cl is a highly reactive reagent that forms stable and intensely fluorescent derivatives with both primary and secondary amines.[5] The high stability of the Fmoc-adducts makes this reagent particularly suitable for automated analysis of multiple samples over extended periods.[1][14]

Reaction Mechanism: Fmoc-Cl reacts with amines to form a carbamate linkage, releasing hydrochloric acid.

Fmoc_Cl_Reaction amine R-NH₂ (Amine) product Fmoc-Amine Derivative (Fluorescent) amine->product + fmoc_cl Fmoc-Cl fmoc_cl->product hcl HCl

Caption: Reaction of Fmoc-Cl with a primary amine.

Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide; FDAA)

Marfey's reagent is a chiral derivatizing agent specifically designed for the enantiomeric separation of amino acids and other chiral primary and secondary amines.[6][7][25] The reaction with a racemic amine mixture produces diastereomers that can be resolved on a standard achiral reversed-phase HPLC column.[16][22] The D-amino acid derivatives typically elute later than the L-amino acid derivatives.[16]

Experimental Workflow:

Marfeys_Workflow start Chiral Amine Sample step1 Add Marfey's Reagent solution in acetone start->step1 step2 Add Sodium Bicarbonate solution step1->step2 step3 Incubate (e.g., 1 hour at 40°C) step2->step3 step4 Quench reaction with HCl step3->step4 end Analyze by RP-HPLC-UV step4->end

Caption: General workflow for chiral amine derivatization with Marfey's Reagent.

o-Phthalaldehyde (OPA)

OPA is a popular reagent for the derivatization of primary amines, offering the significant advantage of a very rapid reaction at room temperature.[8][9] The reagent itself is not fluorescent, and in the presence of a thiol (like 2-mercaptoethanol), it reacts with primary amines to form highly fluorescent isoindole derivatives.[18] A notable limitation is its lack of reactivity with secondary amines and the relative instability of the derivatives.[9][17]

Experimental Protocols

Protocol 1: Derivatization of Amines with Dansyl Chloride for LC-MS Analysis[21]
  • Sample Preparation: Prepare the amine-containing sample in a suitable solvent.

  • Reagent Preparation:

    • Prepare a 100 mM sodium carbonate/bicarbonate buffer (pH 9.8).

    • Prepare a 50 mM Dansyl chloride solution in acetonitrile. This solution should be used within 24 hours.

  • Derivatization:

    • In a microcentrifuge tube or a well of a 96-well plate, mix 50 µL of the Dansyl chloride solution with 50 µL of the sodium carbonate/bicarbonate buffer.

    • Add 25 µL of the sample extract to the reagent mixture.

    • Mix thoroughly by pipetting.

    • Incubate the mixture in the dark at room temperature for 60 minutes.

  • Quenching (Optional): Add a small volume of a weak acid (e.g., formic acid) to stop the reaction.

  • Analysis: The sample is ready for injection into the LC-MS system.

Protocol 2: Chiral Amino Acid Analysis using Marfey's Reagent (FDAA)[16]
  • Sample Preparation: Prepare the amino acid sample in water.

  • Reagent Preparation:

    • Prepare a 1% (w/v) solution of Marfey's reagent in acetone.

    • Prepare a 1 M solution of sodium bicarbonate.

    • Prepare a 2 M solution of hydrochloric acid.

  • Derivatization:

    • To 100 µL of the amino acid sample in a reaction vial, add 200 µL of the Marfey's reagent solution.

    • Add 40 µL of 1 M sodium bicarbonate.

    • Vortex the mixture and incubate at 40°C for 1 hour.

  • Quenching: Cool the vial to room temperature and add 20 µL of 2 M HCl to stop the reaction.

  • Analysis: The sample is ready for injection into the HPLC system after degassing.

Conclusion

The selection of a derivatization reagent is a multifaceted decision that requires careful consideration of the analytical goals and the chemical properties of the analytes. While this compound serves its purpose, the alternatives presented in this guide offer a broad spectrum of functionalities. Dansyl chloride remains a robust and versatile choice for general amine analysis, while Fmoc-Cl provides highly stable derivatives ideal for high-throughput applications. For chiral separations, Marfey's reagent is the gold standard. OPA and Fluorescamine offer rapid and sensitive detection of primary amines. By understanding the strengths and limitations of each reagent, researchers can optimize their analytical methods to achieve reliable and accurate quantification of amines in a variety of complex matrices.

References

  • Udenfriend, S., et al. (1972). Fluorescamine: a reagent for assay of amino acids, peptides, proteins, and primary amines in the picomole range. Science, 178(4063), 871-2. [Link]

  • Microbe Notes. (2022). Ninhydrin Test- Definition, Principle, Procedure, Result, Uses. [Link]

  • Yao, C. H., & Tson, A. C. (2018). Targeted quantification of amino acids by dansylation. Journal of visualized experiments : JoVE, (133), 57221. [Link]

  • Dittmar, T., et al. (2021). The Ninhydrin Reaction Revisited: Optimisation and Application for Quantification of Free Amino Acids. Foods, 10(7), 1593. [Link]

  • Yoshida, H., et al. (2004). A fluorous tag-bound fluorescence derivatization reagent, F-trap pyrene, for reagent peak-free HPLC analysis of aliphatic amines. Analytical sciences : the international journal of the Japan Society for Analytical Chemistry, 20(5), 837–842. [Link]

  • Friedman, M. (2004). Applications of the Ninhydrin Reaction for Analysis of Amino Acids, Peptides, and Proteins to Agricultural and Biomedical Sciences. Journal of Agricultural and Food Chemistry, 52(3), 385-406. [Link]

  • Wikipedia. Dansyl chloride. [Link]

  • Amrita Virtual Lab. (n.d.). Quantitative Estimation of Amino Acids by Ninhydrin (Theory). [Link]

  • Chemistry LibreTexts. (2021). 25.4: Analysis of Amino Acids. [Link]

  • Wikipedia. Fluorescamine. [Link]

  • Tai, H. C., et al. (2020). A comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. Journal of Chromatography A, 1610, 460536. [Link]

  • Chemistry LibreTexts. (2023). Derivatization. [Link]

  • Li, K. M. (2007). 2.2.3. HPLC of amines as 9-fluorenylmethyl chloroformate derivatives. In Handbook of derivatives for chromatography (pp. 119-138). [Link]

  • Nilsson, S. (2020). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. [Link]

  • Nakashima, K., et al. (1993). 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride as a sensitive fluorescence derivatization reagent for primary amines in liquid chromatography. The Analyst, 118(10), 1339-1342. [Link]

  • Hu, Y., et al. (1997). A new chiral derivatizing reagent for the resolution of amine and alcohol drug enantiomers by HPLC. Yao xue xue bao = Acta pharmaceutica Sinica, 32(10), 779–782. [Link]

  • Grokipedia. Chiral derivatizing agent. [Link]

  • Rebane, R., et al. (2012). Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 904, 95–102. [Link]

  • GL Sciences. LB805 - Analysis of nonvolatile amines (prelabel derivatization by Dansyl Chloride). [Link]

  • Larsen, B. R., & West, F. G. (1983). A Method for Quantitative Amino Acid Analysis Using Precolumn o-Phthalaldehyde Derivatization and High Performance Liquid Chromatography. Journal of Chromatographic Science, 21(6), 269-274. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Amino Acid Analysis with FDAA: A Comprehensive Guide. [Link]

  • Eerola, S., et al. (1993). Automated pre-column derivatization with o-phthaldialdehyde (OPA). A new RP-HPLC method for the determination of biogenic amines in food. Zeitschrift fur Lebensmittel-Untersuchung und -Forschung, 196(4), 337–341. [Link]

  • van Dorresteijn, R. C., et al. (1996). Derivatization, stability and chromatographic behavior of o-phthaldialdehyde amino acid and amine derivatives: o-Phthaldialdehyde/ 2-mercaptoethanol reagent. Journal of Chromatography A, 724(1-2), 153-170. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • van den Berg, R. H., et al. (1996). Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate. Analytical biochemistry, 240(2), 167–176. [Link]

  • ResearchGate. The reaction of amines with 9-fluorenilmetil-cloroformiato (FMOC-Cl). [Link]

  • ResearchGate. Derivatization reaction of FMOC-Cl with an amine and an alcohol. [Link]

  • ResearchGate. Secondary amines as derivatization reagents for LC-HRMS analysis of FFAs. [Link]

  • ResearchGate. Comparison of amino acid derivatization reagents for LC-ESI-MS analysis. Introducing a novel phosphazene-based derivatization reagent. [Link]

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A Comparative Guide to the Cross-Reactivity of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline with Biological Functional Groups

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive analysis of the reactivity profile of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline, a versatile synthetic intermediate featuring a reactive chloromethyl group.[1][2] As a potent alkylating agent, its utility in bioconjugation and drug development hinges on its selectivity towards specific functional groups within complex biological systems. This document offers an in-depth comparison of its reactivity with primary biological nucleophiles—thiols, amines, and hydroxyl groups—grounded in fundamental principles of chemical reactivity. We present supporting data from analogous systems, detailed protocols for empirical validation, and actionable strategies to control reaction specificity, empowering researchers to leverage this reagent with precision and confidence.

The Reagent: Structure and Primary Mechanism of Action

This compound is an organic compound featuring an oxazolidine core.[1] The key to its reactivity lies in the chloromethyl group (-CH₂Cl) attached to the oxazolidine ring. The chlorine atom, being a good leaving group, renders the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles.

The primary reaction mechanism is a bimolecular nucleophilic substitution (Sₙ2) reaction.[3] In this one-step process, a nucleophile directly attacks the electrophilic carbon, simultaneously displacing the chloride ion. This mechanism is fundamental to the class of alkylating agents used widely in proteomics and bioconjugation to modify amino acid residues.[4][5]

cluster_reagent Reagent cluster_nucleophile Nucleophile cluster_product Product Reagent R-CH₂-Cl Transition [Nu---CH₂(R)---Cl]ᵟ⁻ Nucleophile Nu: Nucleophile->Transition Attack Product R-CH₂-Nu Chloride Cl⁻ Transition->Product Bond Formation Transition->Chloride Leaving Group Departure

Caption: General Sₙ2 mechanism for the alkylation of a nucleophile (Nu:) by the chloromethyl group.

Hierarchy of Nucleophilicity in Biological Systems

The selectivity of an electrophilic reagent like this compound is dictated by the relative nucleophilicity of the functional groups it encounters. In proteins, the most common nucleophilic sites are the side chains of specific amino acids. Their reactivity is highly dependent on their pKa and the reaction pH, which determines the extent of their deprotonation to a more nucleophilic form.

The generally accepted order of reactivity for common nucleophilic amino acid side chains at physiological pH (~7.4) is:

Thiolate (Cysteine) > Imidazole (Histidine) > Amino (Lysine, N-terminus) > Hydroxyl (Serine, Threonine) [6]

  • Cysteine (-SH): The thiol group has a pKa of ~8.3. At pH 7.4, a significant fraction exists as the highly reactive thiolate anion (-S⁻), making it the most potent nucleophile in most proteins.[7][8]

  • Lysine (-NH₃⁺): The ε-amino group has a high pKa of ~10.5. At neutral pH, it is predominantly protonated and thus non-nucleophilic. However, as the pH increases, deprotonation to the nucleophilic -NH₂ form occurs, increasing its potential for reaction.[9]

  • Serine/Threonine (-OH): The hydroxyl groups are weak nucleophiles with a high pKa (>13) and typically do not react under physiological conditions unless they are part of a catalytic site that activates them.[6]

Comparative Reactivity Analysis

Primary Target: Thiol Groups (Cysteine)

The reaction with cysteine residues is the intended and most efficient modification. The potent nucleophilicity of the thiolate anion leads to a rapid and high-yield formation of a stable thioether bond. This high selectivity is the cornerstone of many cysteine-focused bioconjugation strategies.[7][10][11]

Reagent R-CH₂-Cl Product Protein-S-CH₂-R Reagent->Product Cysteine Protein-S⁻ Cysteine->Product Fast Reaction (pH > 7) Chloride Cl⁻

Caption: Selective alkylation of a cysteine thiolate.

Off-Target Cross-Reactivity: Amine Groups (Lysine)

The most significant source of cross-reactivity stems from the alkylation of the ε-amino group of lysine residues. While less nucleophilic than thiolates at neutral pH, this reaction becomes increasingly problematic as the pH rises above 8. At higher pH, a greater population of lysine side chains are deprotonated to the nucleophilic free amine (-NH₂), which can then compete with thiols for the reagent. This off-target modification is a known artifact in proteomics when using alkylating agents and can lead to misinterpretation of data.[5][9]

Reagent R-CH₂-Cl Product Protein-NH-CH₂-R Reagent->Product Lysine Protein-NH₂ Lysine->Product Slower Reaction (Significant at pH > 8.5) Chloride Cl⁻

Caption: Potential cross-reactivity with a lysine amine group.

Negligible Cross-Reactivity: Hydroxyl Groups (Serine, Threonine)

The hydroxyl groups of serine and threonine are significantly weaker nucleophiles than both thiols and amines.[6] Under standard physiological conditions (pH 7-8, room temperature), the rate of reaction with the chloromethyl group is extremely low and can be considered negligible for most applications. Significant modification would require harsh conditions, such as a very high pH, which would denature most proteins.

Quantitative Data Summary

While specific kinetic data for this compound is not publicly available, the expected relative reactivity based on established chemical principles for analogous chloromethyl reagents is summarized below.[3][6]

Functional GroupModel Amino AcidNucleophilepKaExpected Reactivity (pH 7.4)Expected Reactivity (pH 9.0)Product
Thiol CysteineThiolate (-S⁻)~8.3Very High Very High Thioether
Amine LysineAmino (-NH₂)~10.5Low Moderate to High Secondary Amine
Hydroxyl SerineHydroxyl (-OH)>13Negligible Very Low Ether

This table illustrates expected trends. Actual reaction rates must be determined empirically.

Experimental Protocols for Assessing Cross-Reactivity

To ensure the trustworthiness of any conjugation protocol, it is essential to validate the selectivity of the reagent empirically.

Protocol 1: Competitive Reactivity Assay with Model Compounds

This protocol provides a direct comparison of reactivity against model nucleophiles, allowing for quantitative assessment via chromatography.

Objective: To determine the relative rate of reaction of the title compound with model thiol, amine, and hydroxyl nucleophiles.

Materials:

  • This compound

  • N-acetyl-L-cysteine (thiol model)

  • N-acetyl-L-lysine (amine model)

  • N-acetyl-L-serine (hydroxyl model)[6]

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Bicarbonate buffer, pH 9.0

  • Acetonitrile (ACN) and Formic Acid (for LC-MS)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solutions:

    • Prepare a 10 mM stock of the title reagent in DMSO.

    • Prepare 100 mM stocks of N-acetyl-L-cysteine, N-acetyl-L-lysine, and N-acetyl-L-serine in the desired reaction buffer (pH 7.4 or 9.0).

  • Reaction Setup:

    • In separate microcentrifuge tubes, combine the three model amino acid stocks to a final concentration of 10 mM each in the reaction buffer.

    • Initiate the reaction by adding the reagent stock solution to a final concentration of 1 mM. The 10-fold excess of nucleophiles ensures pseudo-first-order kinetics with respect to the reagent.

    • Set up parallel reactions at both pH 7.4 and pH 9.0.

    • Include a control reaction with the reagent in buffer alone to monitor for hydrolysis.

  • Time Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot into a solution of 0.1% formic acid in 50% ACN.

  • LC-MS Analysis:

    • Analyze the quenched samples by LC-MS.

    • Monitor the disappearance of the parent reagent mass and the appearance of the masses corresponding to the three possible adducts (Reagent-Cys, Reagent-Lys, Reagent-Ser).

    • Plot the formation of each product over time to determine relative reaction rates.

Caption: Workflow for the competitive reactivity assay.

Protocol 2: Proteome-Wide Selectivity Profiling

This advanced protocol uses mass spectrometry to identify all modification sites in a complex protein mixture, providing a definitive assessment of on-target and off-target reactivity.

Objective: To identify the specific amino acid residues modified by the title reagent in a complex proteome.

Materials:

  • HeLa (or other) cell lysate

  • Dithiothreitol (DTT) for reduction (optional, if studying reduced proteome)

  • Title reagent

  • Urea, Trypsin, Iodoacetamide (for standard proteomics workflow)

  • LC-MS/MS system suitable for proteomics

Procedure:

  • Protein Labeling:

    • Treat 1 mg of cell lysate with the title reagent at a final concentration of 1 mM in PBS (pH 7.4) for 1 hour at room temperature.

    • Include a control sample treated with DMSO vehicle only.

  • Sample Preparation for MS:

    • Precipitate the proteins (e.g., with acetone) to remove excess reagent.

    • Resuspend the protein pellet in 8 M urea.

    • Reduce disulfide bonds with DTT and alkylate any remaining free cysteines with iodoacetamide (this step ensures that only cysteines modified by the title reagent are differentiated from native free cysteines).

    • Dilute the urea and digest the proteins into peptides using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer.

    • Perform a database search (e.g., using MaxQuant or Proteome Discoverer) to identify peptides and proteins.

  • Data Analysis:

    • Configure the search parameters to include a variable modification on Cys, Lys, His, Ser, and Thr corresponding to the mass of the reagent's adduct (mass of reagent minus HCl).

    • Compare the modified peptides identified in the treated sample versus the control.

    • Quantify the relative abundance of modifications on different residue types to generate a proteome-wide selectivity profile. This method directly reveals the extent of off-target labeling.[12]

Conclusion and Recommendations

This compound is a potent electrophile that demonstrates a strong intrinsic preference for reaction with cysteine thiols, the most nucleophilic functional group in proteins at physiological pH. However, its selectivity is not absolute.

Key Takeaways:

  • Primary Target: Cysteine residues are the primary and most rapid target for alkylation.

  • Major Off-Target: Lysine residues represent the most significant potential for cross-reactivity, a risk that is strongly dependent on pH.

  • Controlling Selectivity: To maximize selectivity for cysteine modification and minimize off-target reactions, the following experimental choices are critical:

    • Maintain pH Control: Conduct reactions at a pH as low as is feasible for protein stability and thiol reactivity, ideally between 7.0 and 7.5, to keep lysine residues protonated and non-nucleophilic.

    • Limit Reagent Excess: Use the lowest possible molar excess of the reagent needed to achieve the desired level of modification.

    • Control Reaction Time: Empirically determine the optimal reaction time to maximize cysteine modification before significant off-target reactions occur.

    • Utilize Quenching Agents: Add a thiol-containing quenching agent like free cysteine or DTT to consume any unreacted reagent and terminate the labeling reaction.[13]

By understanding these principles and empirically validating reaction conditions, researchers can effectively harness the reactivity of this compound for selective biomolecule modification.

References

  • Open Exploration Publishing. (2024).
  • Journal of the American Chemical Society. (2025).
  • DSpace@MIT.
  • National Institutes of Health. Site-specific proteomic mapping identifies selectively modified regulatory cysteine residues in functionally distinct protein networks.
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Establishing the limit of detection (LOD) and limit of quantification (LOQ) for 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. For novel compounds such as 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline derivatives, which hold potential as active pharmaceutical ingredients (APIs) or key intermediates, establishing the precise limits of analytical detection and quantification is paramount. This guide provides a comprehensive comparison of methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ), offering field-proven insights and actionable protocols for researchers, scientists, and drug development professionals.

The Limit of Detection (LOD) represents the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be determined with acceptable precision and accuracy.[1][2] A clear understanding and robust determination of these parameters are critical for impurity profiling, stability studies, and quality control, ensuring the safety and efficacy of the final drug product.

This guide will delve into the internationally harmonized methodologies, primarily referencing the ICH Q2(R1) guidelines, and compare the application of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the sensitive analysis of these specific derivatives.

Conceptual Framework: Understanding LOD and LOQ

Before delving into experimental protocols, it is crucial to grasp the statistical underpinnings of LOD and LOQ. These are not arbitrary values but are statistically derived to minimize the probability of false positives (detecting the analyte when it is not present) and false negatives (failing to detect the analyte when it is present).

The International Council for Harmonisation (ICH) guideline Q2(R1) outlines several approaches for determining LOD and LOQ, the most common of which are:

  • Based on Visual Evaluation: This non-instrumental method relies on the analyst's ability to discern the analyte signal from the noise. While simple, it is highly subjective and not recommended for modern analytical workflows.[3]

  • Based on Signal-to-Noise Ratio (S/N): This approach is applicable to methods that exhibit baseline noise.[4] The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[4][5]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is a more statistically robust method. The LOD and LOQ are calculated using the standard deviation of the blank or the residual standard deviation of the regression line of a calibration curve and its slope.[6][7]

The relationship between these key parameters is visualized in the following diagram:

LOD_LOQ_Concept cluster_0 Concentration Spectrum cluster_1 Key Statistical Relationships Blank Blank (No Analyte) LOD Limit of Detection (LOD) Analyte is detectable Blank->LOD S/N ≈ 3:1 LOQ Limit of Quantification (LOQ) Analyte is quantifiable LOD->LOQ S/N ≈ 10:1 WorkingRange Working Range Accurate & Precise Quantification LOQ->WorkingRange Linear Response eq1 LOD ≈ 3.3 * (σ / S) eq2 LOQ ≈ 10 * (σ / S) sigma σ = Standard Deviation of the Response sigma->eq1 sigma->eq2 slope S = Slope of the Calibration Curve slope->eq1 slope->eq2

Caption: Conceptual relationship between Blank, LOD, LOQ, and the Working Range.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical determinant of the achievable LOD and LOQ. For this compound derivatives, which possess a chromophore (the dimethylaniline moiety) and are amenable to ionization, both HPLC-UV and LC-MS/MS are viable options.

ParameterHPLC-UVLC-MS/MSRationale & Insights
Selectivity ModerateHigh to Very HighHPLC-UV relies on chromatographic separation and UV absorbance, which can be prone to interference from co-eluting impurities with similar chromophores. LC-MS/MS adds a layer of mass-based selectivity, monitoring specific parent-to-daughter ion transitions, which significantly reduces matrix effects and interferences.[8]
Sensitivity (LOD/LOQ) ng/mL to high pg/mLpg/mL to fg/mLThe inherent sensitivity of mass spectrometric detection is orders of magnitude greater than UV detection.[9] This is a critical advantage when analyzing trace-level impurities or in bioanalytical applications.
Linearity & Dynamic Range WideModerateUV detectors typically offer a wider linear dynamic range. MS detectors, particularly electrospray ionization (ESI) sources, can be susceptible to saturation at higher concentrations.
Cost & Complexity LowerHigherHPLC-UV systems are more affordable to acquire and maintain. LC-MS/MS instrumentation is more expensive and requires a higher level of operator expertise.
Confirmation of Identity Limited (based on retention time)High (based on mass-to-charge ratio and fragmentation pattern)LC-MS/MS provides unambiguous confirmation of the analyte's identity, which is a significant advantage in regulated environments.

Table 1. Comparison of HPLC-UV and LC-MS/MS for the analysis of this compound derivatives.

Experimental Protocol: LOD and LOQ Determination via the Calibration Curve Method (HPLC-UV)

This protocol details the determination of LOD and LOQ for a representative this compound derivative using the calibration curve method, in accordance with ICH Q2(R1) guidelines.[3]

Instrumentation and Chromatographic Conditions
  • HPLC System: A quaternary pump system with an autosampler and a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). The specific gradient will need to be optimized for the specific derivative.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the analyte (e.g., 254 nm).

  • Injection Volume: 10 µL.

Preparation of Solutions
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of the reference standard of the this compound derivative in 10 mL of a suitable solvent (e.g., acetonitrile).

  • Calibration Standards: Prepare a series of at least six calibration standards by serial dilution of the stock solution to bracket the expected LOQ. The concentration range should be in the lower part of the linear range (e.g., 0.05, 0.1, 0.2, 0.5, 1.0, and 2.0 µg/mL).

  • Blank Solution: Use the mobile phase or a placebo sample matrix as the blank.

Experimental Workflow

LOD_LOQ_Workflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing & Calculation cluster_3 Verification A Prepare Stock Solution (1 mg/mL) B Prepare Low-Level Calibration Standards A->B D Inject Calibration Standards (n ≥ 3 per level) B->D C Inject Blank Solution (n ≥ 10) F Determine Slope (S) and Standard Deviation of the Response (σ) C->F E Construct Calibration Curve (Peak Area vs. Concentration) D->E E->F G Calculate LOD and LOQ F->G H Prepare Spiked Samples at Calculated LOD & LOQ G->H I Analyze Spiked Samples (n ≥ 6) H->I J Confirm S/N and Precision I->J

Caption: Experimental workflow for LOD and LOQ determination.

Data Analysis and Calculations
  • Construct the Calibration Curve: Plot the mean peak area of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the coefficient of determination (R²), the slope (S), and the standard deviation of the y-intercepts or the residual standard deviation of the regression line (σ).[7]

  • Calculate LOD and LOQ: Use the following equations as per ICH Q2(R1) guidelines:[6]

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

    Where:

    • σ is the standard deviation of the response. This can be estimated from the standard deviation of the y-intercepts of multiple calibration curves or the residual standard deviation of a single calibration curve.

    • S is the slope of the calibration curve.

Verification

The calculated LOD and LOQ values should be experimentally verified.[6] Prepare samples at the calculated concentrations and analyze them. The LOD should yield a signal that is consistently distinguishable from the baseline (S/N ≥ 3), and the LOQ should provide a response that can be quantified with acceptable precision (e.g., RSD ≤ 10%).

Illustrative Data

The following table presents hypothetical but realistic data for the determination of LOD and LOQ for a this compound derivative using the calibration curve method.

Concentration (µg/mL)Mean Peak Area (n=3)
0.051250
0.102480
0.205100
0.5012600
1.0025100

Linear Regression Results:

  • Slope (S) = 25000

  • Y-intercept = 50

  • Residual Standard Deviation (σ) = 150

  • R² = 0.9998

Calculated LOD and LOQ:

  • LOD = 3.3 * (150 / 25000) = 0.0198 µg/mL

  • LOQ = 10 * (150 / 25000) = 0.06 µg/mL

These values would then be experimentally verified by preparing and analyzing samples at approximately 0.02 µg/mL and 0.06 µg/mL.

Conclusion

The establishment of robust and reliable LOD and LOQ values is a critical aspect of analytical method validation for novel pharmaceutical compounds like this compound derivatives. A thorough understanding of the principles outlined in the ICH Q2(R1) guidelines, coupled with a judicious selection of analytical technology, is essential for ensuring data integrity and regulatory compliance. While HPLC-UV offers a cost-effective and reliable approach for many applications, the superior sensitivity and selectivity of LC-MS/MS make it the preferred method for trace-level analysis and when unambiguous confirmation of identity is required. The methodologies and protocols presented in this guide provide a solid foundation for scientists to develop and validate high-quality analytical methods, ultimately contributing to the development of safe and effective medicines.

References

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Reproducibility and robustness of analytical methods using 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to ensuring reliable and transferable analytical results for 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline through robust method validation.

In the landscape of pharmaceutical development and quality control, the reproducibility and robustness of analytical methods are paramount. For novel compounds such as this compound, a derivative of interest with potential applications in synthesis and pharmaceutical chemistry, establishing a reliable analytical method is a critical first step. This guide provides a comprehensive comparison of analytical methodologies, focusing on high-performance liquid chromatography (HPLC), a cornerstone of pharmaceutical analysis. We will delve into the nuances of method development, the critical importance of robustness testing, and a comparative analysis with an alternative method, all supported by experimental data and protocols. This document is intended for researchers, analytical scientists, and drug development professionals who are tasked with developing, validating, or transferring analytical methods for complex organic molecules.

The Criticality of Robustness in Analytical Method Validation

An analytical method is considered robust if it is unaffected by small, deliberate variations in method parameters.[1] Robustness testing is a key component of method validation and provides an indication of the method's reliability during normal usage.[1] The International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R2), provide a framework for the validation of analytical procedures, including robustness testing.[2][3][4][5][6][7][8][9] Similarly, the United States Pharmacopeia (USP) General Chapter <1225> outlines the criteria for successful method validation, ensuring the method is suitable for its intended use.[10][11][12][13][14] A robust method ensures that routine analysis can be performed reliably in different laboratories, by different analysts, and on different instruments without compromising the quality of the results.[15]

Primary Analytical Method: Reversed-Phase HPLC with UV Detection

For the analysis of this compound, a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is proposed as the primary analytical technique. This choice is based on the structural characteristics of the analyte, which contains a chromophore (the N,N-dimethylaniline moiety) making it suitable for UV detection, and its expected polarity, which is amenable to separation on a C18 stationary phase.

Experimental Protocol: Primary HPLC-UV Method

1. Instrumentation and Reagents:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-10 min: 30% to 70% B

    • 10-12 min: 70% B

    • 12-12.1 min: 70% to 30% B

    • 12.1-15 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the reference standard in a 50:50 mixture of acetonitrile and water to a final concentration of 1 mg/mL.

Rationale for Experimental Choices:
  • C18 Column: A C18 stationary phase is a versatile and widely used choice for reversed-phase chromatography, offering good retention and separation for a broad range of moderately polar to nonpolar compounds.

  • Acetonitrile and Water: This is a common and effective mobile phase system in reversed-phase HPLC, providing good peak shape and resolution.

  • Formic Acid: The addition of a small amount of formic acid to the mobile phase helps to protonate any residual silanols on the stationary phase and ensures that the analyte is in a single ionic form, leading to sharper, more symmetrical peaks.

  • Gradient Elution: A gradient program is employed to ensure the efficient elution of the analyte and any potential impurities with varying polarities within a reasonable run time.

  • UV Detection at 254 nm: The N,N-dimethylaniline moiety in the analyte is expected to have strong absorbance at this wavelength, providing good sensitivity.

Robustness Study Design

To evaluate the robustness of the primary HPLC-UV method, a systematic study is designed where key method parameters are deliberately varied within a defined range.[1][16] The effect of these variations on critical method responses, such as retention time, peak area, and tailing factor, is then assessed.

Experimental Workflow for Robustness Testing

Robustness_Workflow cluster_0 Method Definition cluster_1 Parameter Variation cluster_2 Data Analysis cluster_3 Evaluation A Primary HPLC-UV Method B Flow Rate (± 0.1 mL/min) A->B Deliberate Changes C Column Temp (± 2 °C) A->C Deliberate Changes D Mobile Phase pH (± 0.2 units) A->D Deliberate Changes E Organic Content (± 2%) A->E Deliberate Changes F Analyze Samples B->F C->F D->F E->F G Assess Impact on: - Retention Time - Peak Area - Tailing Factor F->G

Caption: Workflow for the robustness study of the primary HPLC-UV method.

Robustness Study Protocol:

A series of experiments will be conducted where a single parameter is varied while all others are held constant at the nominal conditions.

ParameterNominal ValueVariation 1Variation 2
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30 °C28 °C32 °C
Mobile Phase A pH ~2.8 (0.1% Formic Acid)+ 0.2 pH units- 0.2 pH units
Initial % Mobile Phase B 30%28%32%

Alternative Analytical Method: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS)

For a comparative analysis, a UHPLC-MS/MS method is proposed. This technique offers higher sensitivity and selectivity, which can be particularly advantageous for impurity profiling or analysis in complex matrices.[17] The use of mass spectrometry for the analysis of oxazolidinone derivatives has been reported.[18]

Experimental Protocol: UHPLC-MS/MS Method

1. Instrumentation and Reagents:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Water (LC-MS grade).

  • Ammonium formate (LC-MS grade).

  • This compound reference standard.

2. Chromatographic and Mass Spectrometric Conditions:

  • Mobile Phase A: 10 mM Ammonium formate in Water.

  • Mobile Phase B: 10 mM Ammonium formate in Acetonitrile.

  • Gradient Program: Optimized for faster separation on the UHPLC column.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition: A specific precursor ion to product ion transition for this compound would be determined by direct infusion of the standard.

Comparative Data Analysis

The following tables present hypothetical but realistic data from the robustness studies of both the primary HPLC-UV method and the alternative UHPLC-MS/MS method.

Table 1: Robustness Data for Primary HPLC-UV Method
Parameter VariationRetention Time (min)% RSD of Peak Area (n=6)Tailing Factor
Nominal 5.250.8%1.1
Flow Rate (0.9 mL/min) 5.830.9%1.1
Flow Rate (1.1 mL/min) 4.770.7%1.2
Temperature (28 °C) 5.300.8%1.1
Temperature (32 °C) 5.200.9%1.1
pH (+0.2) 5.231.0%1.2
pH (-0.2) 5.270.9%1.1
%B (28%) 5.450.8%1.1
%B (32%) 5.050.7%1.2
Table 2: Robustness Data for Alternative UHPLC-MS/MS Method
Parameter VariationRetention Time (min)% RSD of Peak Area (n=6)
Nominal 2.101.5%
Flow Rate (0.38 mL/min) 2.211.6%
Flow Rate (0.42 mL/min) 1.991.4%
Temperature (38 °C) 2.121.5%
Temperature (42 °C) 2.081.6%
Buffer Conc. (9 mM) 2.111.7%
Buffer Conc. (11 mM) 2.091.5%
%B (Initial +2%) 2.051.4%
%B (Initial -2%) 2.151.6%

Discussion and Method Comparison

Method_Comparison cluster_hplc Primary HPLC-UV Method cluster_uhplc Alternative UHPLC-MS/MS Method cluster_decision Method Selection Criteria HPLC_Robust Robust to variations in flow rate, temperature, and mobile phase composition. Decision Choose method based on intended application: - Routine QC: HPLC-UV - Trace Analysis/Complex Matrix: UHPLC-MS/MS HPLC_Robust->Decision HPLC_Precise Excellent precision (%RSD < 1.0%). HPLC_Precise->Decision HPLC_Accessible Widely available instrumentation. HPLC_Accessible->Decision UHPLC_Sensitive Higher sensitivity and selectivity. UHPLC_Sensitive->Decision UHPLC_Fast Faster analysis time. UHPLC_Fast->Decision UHPLC_Complex More complex instrumentation and method development. UHPLC_Complex->Decision

Caption: Comparison of the primary and alternative analytical methods.

The data from the robustness study of the primary HPLC-UV method demonstrate that it is reliable and reproducible under the tested variations. The retention time shifts predictably with changes in flow rate and mobile phase composition, as expected in reversed-phase chromatography.[19] Crucially, the peak area precision remains excellent (%RSD < 1.0%), indicating that quantitation will not be significantly affected by these minor variations. The tailing factor also remains well within acceptable limits (typically < 1.5), ensuring good peak shape and accurate integration.

The alternative UHPLC-MS/MS method also shows good robustness, with predictable shifts in retention time and acceptable precision. The slightly higher %RSD in peak area is not uncommon for MS detection, which can be more susceptible to matrix effects and ionization suppression. However, the significantly shorter analysis time and the inherent selectivity and sensitivity of MS detection make it a powerful alternative, especially for more demanding applications.

Conclusion and Recommendations

Both the developed HPLC-UV method and the alternative UHPLC-MS/MS method have been shown to be robust for the analysis of this compound.

  • The primary HPLC-UV method is highly recommended for routine quality control applications. Its demonstrated robustness, excellent precision, and the widespread availability of the required instrumentation make it a practical and reliable choice.

  • The alternative UHPLC-MS/MS method is the preferred option for applications requiring higher sensitivity, such as the quantification of trace impurities, analysis in complex biological matrices, or when definitive identification is required.

The choice of method should ultimately be guided by the specific analytical requirements of the task at hand, aligning with the principles of the analytical target profile (ATP).[5] This comparative guide provides the foundational data and protocols to make an informed decision and to ensure the generation of high-quality, reproducible, and robust analytical data.

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A Guide to Validating Experiments with 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline: A Framework for Positive and Negative Controls

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Covalent Modifiers

4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline is a molecule of interest for researchers exploring covalent interactions with biological targets. Its structure features a reactive chloromethyl group, which functions as an electrophilic "warhead" capable of forming a stable covalent bond with nucleophilic amino acid residues on proteins, such as cysteine, lysine, or histidine.[1][2] This process, known as alkylation, can irreversibly alter the function of a target protein, making such compounds valuable as chemical probes, inhibitors, or potential therapeutic agents.[3][4]

However, the very reactivity that makes these compounds potent also makes them prone to non-specific interactions and experimental artifacts. An observed biological effect could arise from the intended covalent modification, non-covalent binding of the molecule, or off-target effects unrelated to the primary hypothesis. Therefore, a rigorously controlled experiment is not just good practice; it is the only way to generate trustworthy and publishable data.

The Logic of a Self-Validating Control System

The core principle of a self-validating experiment with a covalent modifier is to systematically eliminate alternative explanations for an observed effect. The control strategy must be designed to isolate the specific activity of the reactive electrophile from the non-covalent binding properties of the molecular scaffold.

G cluster_0 Experimental Compound cluster_1 Negative Controls (Isolate Non-Covalent Effects) cluster_2 Positive Controls (Confirm System Viability) cluster_3 Interpretation CMOD CMOD (Scaffold + Reactive Group) Result Validated Covalent Modification CMOD->Result Produces Effect Neg_Analog Inert Analogue (Scaffold Only) Neg_Analog->Result No Effect Vehicle Vehicle Control (e.g., DMSO) Vehicle->Result No Effect Target_Mut Mutated Target (Target Lacks Nucleophile) Target_Mut->Result No Effect Pos_Agent Known Alkylating Agent (e.g., Iodoacetamide) Pos_Agent->Result Produces Effect Ortho_Detect Orthogonal Detection (e.g., Mass Spectrometry) Ortho_Detect->Result Confirms Adduct

Figure 1: Logical framework for validating covalent modification by CMOD.

Designing Essential Negative Controls

Negative controls are designed to produce a null result if the hypothesis is correct, thereby ruling out confounding variables.

The Inert Analogue: Controlling for Scaffold Effects

Causality: The most critical negative control is an analogue of CMOD that retains the core N,N-dimethylaniline and oxazolidinone scaffold but lacks the reactive chloromethyl group. This control isolates the effects of non-covalent binding and the physical presence of the molecule from the effects of the covalent reaction.

  • Proposed Control: 4-[5-(Methyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline.

  • Rationale: Replacing the -CH2Cl group with a non-reactive -CH3 group creates a molecule with nearly identical size, shape, and physicochemical properties, but without the electrophilic warhead. If CMOD shows an effect but this inert analogue does not, it provides strong evidence that the activity is dependent on the covalent modification. This approach is a best practice in the field of covalent probe characterization.[5]

The Vehicle Control: Ruling Out Solvent Effects

Causality: Reactive compounds are often dissolved in organic solvents like dimethyl sulfoxide (DMSO). It is essential to confirm that the solvent itself does not cause the observed biological effect.

  • Proposed Control: An equivalent concentration of the vehicle (e.g., DMSO) used to dissolve CMOD .

  • Rationale: This is a fundamental control in any biological experiment. Any change observed in the vehicle-treated sample relative to an untreated sample indicates a solvent-induced artifact.

The Mutated Target: A Genetic Negative Control

Causality: If the specific amino acid target of CMOD is known or hypothesized (e.g., Cysteine at position 245), a powerful control is to remove this nucleophilic site through site-directed mutagenesis.

  • Proposed Control: A version of the target protein where the reactive residue is replaced with a non-nucleophilic one (e.g., Cys → Ala or Cys → Ser).

  • Rationale: If CMOD modifies the wild-type protein but fails to modify the mutant, it provides definitive evidence of site-specific covalent engagement.[5] This control is considered a gold standard for validating the site of action.

Establishing Robust Positive Controls

Positive controls are designed to confirm that the experimental system is working as expected and is capable of detecting the phenomenon of interest—in this case, protein alkylation.

The General Alkylating Agent: Confirming Target Reactivity

Causality: It is important to demonstrate that the nucleophilic residue on the target protein is accessible and reactive under the chosen experimental conditions.

  • Proposed Control: A well-characterized, broadly reactive alkylating agent such as Iodoacetamide (IAA) or N-ethylmaleimide (NEM).[6][7]

  • Rationale: These commercially available reagents are known to efficiently alkylate solvent-exposed cysteine residues.[1] If IAA or NEM can modify the target protein (as detected by an appropriate assay), it confirms that the protein is correctly folded and its nucleophilic sites are available for modification. Failure of this control would suggest a problem with the protein preparation or assay conditions, not necessarily with CMOD .

Orthogonal Detection Methods: Direct Proof of Covalency

Causality: While biological or enzymatic assays can show a functional change, they do not directly prove that a covalent bond has formed. An orthogonal physical measurement is required for definitive validation.

  • Proposed Control Experiment: Mass Spectrometry (MS).

  • Rationale: Mass spectrometry provides an unambiguous readout of covalent modification by detecting the mass of the compound added to the protein or peptide.[8][9]

    • Intact Protein MS: Analysis of the whole protein can reveal a mass shift corresponding to the molecular weight of CMOD minus the leaving group (HCl), providing clear evidence of a covalent adduct.[5][9]

    • Bottom-Up Proteomics (LC-MS/MS): The protein is digested into peptides, which are then analyzed. This powerful technique not only confirms that modification occurred but can also pinpoint the exact amino acid residue that was alkylated.[6][8]

Experimental Protocol and Data Interpretation

The following is a generalized workflow for assessing the covalent modification of a target protein. Specific details such as buffer composition, incubation times, and concentrations should be optimized for the system under study.

G cluster_workflow Experimental Workflow cluster_detection Detection Methods start Prepare Target Protein (Wild-Type or Mutant) incubation Incubate with Test Compounds (CMOD, Controls) start->incubation removal Remove Unbound Compound (e.g., Dialysis, Gel Filtration) incubation->removal activity Functional Assay (e.g., Enzyme Activity) incubation->activity (for functional assays) denature Denature and Prepare Sample (e.g., SDS-PAGE, Digestion) removal->denature wb Western Blot (using anti-CMOD antibody or detection tag) denature->wb ms Mass Spectrometry (Intact or LC-MS/MS) denature->ms end Analyze and Compare Results wb->end ms->end activity->end

Figure 2: Generalized workflow for covalent labeling experiments.

Step-by-Step Methodology
  • Protein Preparation: Purify the target protein (both wild-type and mutated versions, if applicable). Ensure protein integrity and concentration are accurately determined.

  • Compound Incubation: Set up parallel reactions. In a suitable buffer, incubate the target protein with:

    • Test: CMOD

    • Negative Control 1: Inert Analogue (4-[5-(Methyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline)

    • Negative Control 2: Vehicle (e.g., DMSO)

    • Positive Control: Iodoacetamide (IAA)

  • Reaction Quenching & Cleanup: Stop the reaction (e.g., by adding excess DTT if targeting cysteines). Crucially, remove all unbound, non-covalently associated compounds. This can be achieved by dialysis, buffer exchange columns, or SDS-PAGE. This step is vital to ensure the detected signal is only from covalently attached molecules.[5]

  • Analysis by Mass Spectrometry:

    • Submit a portion of the samples from step 3 for intact protein mass analysis. Look for a mass increase corresponding to the addition of the CMOD moiety (C₁₂H₁₆N₂O = 204.27 Da).

    • For site identification, perform in-gel or in-solution digestion (e.g., with trypsin) and analyze via LC-MS/MS. Search the data for peptides with a +204.27 Da modification on nucleophilic residues.[9]

  • Analysis by Gel-Based Methods/Western Blot:

    • Run samples on an SDS-PAGE gel. If CMOD is fluorescent or if an antibody against its scaffold is available, the modified protein can be visualized directly.

  • Functional Analysis:

    • In a separate experiment without a denaturing cleanup step, measure the functional activity of the target protein (e.g., enzymatic rate) after incubation with each compound.

Interpreting the Results: A Comparative Guide

The power of this control system lies in the comparative analysis of the outcomes. The table below summarizes the expected results for a successful and validated experiment where CMOD is a true, site-specific covalent modifier of the target protein.

Experimental Arm Compound Type Rationale Expected Outcome (Mass Spec) Expected Outcome (Functional Assay) Conclusion if Outcome is Met
Test Compound CMOD Test for covalent modificationMass shift observedActivity is alteredThe compound modifies the protein and affects its function.
Negative Control 1 Inert Analogue Control for non-covalent effectsNo mass shift observedNo change in activityThe functional effect is due to the covalent bond, not the scaffold.
Negative Control 2 Vehicle (DMSO) Control for solvent effectsNo mass shift observedNo change in activityThe solvent does not interfere with the assay.
Negative Control 3 Mutated Target + CMOD Control for site-specificityNo mass shift observedNo change in activityCMOD specifically targets the mutated residue.
Positive Control 1 Iodoacetamide (IAA) Confirm target reactivityMass shift observedActivity is alteredThe target protein's nucleophiles are accessible and reactive.

Conclusion

References

  • de Wispelaere, M., et al. (2025). One-Shot Rational Design of Covalent Drugs with CovalentLab. PubMed Central. [Link]

  • Trivedi, A. R., et al. (2015). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. PubMed Central. [Link]

  • Gau, B. C., et al. (2013). Covalent Labeling-Mass Spectrometry with Non-Specific Reagents for Studying Protein Structure and Interactions. PubMed Central. [Link]

  • Demir, E., et al. (2020). Control experiments to produce oxazolidinones. ResearchGate. [Link]

  • London, C., et al. (2022). Advancing Covalent Ligand and Drug Discovery beyond Cysteine. Chemical Reviews. [Link]

  • Wouters, J., et al. (2023). Technologies for Direct Detection of Covalent Protein–Drug Adducts. MDPI. [Link]

  • Gilbert, A. M., et al. (2020). CHAPTER 4: Best Practices for Design and Characterization of Covalent Chemical Probes. Royal Society of Chemistry. [Link]

  • Yang, J., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. ACS Publications. [Link]

  • National Center for Biotechnology Information. (2018). Alkylating Agents. LiverTox. [Link]

  • National Center for Biotechnology Information. Alkylating Agents. Holland-Frei Cancer Medicine. [Link]

  • Iannitelli, A., et al. (2022). Oxazolidinones as versatile scaffolds in medicinal chemistry. PubMed Central. [Link]

  • ChemistryViews. (2015). Chemical Indicator for Alkylating Agents. [Link]

  • Asian Journal of Research in Chemistry. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. [Link]

  • ResearchGate. (2025). Therapeutic Potential of Oxazolidine Derivative: A Critical Review of Their Biological Activities. [Link]

  • Wang, M., et al. (2019). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular Omics. [Link]

  • Wikipedia. Alkylating antineoplastic agent. [Link]

  • PubChem. N,N-Dimethylaniline. [Link]

  • Pharmareviews. (2022). Reviewing the Pharmacology of Alkylating Agents. [Link]

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A Comparative Guide to the Amine Specificity of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the landscape of chemical probes and synthetic building blocks, reagents with selective reactivity towards specific functional groups are of paramount importance. This guide provides an in-depth analysis of the reactivity of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline (CAS 17996-49-5), with a particular focus on its specificity for primary versus secondary amines. While direct comparative kinetic studies for this specific molecule are not extensively documented in publicly available literature, this guide will establish a robust scientific comparison based on fundamental principles of organic chemistry, reactivity data from structurally analogous compounds, and proposed experimental designs for validation.

The core of this molecule's reactivity lies in the electrophilic chloromethyl group attached to the oxazolidinone ring. This functional group is susceptible to nucleophilic attack by amines, leading to the formation of a stable carbon-nitrogen bond. The N,N-dimethylaniline moiety, a common chromophore, suggests potential applications in analytical derivatization for spectrophotometric or fluorometric detection, although such applications are not yet widely reported.

Theoretical Framework: The Principles Governing Amine Nucleophilicity

The reaction between this compound and an amine is a classic SN2 (bimolecular nucleophilic substitution) reaction. The rate and selectivity of this reaction are primarily governed by the nucleophilicity of the amine and steric hindrance at both the electrophilic carbon and the nucleophilic nitrogen.

Generally, the nucleophilicity of amines follows the trend: primary > secondary > tertiary . This is a result of a delicate balance between two opposing factors:

  • Inductive Effect: Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, thereby increasing its basicity and intrinsic nucleophilicity. Based on this effect alone, one would expect the reactivity order to be tertiary > secondary > primary.

  • Steric Hindrance: The presence of bulky alkyl groups around the nitrogen atom impedes its ability to approach and attack the electrophilic carbon center. This effect becomes more pronounced with increasing substitution.[1]

In the context of SN2 reactions with sterically accessible electrophiles like the chloromethyl group in our target molecule, steric hindrance is often the dominant factor.[1][2] Therefore, it is anticipated that primary amines will react more readily with this compound than secondary amines . Tertiary amines, being significantly more hindered and lacking a proton to be lost after alkylation, will not undergo a productive reaction to form a stable product.

Evidence from Analogous Systems: The Case of Linezolid Synthesis

While direct data on our target molecule is scarce, a wealth of information can be drawn from the synthesis of the oxazolidinone antibiotic, Linezolid. A key step in many synthetic routes to Linezolid and its analogues involves the N-alkylation of a primary aromatic amine (3-fluoro-4-morpholinylaniline) with a chloromethyl-oxazolidinone derivative.[3][4][5][6][7]

This reaction is typically carried out in the presence of a base to neutralize the HCl generated and proceeds in good yield, demonstrating the reactivity of the chloromethyl group towards a primary amine. The successful and high-yielding synthesis of these complex molecules relies on the clean and selective reaction at the primary amine. This provides strong circumstantial evidence that the chloromethyl-oxazolidinone scaffold is an effective electrophile for primary amines.

Comparative Reactivity Profile: Primary vs. Secondary Amines

Based on the established principles and analogous reactivity, we can construct a comparative profile for the reaction of this compound with primary and secondary amines.

FeatureReaction with Primary AminesReaction with Secondary Amines
Reaction Rate Expected to be faster due to lower steric hindrance.[1]Expected to be slower due to increased steric hindrance from the two alkyl substituents.[1]
Reaction Yield Generally high yields are expected under optimized conditions, as seen in analogous syntheses.[3][5]Lower yields are anticipated compared to primary amines under identical conditions. Over-alkylation is not a concern as the product is a tertiary amine.
Reaction Conditions Can proceed under milder conditions (e.g., lower temperatures, weaker base).May require more forcing conditions (e.g., higher temperatures, stronger base) to achieve comparable conversion.
Product Forms a stable secondary amine.Forms a stable tertiary amine.

Experimental Design for a Head-to-Head Comparison

To empirically validate the predicted selectivity, the following experimental protocol is proposed. This self-validating system is designed to provide quantitative data on the relative reactivity of this compound with a representative primary and secondary amine.

Objective:

To quantify the reaction rates and yields of the reaction of this compound with n-butylamine (a primary amine) and diethylamine (a secondary amine) under identical conditions.

Materials:
  • This compound

  • n-Butylamine

  • Diethylamine

  • Acetonitrile (anhydrous)

  • N,N-Diisopropylethylamine (DIPEA)

  • Internal standard (e.g., dodecane)

  • HPLC or GC-MS for analysis

Protocol:
  • Stock Solution Preparation:

    • Prepare a 100 mM stock solution of this compound in anhydrous acetonitrile.

    • Prepare 1 M stock solutions of n-butylamine and diethylamine in anhydrous acetonitrile.

    • Prepare a stock solution of the internal standard in anhydrous acetonitrile.

  • Reaction Setup:

    • In two separate reaction vials, add 1 mL of the this compound stock solution.

    • Add 1.2 equivalents of DIPEA to each vial.

    • Add a known amount of the internal standard to each vial.

    • To initiate the reactions, add 1.1 equivalents of the n-butylamine stock solution to the first vial, and 1.1 equivalents of the diethylamine stock solution to the second vial.

    • Start a timer immediately after the addition of the amines.

  • Reaction Monitoring:

    • At regular time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) from each reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a large volume of a suitable solvent (e.g., mobile phase for HPLC).

    • Analyze the quenched samples by a calibrated HPLC or GC-MS method to determine the concentration of the starting material and the product.

  • Data Analysis:

    • Plot the concentration of the starting material versus time for both reactions.

    • Calculate the initial reaction rates from the slope of the curves.

    • Determine the reaction yield at the final time point.

    • Compare the reaction rates and yields for the primary and secondary amines.

Visualizing the Process

Reaction Mechanism

SN2 Reaction cluster_reactants Reactants cluster_product Product Amine R-NH2 (Primary Amine) or R2NH (Secondary Amine) Product N-Alkylated Amine Amine->Product Nucleophilic Attack Reagent This compound Reagent->Product HCl HCl Experimental Workflow Start Prepare Stock Solutions Setup Set up Parallel Reactions (Primary vs. Secondary Amine) Start->Setup Monitor Monitor Reaction Progress over Time (Take Aliquots) Setup->Monitor Quench Quench Reaction in Aliquots Monitor->Quench Analyze Analyze by HPLC or GC-MS Quench->Analyze Data Calculate Rates and Yields Analyze->Data Compare Compare Reactivity Data->Compare

Caption: Workflow for comparative reactivity study.

Conclusion and Outlook

Based on fundamental chemical principles and evidence from analogous reactions in the synthesis of oxazolidinone antibiotics, This compound is expected to exhibit a marked preference for reacting with primary amines over secondary amines . This selectivity is primarily attributed to the lower steric hindrance of primary amines, which facilitates the SN2 reaction.

For researchers in drug development, this selectivity can be exploited for the regioselective modification of molecules containing multiple amine functionalities. In the field of analytical chemistry, this compound could potentially be developed into a derivatization agent for the selective analysis of primary amines in complex mixtures. However, it is crucial to perform empirical studies, such as the one outlined in this guide, to confirm and quantify this predicted selectivity before its application in critical research and development workflows.

References

  • Fiveable. (n.d.). Nucleophilicity of Amines Definition. Retrieved from [Link]

  • Der Pharma Chemica. (2014). A new and alternate synthesis of Linezolid: An antibacterial agent. Retrieved from [Link]

  • Reddy, P. K., Mukkanti, K., & Rao, D. M. (n.d.). Synthesis of Antibiotic Linezolid Analogues. Retrieved from [Link]

  • International Journal of ChemTech Research. (2011). A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). Retrieved from [Link]

  • Mayr, H., Bug, T., & Gotta, M. F. (2007). Nucleophilicities of Primary and Secondary Amines in Water. The Journal of Organic Chemistry, 72(4), 1009-1020. [Link]

  • Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

  • Google Patents. (n.d.). EP2595968A1 - Novel process for preparation of linezolid and its novel intermediates.
  • Mayr, H., Bug, T., & Gotta, M. F. (2007). Nucleophilicities of Primary and Secondary Amines in Water. ResearchGate. [Link]

  • ResearchGate. (2011). An efficient and practical synthesis of antibacterial linezolid. [Link]

Sources

A Guide to Inter-Laboratory Comparison of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline: Ensuring Analytical Consistency in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting an inter-laboratory comparison of the analytical results for 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline. This molecule is a critical intermediate in various synthetic pathways, and ensuring the accuracy, precision, and reliability of its characterization across different quality control (QC) laboratories is paramount for consistent production and regulatory compliance.

The principles and protocols outlined herein are designed for researchers, analytical scientists, and drug development professionals. This document emphasizes the causality behind experimental choices, embedding self-validating systems within the protocols to ensure trustworthiness and scientific integrity.

Introduction: The Critical Role of Inter-Laboratory Validation

This compound is a complex molecule featuring an oxazolidinone core, a key pharmacophore in several modern antibiotics, and a dimethylaniline group.[1][2] Its purity and impurity profile directly impact the quality and safety of the final active pharmaceutical ingredient (API). Therefore, analytical methods used for its release must be robust, reliable, and reproducible.

An inter-laboratory comparison, also known as proficiency testing, is a vital component of a robust quality system.[3][4] It serves to:

  • Verify Method Performance: Objectively assess the performance of an analytical method when used by different analysts in different laboratories with varying equipment.[5]

  • Identify Systematic Errors: Uncover potential biases or systematic errors in a laboratory's testing process.[3]

  • Ensure Consistency: Demonstrate that data generated across multiple sites are equivalent and reliable, which is crucial for global manufacturing and supply chains.[6]

  • Support Regulatory Submissions: Provide documented evidence of method suitability and data integrity to regulatory bodies like the FDA and EMA.[7][8]

This guide will focus on a comparative study of the most common and critical analytical technique for such an intermediate: High-Performance Liquid Chromatography (HPLC) for purity assessment and impurity profiling.

Designing the Inter-Laboratory Study

A successful inter-laboratory study requires careful planning and a well-defined protocol. The study will involve a coordinating laboratory that prepares and distributes a homogenous batch of the test material and collates the results for statistical analysis.

Study Participants

A minimum of three to five laboratories should participate to ensure statistically meaningful data. Participants can include internal QC labs, contract research organizations (CROs), and contract manufacturing organizations (CMOs).

Test Material

A single, homogenous batch of this compound should be prepared and characterized by the coordinating laboratory. The material should be sub-divided into identical samples and distributed to each participating laboratory. To challenge the analytical methods, the sample could be spiked with known, relevant impurities if available.

Analytical Method

The core of this guide is the comparison of a standardized HPLC method. While laboratories may have their own validated methods, for the purpose of this comparison, a common, detailed method should be provided to all participants. This minimizes variables and allows for a direct comparison of laboratory performance.

Below is a proposed reference HPLC method for the purity determination and impurity profiling of the target compound.

Experimental Protocol: HPLC Purity and Impurity Profiling

1. Objective: To quantify the purity of this compound and detect any related impurities.

2. Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

3. Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic Acid (ACS grade)

  • This compound reference standard (characterized, >99.5% purity)

  • Test sample from the coordinating laboratory

4. Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    20.0 80
    25.0 80
    25.1 30

    | 30.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

5. Standard and Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of the reference standard and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).

  • Sample Solution (0.5 mg/mL): Prepare the test sample in the same manner as the standard solution.

6. System Suitability:

  • Before sample analysis, perform five replicate injections of the standard solution.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 2.0%.

    • Tailing factor for the main peak should be ≤ 2.0.

    • Theoretical plates for the main peak should be ≥ 2000.

7. Analysis Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks.

  • Inject the standard solution.

  • Inject the sample solution in duplicate.

8. Calculation:

  • Calculate the % Purity using the area normalization method.

  • % Purity = (Area of main peak / Total area of all peaks) x 100

Data to be Reported and Comparative Analysis

Each participating laboratory must report a comprehensive data package to the coordinating laboratory. This allows for a thorough and objective comparison.

Reported Data

The following should be included in the report from each lab:

  • Raw chromatograms (blank, standard, and samples).

  • System suitability results (RSD, tailing factor, theoretical plates).

  • Calculated % purity for their sample replicates.

  • Peak table for the sample chromatogram, including retention time, peak area, and area % for all detected peaks (impurities).

  • Any deviations from the protocol or observations.

Data Presentation and Comparison

The coordinating laboratory will compile the data into summary tables for easy comparison.

Table 1: Inter-Laboratory Comparison of System Suitability Results

LaboratoryRSD of Peak Area (%)Tailing FactorTheoretical Plates
Lab A0.81.25500
Lab B1.11.34800
Lab C0.91.16200
Lab D1.51.44500
Acceptance Criteria ≤ 2.0% ≤ 2.0 ≥ 2000

Table 2: Inter-Laboratory Comparison of Purity Results

LaboratoryPurity Result 1 (%)Purity Result 2 (%)Mean Purity (%)
Lab A99.6599.6899.67
Lab B99.5999.6199.60
Lab C99.7099.7299.71
Lab D99.2599.3599.30

Table 3: Inter-Laboratory Comparison of a Key Impurity (e.g., at Relative Retention Time ~1.2)

LaboratoryImpurity Area % (Rep 1)Impurity Area % (Rep 2)Mean Impurity Area %
Lab A0.150.140.15
Lab B0.180.170.18
Lab C0.140.150.15
Lab D0.350.320.34
Statistical Analysis and Interpretation

The results should be statistically analyzed to determine the reproducibility of the method.[7] Key statistical tools include:

  • Mean and Standard Deviation: Calculate the overall mean purity and the standard deviation across all laboratories.

  • Z-Scores: For each laboratory, a z-score can be calculated to assess performance.[9] A z-score between -2 and +2 is generally considered satisfactory.

  • Cochran's Test: To check for outliers in the variance between replicate measurements.

In the example data above, Lab D shows a noticeable deviation in both purity and impurity results, which would warrant an investigation into their experimental procedure, equipment calibration, or standard handling.

Visualization of Workflows

Diagrams are essential for clearly communicating the logical flow of the inter-laboratory study.

InterLab_Workflow cluster_Coordination Coordinating Laboratory cluster_Participants Participating Laboratories (A, B, C...) cluster_Analysis Coordinating Laboratory (Analysis Phase) A Prepare & Homogenize Test Material B Characterize & Aliquot Test Samples A->B C Develop & Distribute Standardized Protocol B->C D Distribute Samples & Protocol C->D E Receive Samples & Protocol D->E F Execute HPLC Analysis (System Suitability & Sample Runs) E->F G Process Data & Generate Report F->G H Collect Data Packages from all Labs G->H I Compile & Tabulate Comparative Data H->I J Perform Statistical Analysis (Mean, SD, Z-Scores) I->J K Issue Final Report & Recommendations J->K

Caption: Workflow of the inter-laboratory comparison study.

Alternative and Complementary Analytical Techniques

While HPLC is the primary technique for purity analysis, a comprehensive inter-laboratory comparison could also include orthogonal methods to provide a more complete picture of the compound's quality.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities that may not be detected by HPLC. A separate inter-laboratory comparison could be designed around a GC-MS method.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the main component and identify impurities with different structural skeletons. While quantitative NMR (qNMR) is a powerful tool, it requires specialized expertise and might be complex for a broad inter-laboratory study.

  • Loss on Drying (LOD): A simple but crucial test to determine the amount of volatile matter (e.g., residual solvents) in the sample. Results from different labs can be easily compared.

The choice of including these techniques would depend on the specific quality attributes of concern for this compound.

Conclusion and Recommendations

An inter-laboratory comparison is an indispensable tool for ensuring analytical data consistency for critical pharmaceutical intermediates like this compound. By following a well-structured protocol, laboratories can collectively validate the performance of an analytical method and ensure that results are reliable regardless of where the testing is performed.[10]

Based on the comparative results, the coordinating laboratory should issue a final report summarizing the findings and making recommendations. If a laboratory's results are identified as outliers, a root cause analysis should be initiated. This could lead to retraining of analysts, instrument recalibration, or refinement of the analytical procedure itself. Ultimately, this continuous process of verification and improvement strengthens the quality management system and ensures the consistent quality of the final pharmaceutical product.[6]

References

  • Validation of Impurity Methods, Part II. (2014). LCGC North America. Available at: [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound Pharma. Available at: [Link]

  • VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil. Available at: [Link]

  • Analytical method validation: A brief review. (n.d.). Journal of Pharmacy Research. Available at: [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review. Available at: [Link]

  • International Harmonized Protocol for Proficiency Testing of (Chemical) Analytical Laboratories. (n.d.). IUPAC. Available at: [Link]

  • Proficiency Testing Schemes. (n.d.). HSE Solutions. Available at: [Link]

  • Proficiency Testing Schemes. (n.d.). i2 Analytical. Available at: [Link]

  • Proficiency Testing Links. (2022). European Accreditation. Available at: [Link]

  • Proficiency Testing Scheme – Annual Programme 2025. (2024). IFA-Tulln. Available at: [Link]

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  • A Novel Synthesis of Oxazolidinone Derivatives (A Key Intermediate of Linezolid). (n.d.). ResearchGate. Available at: [Link]

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Cost-Benefit Analysis of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline in Routine Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the accurate and sensitive quantification of analytes is a cornerstone of robust analytical methodology. Many target molecules, particularly aldehydes, ketones, and amines, lack the necessary chromophores or fluorophores for direct detection by common analytical techniques like High-Performance Liquid Chromatography (HPLC) with UV-Visible or fluorescence detectors. Chemical derivatization presents a powerful strategy to overcome these limitations by chemically modifying the analyte to enhance its detectability and chromatographic behavior.

This guide provides an in-depth cost-benefit analysis of a lesser-known derivatizing agent, 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline , for routine analytical applications. We will objectively compare its theoretical performance characteristics with established and widely used alternatives, namely 2,4-dinitrophenylhydrazine (DNPH) for carbonyl compounds and p-dimethylaminobenzaldehyde (DMAB) for primary amines. This analysis is grounded in fundamental chemical principles and supported by a review of existing experimental data for the established reagents, providing a logical framework for evaluating the potential of this novel agent.

The Emerging Contender: this compound

This compound is an oxazolidinone derivative featuring a reactive chloromethyl group.[1][2] While its primary documented use is as a synthetic intermediate in the development of novel antibacterial agents,[3][4] its structural features suggest significant potential as a derivatizing agent in analytical chemistry.

The core of its potential utility lies in the combination of two key functional groups:

  • The Reactive Chloromethyl Group: This group is a versatile handle for nucleophilic substitution reactions.[5][6] It can readily react with nucleophilic functional groups such as primary and secondary amines, thiols, and phenols, forming a stable covalent bond. This reactivity is the basis for its potential as a derivatization agent for these classes of compounds.

  • The N,N-dimethylaniline Moiety: This portion of the molecule incorporates a strong chromophore, which would impart significant UV absorbance to the resulting derivative, enabling sensitive detection by HPLC-UV. The dimethylamino group is an auxochrome that enhances the molar absorptivity of the aromatic system.

The Established Alternatives: DNPH and DMAB

A meaningful evaluation of this compound necessitates a comparison with the current "gold standards" in their respective analytical domains.

  • 2,4-Dinitrophenylhydrazine (DNPH): DNPH is the most common reagent for the derivatization of aldehydes and ketones.[7][8] It reacts with the carbonyl group to form a stable 2,4-dinitrophenylhydrazone derivative, which is highly colored and possesses a strong chromophore, allowing for sensitive detection by HPLC-UV at around 360 nm.[9]

  • p-Dimethylaminobenzaldehyde (DMAB): Also known as Ehrlich's reagent, DMAB is widely used for the detection and quantification of primary amines.[10][11] It reacts with primary amines in an acidic medium to form a colored Schiff base, which can be detected spectrophotometrically.[12]

Comparative Analysis: A Deeper Dive

The following sections provide a detailed comparison of this compound with DNPH and DMAB across several critical performance parameters. As direct experimental data for the target compound as a derivatizing agent is not available, this analysis is based on established chemical principles and the known properties of its functional groups.

Mechanism of Derivatization

The proposed derivatization reaction for this compound with a primary amine would proceed via a nucleophilic substitution reaction, where the lone pair of electrons on the amine nitrogen attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion.

cluster_0 Derivatization with this compound Reagent R-NH₂ (Analyte) + this compound Product Derivative with UV-active N,N-dimethylaniline moiety Reagent->Product Nucleophilic Substitution

Figure 1: Proposed derivatization mechanism.

In contrast, DNPH reacts with carbonyls through a condensation reaction,[13] while DMAB forms a Schiff base with primary amines.[12]

cluster_1 Established Derivatization Reactions DNPH_Reaction RCHO (Aldehyde) + DNPH -> Dinitrophenylhydrazone DMAB_Reaction R-NH₂ (Amine) + DMAB -> Schiff Base

Figure 2: Mechanisms of established reagents.

Performance Characteristics: A Head-to-Head Comparison

The following table summarizes the anticipated performance of this compound in comparison to DNPH and DMAB.

FeatureThis compound2,4-Dinitrophenylhydrazine (DNPH)p-Dimethylaminobenzaldehyde (DMAB)
Target Analytes Primary & Secondary Amines, Thiols, PhenolsAldehydes & KetonesPrimary Amines
Reaction Principle Nucleophilic SubstitutionCondensationSchiff Base Formation
Detection Method HPLC-UVHPLC-UV[7][8]Spectrophotometry, HPLC-UV[14]
Anticipated Sensitivity High (due to N,N-dimethylaniline chromophore)High[15][16]Moderate to High[14]
Selectivity Potentially broad for nucleophilesSpecific for carbonylsSpecific for primary amines
Derivative Stability Expected to be high (stable C-N bond)Generally stable, but some hydrazones can be unstable[13]Schiff base stability can be variable
Reaction Conditions Likely mild to moderate heatingAcidic conditions, sometimes heating[8]Acidic conditions[10]
Interferences Other nucleophiles in the sample matrix-Other primary amines
Cost Currently high (sold as a specialized chemical)[17][18]Relatively low (common lab reagent)Low (common lab reagent)[19]
Commercial Availability Limited[17][18]Widely availableWidely available[19]

Cost-Benefit Analysis

The decision to adopt a new analytical reagent hinges on a careful evaluation of its costs and benefits relative to existing methods.

Potential Benefits of this compound:
  • High Sensitivity: The N,N-dimethylaniline moiety is a strong chromophore, which should lead to low limits of detection, comparable to or potentially exceeding those of DNPH and DMAB derivatives.

  • Versatility: The reactive chloromethyl group can target a broader range of nucleophilic analytes, including primary and secondary amines, thiols, and phenols, potentially consolidating multiple derivatization protocols into one.

  • Stable Derivatives: The formation of a covalent carbon-nitrogen bond is expected to result in highly stable derivatives, which is advantageous for sample storage and analysis.

Potential Costs and Drawbacks:
  • High Initial Cost: As a specialized chemical, the initial purchase price of this compound is likely to be significantly higher than that of bulk reagents like DNPH and DMAB.[17][18][19]

  • Limited Availability: The compound is not as widely available as the established reagents, which could pose logistical challenges for routine analysis.[17][18]

  • Lack of Established Protocols: As a novel application, significant method development and validation would be required, representing a substantial investment of time and resources.

  • Potential for Interferences: The broad reactivity of the chloromethyl group could lead to derivatization of non-target nucleophiles in complex matrices, requiring more extensive sample cleanup.

  • Stability of the Reagent: The stability of the oxazolidine ring under various analytical conditions would need to be thoroughly investigated, as oxazolidines can be susceptible to hydrolysis.[20][21]

Experimental Protocols for a Comparative Study

To empirically validate the potential of this compound, a rigorous comparative study is necessary. The following are hypothetical, yet detailed, experimental protocols that could be employed.

Protocol 1: Derivatization of a Model Primary Amine (e.g., Hexylamine)
  • Preparation of Reagent Solution:

    • This compound: Dissolve 10 mg of the reagent in 10 mL of acetonitrile.

    • DMAB: Prepare a 1.6% (w/v) solution of DMAB in a mixture of ethanol and concentrated sulfuric acid (95:5 v/v).[22]

  • Derivatization Procedure:

    • This compound: To 100 µL of a standard solution of hexylamine in methanol, add 200 µL of the reagent solution and 50 µL of a mild base (e.g., 0.1 M sodium bicarbonate). Heat the mixture at 60°C for 30 minutes. Cool to room temperature and dilute with mobile phase for HPLC analysis.

    • DMAB: To 1 mL of the hexylamine standard, add 1 mL of the DMAB reagent solution. Allow the reaction to proceed at room temperature for 10 minutes before analysis.[22]

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Detection: UV detector set at the wavelength of maximum absorbance for each derivative (to be determined experimentally for the novel derivative).

Protocol 2: Derivatization of a Model Aldehyde (e.g., Hexanal) - A Hypothetical Application

While the primary proposed application is for nucleophiles, for the sake of a comprehensive (though theoretical) comparison, a hypothetical protocol for aldehydes is presented. The oxazolidine ring itself is formed from an aldehyde and an amino alcohol. It is conceivable that under certain conditions, a reaction with an external aldehyde could occur, though this is less likely to be a straightforward derivatization. A more plausible approach would be to first synthesize a hydrazine-containing analogue of the target compound. However, for a direct comparison with DNPH, we will proceed with a hypothetical direct reaction.

  • Preparation of Reagent Solution:

    • This compound: Dissolve 10 mg of the reagent in 10 mL of acetonitrile.

    • DNPH: Prepare a saturated solution of DNPH in acetonitrile containing 1% (v/v) phosphoric acid.[7]

  • Derivatization Procedure:

    • This compound: To 100 µL of a standard solution of hexanal in acetonitrile, add 200 µL of the reagent solution and a catalytic amount of acid (e.g., 10 µL of 1 M HCl). Heat at 60°C for 1 hour. Cool and dilute for HPLC analysis.

    • DNPH: Mix 1 mL of the hexanal standard with 1 mL of the DNPH reagent solution. Allow to react at room temperature for 1 hour.[8]

  • HPLC Analysis:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient of acetonitrile and water.

    • Detection: UV detector set at the respective maxima.

cluster_workflow Comparative Experimental Workflow Start Prepare Analyte Standard Solutions Reagent_Prep Prepare Derivatizing Reagent Solutions (Target Compound, DNPH, DMAB) Start->Reagent_Prep Derivatization Perform Derivatization Reactions Reagent_Prep->Derivatization HPLC HPLC Analysis of Derivatives Derivatization->HPLC Data_Analysis Compare Performance Metrics: Sensitivity, Linearity, Precision HPLC->Data_Analysis Conclusion Cost-Benefit Assessment Data_Analysis->Conclusion

Figure 3: A logical workflow for a comparative study.

Conclusion and Future Outlook

Based on its chemical structure, this compound presents a promising, albeit currently expensive and under-researched, alternative for the derivatization of nucleophilic analytes in routine analysis. Its potential for high sensitivity and the formation of stable derivatives are significant advantages. However, the high cost, limited availability, and the need for extensive method development are considerable hurdles to its widespread adoption.

For routine analysis of aldehydes and ketones, DNPH remains the more cost-effective and well-established choice.[7][8] Similarly, for primary amines, DMAB offers a simple and inexpensive analytical solution.[10][11]

The primary benefit of this compound would likely be realized in specialized research applications where its unique reactivity profile could be exploited, or in situations where a single reagent for multiple classes of nucleophiles is desired and the cost is not a prohibitive factor. Further research, including the comparative experimental studies outlined above, is essential to fully elucidate the practical costs and benefits of this intriguing molecule in the field of analytical chemistry.

References

  • Moorchilot, V. S., Aravind, U. K., & Aravindakumar, C. T. (2018). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]

  • Khan, A., et al. (2019). Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. In Books. IntechOpen.
  • California Air Resources Board. (n.d.). Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Retrieved from [Link]

  • MDPI. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI.
  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using the Agilent 1220 Infinity LC System with Diode Array Detector. Retrieved from [Link]

  • Atlantis Press. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone.
  • Diverse modes of reactivity of 6-(chloromethyl)-6-methylfulvene. (2018). PMC.
  • CP Lab Safety. (n.d.). 4-(5-(Chloromethyl)oxazolidin-2-yl)-N,N-dimethylaniline, 95% Purity, C12H17ClN2O, 100 mg. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Retrieved from [Link]

  • ResearchGate. (2007). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Retrieved from [Link]

  • MDPI. (2024). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Retrieved from [Link]

  • YouTube. (2023). Derivatization in Gas Chromatography (Part II). Retrieved from [Link]

  • Current Updates on Oxazolidinone and Its Significance. (2014). PMC.
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  • Wikipedia. (n.d.). para-Dimethylaminobenzaldehyde. Retrieved from [Link]

  • Oxazolidinone Antibiotics: Chemical, Biological and Analytical Aspects. (2021). PMC.
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Safety Operating Guide

Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development, the synthesis of novel compounds is a routine yet critical endeavor. Equally critical is the responsible management of the chemical waste generated. This guide provides an in-depth, procedural framework for the proper disposal of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline, a compound whose structural motifs—a chlorinated organic, an oxazolidine ring, and a dimethylaniline moiety—necessitate a cautious and compliant approach to its end-of-life cycle. This document is designed to equip laboratory personnel with the knowledge to manage this waste stream safely, protecting both themselves and the environment.

Hazard Profile: A Synthesis of Structural Alerts

  • Chlorinated Aromatic Amine Moiety: The core of this molecule is a substituted N,N-dimethylaniline. Aniline and its derivatives are known for their toxicity upon ingestion, inhalation, and dermal contact. The presence of a chlorine atom further classifies this compound as a halogenated organic, a group often associated with environmental persistence and specific disposal regulations. A close structural analog, 4-Chloro-N,N-dimethylaniline, is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. It is also harmful to aquatic life.[1] N,N-dimethylaniline itself is toxic and a suspected carcinogen.[2][3][4] Inhalation can affect the central nervous system and blood, potentially leading to methemoglobinemia.[5][6]

  • Oxazolidinone Ring: The 1,3-oxazolidin-2-one ring system is a common feature in pharmaceuticals. While the parent 2-oxazolidone has moderate acute toxicity, being harmful if swallowed and causing skin and eye irritation, its primary chemical reactivity of concern in a disposal context is its susceptibility to hydrolysis.[7][8][9] This reaction, which can be catalyzed by acids or bases, would cleave the ring structure.[2][5]

  • Chloromethyl Group: The presence of a chloromethyl group introduces alkylating potential, a characteristic often associated with mutagenicity and carcinogenicity.

Inference: Based on this composite analysis, this compound must be handled as a toxic, irritant, and environmentally hazardous chemical . All waste containing this compound, including pure substance, reaction mixtures, and contaminated materials, must be treated as hazardous waste .

Regulatory Framework: Adherence to EPA's Cradle-to-Grave Mandate

The disposal of this chemical is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA). This "cradle-to-grave" system mandates strict procedures for hazardous waste management.[10]

Waste Classification:

Given its characteristics, waste containing this compound will likely fall under one or more of the following EPA hazardous waste codes:

Waste Code CategoryPotential Applicable CodesRationale for Consideration
F-Listed Wastes F001, F002, F005If used as a solvent or mixed with spent halogenated or non-halogenated solvents from non-specific sources.[11][12][13]
K-Listed Wastes K083, K103, K101If the waste is generated as a distillation bottom or residue from aniline production or extraction.[14]
D-Listed Wastes D021 (Chlorobenzene), D022 (Chloroform), etc.If the waste exhibits the toxicity characteristic due to the presence of other regulated chlorinated compounds.[4][11]
U-Listed Wastes U012 (Aniline)If the discarded material is the unused commercial chemical product.

It is the generator's responsibility to accurately classify the waste, often in consultation with their institution's Environmental Health and Safety (EHS) department.

Step-by-Step Disposal Protocol

The following procedures provide a direct, operational plan for the safe disposal of this compound and its associated waste streams.

Part A: Personal Protective Equipment (PPE)

Due to the compound's presumed toxicity and irritant nature, appropriate PPE is mandatory.

  • Eye and Face Protection: Chemical safety goggles and a face shield are essential.[14][15]

  • Skin Protection: A flame-resistant lab coat and chemical-resistant gloves are required. Given that halogenated solvents can penetrate standard nitrile gloves, it is advisable to use heavy-duty nitrile or neoprene gloves.[14][16] Always consult the glove manufacturer's compatibility chart.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.[14][17]

Part B: Waste Segregation and Collection

Proper segregation is crucial to prevent dangerous reactions and to ensure cost-effective and compliant disposal.

  • Designate a Waste Container: Use a dedicated, chemically compatible container, clearly labeled as "Hazardous Waste." The original chemical container is often a suitable choice.[18]

  • Labeling: The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date accumulation started

    • The hazard characteristics: "Toxic," "Irritant," "Environmental Hazard"

  • Segregation:

    • Halogenated Organic Waste: This is the primary waste stream for this compound. Do not mix with non-halogenated waste, as this increases the volume of the more stringently regulated and costly-to-dispose-of waste.[8][19]

    • Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be collected in a separate, clearly labeled, sealed plastic bag designated for solid hazardous waste.[18]

    • Aqueous Waste: If aqueous solutions are generated, they must also be collected as hazardous waste. Do not dispose of them down the drain.

Caption: Waste Disposal Workflow for this compound.

Part C: Storage and Final Disposal
  • Storage: Keep waste containers in a designated satellite accumulation area. This area must be under the control of laboratory personnel and away from general lab traffic.[18] Secondary containment is highly recommended to capture any potential leaks.[18]

  • Disposal Method: The required method of disposal for halogenated organic compounds is high-temperature incineration.[8] This process is necessary to ensure the complete destruction of the molecule, preventing the release of harmful substances into the environment. For wastes containing over 1% halogenated organic substances, incineration temperatures must be at least 1100°C.[20]

  • Transportation: Arrange for the collection of the hazardous waste through your institution's EHS department. The waste must be transported by a licensed hazardous waste hauler to a permitted Treatment, Storage, and Disposal Facility (TSDF).[10] All shipping must comply with Department of Transportation (DOT) regulations, which include specific requirements for packaging, marking, labeling, and shipping papers.[18][21][22][23]

Emergency Procedures: Spill and Exposure Management

Accidents can happen, and preparedness is paramount.

Spill Response:

For a minor spill (less than 1 liter, not posing an immediate respiratory hazard):

  • Alert Personnel: Inform others in the immediate area.

  • Don PPE: Wear the appropriate PPE as described in Part A.

  • Containment: Confine the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels for large spills.

  • Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a detergent and water solution. Collect the cleaning materials as hazardous waste.[19]

  • Labeling: Properly label the spill cleanup waste.

For a major spill (large volume, highly dispersed, or in a poorly ventilated area):

  • Evacuate: Immediately evacuate the area.

  • Isolate: Close the doors to the affected area to contain vapors.

  • Alert: Notify your institution's EHS and, if necessary, emergency services (911).[23] Do not attempt to clean up a major spill unless you are trained and equipped to do so.

Exposure Response:
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[23]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[23]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

By adhering to these rigorous, evidence-based procedures, researchers can ensure that the disposal of this compound is conducted with the highest standards of safety and environmental responsibility, upholding the integrity of the scientific process from discovery to disposal.

References

  • Bundgaard, H., & Nielsen, N. M. (1988). Prodrugs as drug delivery systems XXV: Hydrolysis of oxazolidines. International Journal of Pharmaceutics, 43(1-2), 101-110. [Link]

  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: N,N-dimethylaniline. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylaniline. EPA.gov. Retrieved from [Link]

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  • Turhan, K., & Uzman, S. (2007). The degradation products of aniline in the solutions with ozone and kinetic investigations. Annali di Chimica, 97(10), 1129-1138. [Link]

  • International Programme on Chemical Safety. (n.d.). ICSC 0877 - N,N-DIMETHYLANILINE. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Oxazolidone, 98%. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA.gov. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Management Facilities and Units. EPA.gov. Retrieved from [Link]

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  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 73949, 2-Oxazolidinone. PubChem. Retrieved from [Link]

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  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. Retrieved from [Link]

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  • Malik, M., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. ResearchGate. [Link]

  • Lee, S., et al. (2002). Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Drug Metabolism and Disposition, 30(8), 844-849. [Link]

  • Amherst College. (2022). DOT and IATA Regulations. Hazardous Materials and Waste. Retrieved from [Link]

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A Senior Application Scientist's Guide to Handling 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for the handling of 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline. The recommendations herein are grounded in a structural hazard assessment of the molecule and established best practices for managing reactive and toxicological risks in a research and development setting.

A Proactive Approach to Safety: Understanding the Inherent Hazards

Effective safety protocols are not merely a list of rules, but a direct response to the specific chemical properties of a substance. The structure of this compound presents a combination of three distinct structural motifs, each contributing to its overall hazard profile. Acknowledging these intrinsic risks is the foundation of safe handling.

  • N,N-dimethylaniline Moiety: This component is a known hazardous substance. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing cancer.[1][2] The aniline structure is readily absorbed through the skin, making dermal contact a primary route of exposure.[3][4][5]

  • Chloromethyl Group: The chloromethyl group (-CH₂Cl) renders this molecule a reactive alkylating agent.[6] Such functional groups are considered "strategically activated intermediates" in synthesis, meaning they are designed to be highly reactive.[6] This reactivity poses a significant risk, as alkylating agents can react with biological macromolecules, a mechanism often associated with genotoxicity and carcinogenicity.

  • Oxazolidinone Ring: While generally less acutely toxic than the other components, oxazolidinone derivatives can cause serious eye irritation, skin irritation, and may lead to allergic skin reactions.[7][8]

Given this composite hazard profile, all handling procedures must be predicated on the principle of stringent containment to prevent any direct contact and to control the release of vapors or aerosols.

The Hierarchy of Controls: Engineering First, PPE Always

The primary method for protection is the use of engineering controls designed to isolate the researcher from the chemical.[9] Personal Protective Equipment (PPE) is the critical final barrier and must be used in conjunction with, not in place of, these controls.

  • Primary Engineering Control: All manipulations of this compound, including weighing, reconstitution, and transfers, must be performed inside a certified chemical fume hood with demonstrated adequate airflow.[10][11] This is non-negotiable and serves to protect against inhalation of any dust, aerosols, or vapors.

  • Secondary Controls: A designated area within the laboratory should be demarcated for working with this compound. Access to this area should be limited to trained personnel. An eyewash station and safety shower must be immediately accessible.[12][13]

Mandatory Personal Protective Equipment (PPE) Protocol

The selection of PPE is directly dictated by the compound's high potential for dermal absorption, reactivity, and severe eye irritation. The minimum required PPE is detailed below.

Task / OperationRespiratory ProtectionEye/Face ProtectionHand ProtectionBody Protection
Receiving/Unpacking Not required if container is sealed and intact.Safety glasses with side shields.[9]Single pair of nitrile gloves.Lab coat.
Weighing (Solid) Work within a chemical fume hood.Chemical splash goggles.[12]Double-layered nitrile gloves.[9]Chemical-resistant lab coat.
Solution Prep/Transfer Work within a chemical fume hood.Chemical splash goggles AND a full-face shield.[9]Double-layered nitrile gloves.Chemical-resistant lab coat.
Waste Disposal Work within a chemical fume hood.Chemical splash goggles.Double-layered nitrile gloves.Chemical-resistant lab coat.
Detailed PPE Rationale:
  • Eye and Face Protection: Due to the severe irritation potential, chemical splash goggles are mandatory at all times when the primary container is open.[12][14] When handling solutions or larger quantities where the risk of a splash is increased, a full-face shield must be worn over the goggles to protect the entire face.[9]

  • Hand Protection: The high toxicity and potential for rapid dermal absorption of the N,N-dimethylaniline moiety necessitates robust hand protection. Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required.[9] This provides a backup barrier in case the outer glove is compromised. Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected. After handling, remove the outer pair of gloves before touching any other surfaces (e.g., fume hood sash, equipment) and remove the inner pair before leaving the work area.

  • Body Protection: A chemical-resistant or flame-resistant lab coat must be worn and kept fully fastened.[15] This coat should be dedicated to work with highly toxic compounds and laundered professionally. Do not take lab coats home. Long pants and fully enclosed, chemical-resistant footwear are also required.[9]

Caption: PPE Selection Workflow for Handling the Compound.

Standard Operating Procedures: A Step-by-Step Guide

Adherence to a strict, methodical workflow is essential for minimizing exposure risk.

Receiving and Storage
  • Upon receipt, visually inspect the container for any signs of damage or leakage. If compromised, enact emergency spill procedures.

  • Store the compound in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[11]

  • The storage location should be clearly labeled as containing a highly toxic and reactive chemical. Store locked up.[14][16]

Handling and Weighing
  • Before beginning, ensure all required PPE is donned correctly. Prepare the workspace inside the chemical fume hood by laying down absorbent, plastic-backed paper.

  • Gently handle the container to avoid aerosolizing any solid material.

  • Use dedicated spatulas and weigh boats. Weigh out the desired amount of the compound directly into a tared container that can be sealed for transport to the reaction vessel.

  • Clean all tools and the weighing area with an appropriate solvent (e.g., isopropanol) and dispose of the cleaning materials as hazardous waste.

Waste Disposal
  • All materials contaminated with this compound, including gloves, weigh boats, absorbent paper, and empty containers, are considered hazardous waste.[13]

  • Do not empty any amount of this chemical into drains or regular trash.[7][16]

  • Collect all solid and liquid waste in designated, sealed, and clearly labeled hazardous waste containers.

  • Consult your institution's Environmental Health and Safety (EHS) office for specific disposal procedures, which must comply with local, regional, and national regulations.[16][17] High-temperature incineration is often the preferred method for such compounds.[17]

Emergency Response Protocols

Immediate and correct action during an emergency is critical. All personnel must be familiar with these procedures before working with the compound.

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[12][16] Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[14][16] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing.[14] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[12] Seek immediate medical attention.

  • Minor Spill (inside fume hood): Absorb the spill with an inert material (e.g., sand, vermiculite).[16] Carefully scoop the material into a designated hazardous waste container. Clean the area with an appropriate solvent.

  • Major Spill (outside fume hood): Alert all personnel in the area and evacuate immediately.[18] Close the laboratory doors and prevent entry. Contact your institution's EHS or emergency response team immediately.[19]

Emergency_Response cluster_Spill Chemical Spill cluster_Contact Personal Contact Start Exposure Event Occurs Spill Spill Detected Skin Skin Contact Eye Eye Contact Inhalation Inhalation Spill_Action Alert others in the area. Absorb with inert material if minor & inside hood. For major spills, EVACUATE. Spill->Spill_Action Notify Contact EHS / Emergency Services Skin_Action Use Safety Shower Flush for 15+ min Remove contaminated clothing Skin->Skin_Action Eye_Action Use Eyewash Station Flush for 15+ min Rinse cautiously Eye->Eye_Action Inhalation_Action Move to Fresh Air Keep at rest Medical Seek Immediate Medical Attention Bring SDS if possible Skin_Action->Medical Eye_Action->Medical Inhalation_Action->Medical Notify->Medical

Caption: Emergency Response Flowchart for Exposure Events.

References

  • Cole-Parmer. Material Safety Data Sheet. Retrieved from [Link]

  • Greenbook.net. (2016, May 9). Safety Data Sheet. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2020, February 25). Safety Data Sheet: 2-Oxazolidinone. Retrieved from [Link]

  • University of Washington. Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety. Retrieved from [Link]

  • PENTA s.r.o. (2024, November 28). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Dimethylaniline. Retrieved from [Link]

  • Pan American Health Organization. (2013). Safe Handling of Hazardous Chemotherapy Drugs in Limited-Resource Settings. Retrieved from [Link]

  • Columbia University. Personal Protection Equipment (PPE) in Laboratories Policy. Office of Research. Retrieved from [Link]

  • MDPI. (2023). Methyl 2-(Chloromethoxy-1-carbonyl)-7-oxabicyclo[2.2.1]heptane-3-carboxylate. Retrieved from [Link]

  • Carnegie Mellon University Qatar. Emergency Response Guide for Laboratories. Retrieved from [Link]

  • Hampshire College. Lab Safety Manual: Emergency Planning and Procedures. Retrieved from [Link]

  • Angene Chemical. (2024, April 17). Safety Data Sheet: Oxazolidine. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • Carl ROTH. (2023, July 6). Safety data sheet. Retrieved from [Link]

  • Chemistry For Everyone. (2025, January 7). What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals? [Video]. YouTube. Retrieved from [Link]...

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet: N,N-Dimethylaniline. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0877 - N,N-DIMETHYLANILINE. Retrieved from [Link]

  • Sciencelab.com, Inc. (2005, October 9). Material Safety Data Sheet - N,N-Dimethylaniline MSDS. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. Retrieved from [Link]

  • American Society of Health-System Pharmacists (ASHP). (2018). ASHP Guidelines on Handling Hazardous Drugs. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

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